molecular formula C47H64O17 B15565096 Papulacandin C

Papulacandin C

Cat. No.: B15565096
M. Wt: 901.0 g/mol
InChI Key: UJLFRJFJTPPIOK-JPWNLYTBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Papulacandin C is a papulacandin that is papulacandin A in which the (2E,4E)-deca-2,4-dienoyl chain at the O-(6') position is replaced by a (2E,4E,6E)-8-hydroxydeca-2,4,6-trienoyl chain. It is a carbohydrate-containing antibiotic from the deuteromycetous fungus Papularia sphaerosperma which shows potent antifungal activity against Candida albicans. It has a role as an antifungal agent and a metabolite. It is a papulacandin, a disaccharide derivative and an organic heterotricyclic compound. It is functionally related to an alpha-lactose.

Properties

Molecular Formula

C47H64O17

Molecular Weight

901.0 g/mol

IUPAC Name

[(3S,3'R,4'R,5'R,6'R)-3',4,6-trihydroxy-6'-(hydroxymethyl)-5'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2E,4E,6E)-8-hydroxydeca-2,4,6-trienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,7S,8E,10E,14S)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate

InChI

InChI=1S/C47H64O17/c1-5-28(3)17-11-9-12-18-29(4)33(51)20-14-10-16-22-38(54)62-44-43(35(25-48)64-47(45(44)58)39-30(26-60-47)23-32(50)24-34(39)52)63-46-42(57)41(56)40(55)36(61-46)27-59-37(53)21-15-8-7-13-19-31(49)6-2/h7-10,12-16,18-19,21-24,28,31,33,35-36,40-46,48-52,55-58H,5-6,11,17,20,25-27H2,1-4H3/b8-7+,12-9+,14-10+,19-13+,21-15+,22-16+,29-18+/t28-,31?,33-,35+,36+,40-,41-,42+,43+,44-,45+,46-,47-/m0/s1

InChI Key

UJLFRJFJTPPIOK-JPWNLYTBSA-N

Origin of Product

United States

Foundational & Exploratory

Papulacandin C: A Technical Guide to its Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Papulacandin C, a member of the papulacandin family of antifungal agents. This document details its discovery, natural source, mechanism of action, and methods for its production and isolation, with a focus on the scientific data and protocols relevant to research and drug development.

Discovery and Natural Source

This compound, along with its structural analogs (A, B, D, and E), was first isolated from the fermentation broth of the fungus Papularia sphaerosperma[1][2]. This discovery was the result of screening programs aimed at identifying novel antifungal compounds from natural sources. The papulacandins (B1234519) are characterized by a unique benzannulated spiroketal core structure.[3]

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary antifungal activity of this compound stems from its potent and specific inhibition of the enzyme β-(1,3)-D-glucan synthase.[4] This enzyme is crucial for the biosynthesis of β-(1,3)-D-glucan, a fundamental polysaccharide component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts the integrity of the cell wall, leading to osmotic instability and ultimately, fungal cell death. This targeted mechanism of action makes it an attractive candidate for antifungal drug development, as β-(1,3)-D-glucan synthase is absent in mammalian cells, suggesting a high degree of selectivity and a potentially favorable safety profile.

Signaling Pathway Diagram

Papulacandin_C_Mechanism_of_Action cluster_cell_wall Fungal Cell Wall cluster_synthesis Cytoplasm Beta_1_3_D_Glucan β-(1,3)-D-Glucan Cell_Wall_Integrity Cell Wall Integrity Beta_1_3_D_Glucan->Cell_Wall_Integrity Maintains UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase UDP_Glucose->Glucan_Synthase Substrate Glucan_Synthase->Beta_1_3_D_Glucan Synthesizes Papulacandin_C This compound Papulacandin_C->Glucan_Synthase Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data: Antifungal Activity

The papulacandins exhibit potent activity against various yeast species, particularly Candida albicans. While comprehensive data for this compound is dispersed, the available information indicates its significant antifungal potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for papulacandin derivatives against Candida albicans. It is important to note that the activity can be influenced by the specific fatty acid side chains.

CompoundOrganismMIC (µg/mL)Reference
Papulacandin derivative (palmitic acid side chain)Candida albicans88[3]
Papulacandin derivative (linoleic acid side chain)Candida albicans100[3]
L-687,781 (a papulacandin analog)Candida albicans MY10551.0 - 2.0[5]

Experimental Protocols

Fermentation of Papularia sphaerosperma for Papulacandin Production

This protocol is based on the original discovery and subsequent fermentation studies.

Materials:

  • A well-sporulated agar (B569324) slant culture of Papularia sphaerosperma

  • 0.2 M Sørensen phosphate (B84403) buffer (pH 7.0)

  • Seed culture medium: 2% soybean meal, 2% mannitol, pH adjusted to 8.2 with 1 N NaOH before sterilization.

  • Production medium: Same as seed culture medium.

  • Erlenmeyer flasks (500 mL and 2 L) with baffles

  • Fermenter (e.g., 200-liter)

  • Shaker incubator

Procedure:

  • Seed Culture Preparation (Stage 1):

    • Wash a well-sporulated agar slant of P. sphaerosperma with 5 mL of 0.2 M Sørensen phosphate buffer (pH 7.0).

    • Transfer the resulting mycelial-spore suspension to a 500-mL Erlenmeyer flask containing 100 mL of seed culture medium.

    • Incubate at 23°C for 48 hours on a rotary shaker at 250 rpm.[1]

  • Seed Culture Preparation (Stage 2):

    • Inoculate three 2-liter Erlenmeyer flasks, each containing 500 mL of seed culture medium, with 25 mL each of the first-stage seed culture.

    • Incubate at 23°C for 48 hours on a rotary shaker at 120 rpm.[1]

  • Production Fermentation:

    • Inoculate a 200-liter fermenter containing 150 liters of production medium with 15 liters of the second-stage seed culture.

    • Maintain the fermentation at 23°C with appropriate aeration and agitation.

    • Monitor the pH of the culture broth. Optimal production of papulacandins is typically observed after approximately 60 hours when the pH reaches around 6.7.[1]

Isolation and Purification of this compound

The following protocol outlines the extraction and chromatographic separation of this compound from the fermentation broth.

Materials:

  • Fermentation broth of P. sphaerosperma

  • Ethyl acetate (B1210297)

  • Methanol (B129727)

  • Petroleum ether

  • Heptane

  • Silica (B1680970) gel for chromatography

  • Sephadex LH-20

  • Acetone

  • Ether

  • Hexane

  • Rotary evaporator

  • Chromatography columns

  • Preparative thin-layer chromatography (TLC) plates (Silica gel)

  • TLC developing solvent: Chloroform-Methanol (6:1)

Procedure:

  • Extraction:

    • Separate the mycelium from the culture filtrate.

    • Extract the culture filtrate with ethyl acetate at pH 8.6.

    • Extract the mycelium with methanol. Concentrate the methanol extract to an aqueous oil and then extract with ethyl acetate at pH 8.4.

    • Combine all ethyl acetate extracts and concentrate to an oily residue.[1]

  • Initial Purification:

    • Dissolve the crude extract in 85% aqueous methanol.

    • Remove lipophilic impurities by extraction with petroleum ether and heptane.

    • Concentrate the methanol phase to obtain the crude antibiotic mixture.[1]

  • Chromatographic Separation:

    • Silica Gel Chromatography: Subject the crude mixture to repeated silica gel chromatography. This step will separate the papulacandin complex into fractions enriched with different components.

    • Separation of this compound: Pool the fractions containing a mixture of Papulacandin B and C. Perform repeated silica gel chromatography on this mixture to enrich and isolate this compound (to approximately 90% purity).[1]

    • Separation of Minor Components (D and E): The minor components can be separated using preparative silica gel thin-layer chromatography with a chloroform-methanol (6:1) solvent system.[1]

  • Final Purification:

    • Purify the isolated this compound further using Sephadex LH-20 chromatography.

    • Induce precipitation of the purified this compound from a mixture of acetone-ether-hexane to obtain the final product.[1]

Experimental Workflow Diagram

Isolation_Workflow Start Fermentation Broth Extraction Solvent Extraction (Ethyl Acetate & Methanol) Start->Extraction Crude_Extract Crude Papulacandin Extract Extraction->Crude_Extract Defatting Defatting (Petroleum Ether/Heptane) Crude_Extract->Defatting Purified_Extract Purified Crude Extract Defatting->Purified_Extract Silica_Gel_1 Silica Gel Chromatography (Initial Separation) Purified_Extract->Silica_Gel_1 Fractions_BC Fractions containing Papulacandin B & C Silica_Gel_1->Fractions_BC Silica_Gel_2 Repeated Silica Gel Chromatography Fractions_BC->Silica_Gel_2 Enriched_C Enriched this compound Silica_Gel_2->Enriched_C Sephadex Sephadex LH-20 Chromatography Enriched_C->Sephadex Pure_C Pure this compound Sephadex->Pure_C Precipitation Precipitation (Acetone-Ether-Hexane) Pure_C->Precipitation Final_Product This compound Precipitation->Final_Product

Caption: Isolation and purification workflow for this compound.

Structure Elucidation

The chemical structures of the papulacandins, including this compound, were determined through a combination of spectral analysis and chemical degradation reactions.[6] Key analytical techniques employed included:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and the connectivity of atoms within the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the structure.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions and provide information about conjugated systems.

  • Chemical Degradation: Base-catalyzed hydrolysis was used to break down the molecule into smaller, more easily identifiable fragments, such as the fatty acid side chains and the glycosidic core. The structures of these fragments were then determined and pieced together to deduce the complete structure of the parent molecule.[6]

Conclusion

This compound represents a promising class of antifungal agents with a specific and potent mechanism of action. This technical guide provides a foundational understanding of its discovery, natural source, and key experimental protocols for its production and isolation. The detailed information on its biological activity and mechanism of action serves as a valuable resource for researchers and professionals in the field of antifungal drug discovery and development. Further research into the optimization of fermentation and purification processes, as well as the synthesis of novel analogs, may lead to the development of new and effective therapies for fungal infections.

References

The Original Isolation of Papulacandin C from Papularia sphaerosperma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the original methodology for the isolation of Papulacandin C, a member of the papulacandin family of antifungal antibiotics. The papulacandins (B1234519) are noted for their activity against various yeasts, including Candida albicans, by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] The information presented herein is derived from the seminal work of Traxler, Gruner, and Auden, published in 1977, which first detailed the fermentation, isolation, and characterization of these compounds from the fungus Papularia sphaerosperma.[2]

Fermentation of Papularia sphaerosperma

The production of the papulacandin antibiotic complex was achieved through submerged fermentation of Papularia sphaerosperma. The process involved a multi-stage seed culture development to ensure optimal growth and antibiotic production in the main fermentation vessel. Optimal production of the papulacandins was observed after approximately 60 hours of fermentation.[2]

Culture Medium and Conditions

A two-stage preculture was utilized prior to inoculation of the main fermenter. The nutrient broth for all stages consisted of the same composition, with variations in culture volume and agitation.

Table 1: Fermentation Media and Culture Conditions [2]

ParameterFirst PrecultureSecond PrecultureMain Fermentation
Vessel 500 ml Erlenmeyer flask (with one baffle)2-liter Erlenmeyer flasks (with four baffles)Not specified
Medium Volume 100 ml500 ml per flaskNot specified
Inoculum Mycelial-spore suspension from a well-sporulated agar (B569324) slant25 ml of the first preculture broth15 liters of the second preculture broth
Nutrient Broth 2% Soybean, 2% Mannitol2% Soybean, 2% MannitolNot specified
Initial pH 8.2 (adjusted with 1 N NaOH)8.2 (adjusted with 1 N NaOH)Not specified
Temperature 23°C23°CNot specified
Agitation 250 r.p.m.120 r.p.m.Not specified
Duration 48 hours48 hours~60 hours
Optimal pH at Harvest Not applicableNot applicable6.7

Isolation and Purification of this compound

The isolation of the papulacandin complex, including this compound, involved a series of extraction and chromatographic steps to separate the various components from the fermentation broth and mycelium. This compound was one of the major components of the antibiotic complex, alongside Papulacandins A and B.[2]

Experimental Protocol for Isolation and Purification
  • Extraction: The antibiotic complex was extracted from both the culture filtrate (at pH 8.6 with ethyl acetate) and the mycelium (with methanol). The methanol (B129727) extract from the mycelium was concentrated to an aqueous oil and subsequently re-extracted at pH 8.4 with ethyl acetate (B1210297).[2]

  • Combination and Concentration: The ethyl acetate extracts from both the filtrate and mycelium were combined and concentrated to yield an oily residue.[2]

  • Removal of Lipophilic Impurities: The crude extract was dissolved in 85% aqueous methanol, and lipophilic impurities were removed by extraction with petroleum ether and heptane. The methanol phase was then concentrated to yield the crude antibiotic mixture.[2]

  • Initial Chromatographic Separation: The crude mixture was subjected to silica (B1680970) gel chromatography. This initial separation yielded fractions containing Papulacandins A and B, as well as mixed fractions of Papulacandin B and C, and Papulacandin D and E.[2]

  • Separation of this compound: this compound was separated from Papulacandin B through repeated silica gel chromatography of the mixed B and C fractions. Fractions enriched in this compound were pooled, resulting in a product of approximately 90% purity.[2]

  • Final Purification: Each papulacandin component, including the enriched this compound, was further purified by chromatography on Sephadex LH-20, followed by precipitation from an acetone-ether-hexane solvent system.[2]

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from the fermentation of Papularia sphaerosperma.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_chromatography Chromatography Fermentation Fermentation of Papularia sphaerosperma CultureBroth Culture Broth (Filtrate + Mycelium) Fermentation->CultureBroth SolventExtraction Solvent Extraction (Ethyl Acetate & Methanol) CultureBroth->SolventExtraction Concentration1 Concentration to Oily Residue SolventExtraction->Concentration1 LipidRemoval Lipophilic Impurity Removal (85% MeOH / Heptane) Concentration1->LipidRemoval CrudeExtract Crude Papulacandin Complex LipidRemoval->CrudeExtract SilicaGel1 Initial Silica Gel Chromatography CrudeExtract->SilicaGel1 MixedFractions Mixed Fractions (B+C, D+E) SilicaGel1->MixedFractions SilicaGel2 Repeated Silica Gel Chromatography (B+C Fractions) MixedFractions->SilicaGel2 EnrichedC Enriched this compound (~90%) SilicaGel2->EnrichedC Sephadex Sephadex LH-20 Chromatography EnrichedC->Sephadex Precipitation Precipitation (Acetone-Ether-Hexane) Sephadex->Precipitation PureC Purified this compound Precipitation->PureC

Isolation and Purification Workflow for this compound.

Physico-chemical Properties of this compound

The original publication provided key physico-chemical data for the characterization of the isolated papulacandins. The following table summarizes the reported properties for this compound.

Table 2: Physico-chemical Properties of this compound [2]

PropertyValue
Appearance White amorphous powder
Melting Point 155 - 159 °C
Optical Rotation [α]D²⁰ +48° (c=1 in methanol)
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate; sparingly soluble in water; insoluble in hexane, ether, chloroform
UV Absorption λmax (methanol) 227 nm (ε 11,000), 277 nm (ε 1,200), 283 nm (ε 1,100)
Molecular Formula C₄₇H₆₆O₁₆
Molecular Weight 886

Biological Activity

This compound demonstrated significant antifungal activity, particularly against yeasts. It was reported to be approximately half as active as Papulacandin B, the main component of the antibiotic complex. The primary mechanism of action for the papulacandins is the inhibition of β-(1,3)-D-glucan synthase, which disrupts fungal cell wall synthesis.[1][2]

This guide provides a comprehensive summary of the original methods for the isolation of this compound. For further details on the structural elucidation and biological activity, researchers are encouraged to consult the original publications by Traxler and colleagues.

References

Unveiling the Molecular Architecture of Papulacandin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papulacandin C, a member of the papulacandin family of antifungal antibiotics, exhibits potent activity against various yeast species, including Candida albicans. Its unique chemical structure, characterized by a spirocyclic diglycoside core linked to an unsaturated fatty acid moiety, is central to its mechanism of action: the inhibition of (1,3)-β-D-glucan synthase, an essential enzyme in fungal cell wall biosynthesis. This technical guide provides an in-depth exploration of the chemical structure of this compound, consolidating available data on its physicochemical properties, spectroscopic characteristics, and the experimental methodologies employed in its isolation and structural elucidation.

Chemical Structure and Physicochemical Properties

This compound is a complex glycolipid antibiotic produced by the fungus Papularia sphaerosperma.[1] Its structure was determined through a combination of spectral analysis and chemical degradation reactions.[2] The core of the molecule is a spirocyclic diglycoside, which is esterified with a long-chain unsaturated fatty acid.

The key structural features include:

  • A Spirocyclic Diglycoside Core: This central motif is a defining characteristic of the papulacandin family.

  • An Unsaturated Fatty Acid Side Chain: This lipophilic tail is crucial for its biological activity.

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₃₁H₄₂O₁₀
Molecular Weight 574.7 g/mol
IUPAC Name [(3'R,4'S,5'R,6'R)-3',4,5',6-tetrahydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate
CAS Number 61036-46-2

Spectroscopic Data

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the molecule. A representative, though low-resolution, ¹H NMR spectrum of this compound has been published. A detailed analysis would reveal signals corresponding to the olefinic protons of the fatty acid chain, the sugar protons of the diglycoside core, and the aromatic protons of the spirocyclic system. A summary of expected ¹H NMR chemical shifts is provided in Table 2.

Note: The following table is a representation of expected chemical shifts based on the known structure of this compound. Exact experimental values were not available in the reviewed literature.

ProtonExpected Chemical Shift (ppm)Multiplicity
Olefinic Protons5.5 - 7.5m
Anomeric Protons4.5 - 5.5d, m
Sugar Ring Protons3.0 - 4.5m
Fatty Acid Aliphatic Protons0.8 - 2.5m
Aromatic Protons6.0 - 7.0m
¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon of the ester, the sp² carbons of the olefinic and aromatic systems, and the sp³ carbons of the sugar moieties and the aliphatic chain. A summary of expected ¹³C NMR chemical shifts is provided in Table 3.

Note: The following table is a representation of expected chemical shifts based on the known structure of this compound. Exact experimental values were not available in the reviewed literature.

CarbonExpected Chemical Shift (ppm)
Carbonyl Carbon165 - 175
Olefinic Carbons110 - 150
Aromatic Carbons100 - 160
Anomeric Carbons95 - 105
Sugar Ring Carbons60 - 85
Fatty Acid Aliphatic Carbons10 - 40
Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry would confirm the elemental composition. Fragmentation analysis would likely show cleavage of the ester linkage, yielding ions corresponding to the fatty acid and the glycosidic core.

Note: The following table represents a hypothetical fragmentation pattern for this compound. Exact experimental values were not available in the reviewed literature.

m/zProposed Fragment
574.2778[M+H]⁺
556.2673[M - H₂O + H]⁺
291.1596[Fatty Acid Fragment]⁺
284.1182[Glycosidic Core Fragment]⁺

Experimental Protocols

The isolation and structure elucidation of this compound involved a series of meticulous experimental procedures. The following protocols are based on the methodologies described in the original literature by Traxler et al. and represent standard techniques in natural product chemistry.[3]

Isolation of this compound

The isolation of this compound from the fermentation broth of Papularia sphaerosperma is a multi-step process involving extraction and chromatography.

G A Fermentation Broth of P. sphaerosperma B Mycelium Extraction with Acetone A->B C Filtrate Extraction with Ethyl Acetate A->C D Crude Extract B->D C->D E Silica Gel Column Chromatography (Eluent: Chloroform-Methanol Gradient) D->E F Fraction containing Papulacandins (B1234519) E->F G Preparative Thin-Layer Chromatography (Stationary Phase: Silica Gel; Mobile Phase: Chloroform-Methanol) F->G H Isolation of this compound G->H I Purification by Sephadex LH-20 Chromatography H->I J Pure this compound I->J G A Pure this compound B Spectroscopic Analysis A->B F Chemical Degradation A->F C ¹H NMR B->C D ¹³C NMR B->D E Mass Spectrometry B->E G Base-catalyzed Hydrolysis F->G H Identification of Fatty Acid G->H I Identification of Glycosidic Core G->I J Structure Proposal H->J I->J K Stereochemical Analysis J->K L Final Structure of this compound K->L G cluster_0 Inhibition cluster_1 Biological Process A This compound B (1,3)-β-D-Glucan Synthase (Fungal Enzyme) A->B Inhibits C β-Glucan Synthesis B->C Catalyzes D Fungal Cell Wall Integrity C->D Maintains E Fungal Cell Viability D->E Essential for

References

An In-depth Technical Guide to the Mechanism of Action of Papulacandin C on the Fungal Cell Wall

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Papulacandin C, a member of the papulacandin family of glycolipid antifungals, exerts its fungistatic and fungicidal activity by disrupting the integrity of the fungal cell wall. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its primary molecular target, the downstream cellular consequences of target inhibition, and the key signaling pathways involved in the fungal response to cell wall stress. This document synthesizes quantitative data on its antifungal activity, provides detailed experimental protocols for studying its mechanism, and includes visualizations of the pertinent biological pathways to facilitate a deeper understanding for researchers in mycology and antifungal drug development.

Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary mechanism of action of this compound is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a fundamental polysaccharide component that constitutes the major structural framework of the fungal cell wall.[3] β-(1,3)-D-glucan provides rigidity and osmotic stability to the fungal cell. By inhibiting its synthesis, this compound compromises the structural integrity of the cell wall, leading to cell lysis and death, particularly in growing yeast cells where cell wall remodeling is active.[3][4]

The catalytic subunit of the β-(1,3)-D-glucan synthase complex, Fks1p, is the specific molecular target of papulacandins (B1234519).[5][6] While the precise binding site of papulacandins on Fks1p is not as well-defined as that of the echinocandins, mutations in the FKS1 gene have been shown to confer resistance to papulacandins, confirming its role as the primary target.[7][8] Structural studies of Fks1p have identified "hot spot" regions where mutations conferring resistance to glucan synthase inhibitors cluster, suggesting these regions are critical for drug interaction.[1][9][10]

Quantitative Analysis of Antifungal Activity

The efficacy of this compound and its analogs is quantified through in vitro assays that determine the concentration required to inhibit fungal growth (Minimum Inhibitory Concentration - MIC) or the activity of the target enzyme (Half-maximal Inhibitory Concentration - IC50).

Table 1: In Vitro Activity of Papulacandins and Related Glucan Synthase Inhibitors
CompoundFungal SpeciesAssay TypeValueReference(s)
Papulacandin BCandida albicansMICNot specified[11]
Papulacandin Analog (L-687,781)Candida albicans MY1055MIC1.0 - 2.0 µg/mL[12]
Papulacandin Analog (L-687,781)Candida albicans MY1208IC50 (β-1,3-glucan synthase)0.16 µg/mL[12]
Papulacandin BSchizosaccharomyces pombeIC50 (β-1,3-glucan synthase)10³–10⁴-fold lower than enfumafungin (B1262757) or pneumocandin[13]
EnfumafunginCandida albicans MY1055IC50 (β-1,3-glucan synthase)Not reproducible in standard assay[14]
CaspofunginCandida albicansMIC0.06 mg/L[15]
MicafunginCandida albicansMIC0.015 mg/L[15]
AnidulafunginCandida albicansMIC0.06 mg/L[15]

Note: Data for this compound is limited in the readily available literature, with Papulacandin B and synthetic analogs often used in studies. The table includes related compounds for comparative purposes.

Cellular Response to this compound: The Cell Wall Integrity (CWI) Pathway

Inhibition of β-(1,3)-D-glucan synthesis by this compound induces significant stress on the fungal cell wall. To counteract this, fungi activate a conserved signaling cascade known as the Cell Wall Integrity (CWI) pathway.[16][17] This pathway is a primary response mechanism to cell wall damage and is crucial for cell survival under stress conditions.

The CWI pathway is initiated by cell surface sensors that detect cell wall stress. This triggers a MAP kinase (MAPK) cascade, culminating in the activation of transcription factors that regulate the expression of genes involved in cell wall repair and synthesis.[17][18] A key compensatory mechanism is the increased synthesis of chitin, another major structural polysaccharide in the fungal cell wall.

CWI_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cell Wall Stress Cell Wall Stress Sensors Cell Surface Sensors (Wsc1, Mid2) Cell Wall Stress->Sensors activates Fks1p β-1,3-glucan synthase (Fks1p) Fks1p->Cell Wall Stress leads to Rho1_GDP Rho1-GDP (Inactive) Sensors->Rho1_GDP activates GEF (Rom2) Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP GTP binding Pkc1 Pkc1 Rho1_GTP->Pkc1 activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 phosphorylates Mkk1_Mkk2 Mkk1/Mkk2 (MAPKK) Bck1->Mkk1_Mkk2 phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2 phosphorylates Rlm1_Swi4_Swi6 Transcription Factors (Rlm1, Swi4/Swi6) Slt2->Rlm1_Swi4_Swi6 activates Gene_Expression Gene Expression (Cell Wall Repair, Chitin Synthesis) Rlm1_Swi4_Swi6->Gene_Expression induces

Caption: Fungal Cell Wall Integrity (CWI) Pathway Activation.

Experimental Protocols

In Vitro β-(1,3)-D-Glucan Synthase Activity Assay

This protocol is adapted from methods described for Candida albicans and Aspergillus fumigatus.[13][14][19]

Objective: To quantify the inhibitory effect of this compound on the activity of β-(1,3)-D-glucan synthase in a cell-free system.

Materials:

  • Fungal cells (e.g., Candida albicans)

  • Lysis Buffer (e.g., 100 mM HEPES, pH 8.0, 10 µM GTPγS, 2 mM EDTA, 5 mM NaF, 250 mM sucrose, 10 mM NaH2PO4)[19]

  • Assay Buffer (e.g., 37.5 mM Tris-HCl, pH 7.5, 7.5% glycerol, 2 mM EDTA, 1.5 mM KF, 10 mM DTT, 20 µM GTP, 0.0008% Brij 35)[14]

  • UDP-[³H]-glucose (radiolabeled substrate)

  • This compound stock solution (in DMSO)

  • 20% Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Enzyme Preparation: a. Grow fungal cells to the mid-log phase and harvest by centrifugation. b. Wash the cell pellet with sterile water. c. Resuspend the cells in ice-cold Lysis Buffer. d. Disrupt the cells using a bead beater or other mechanical means on ice. e. Centrifuge the homogenate at low speed to pellet cell debris. The supernatant, containing microsomal membranes with the enzyme, is used as the enzyme source.

  • Inhibition Assay: a. In a microcentrifuge tube, combine the Assay Buffer, the enzyme preparation, and varying concentrations of this compound (or DMSO for the control). b. Pre-incubate the mixture for 10 minutes at 30°C. c. Initiate the reaction by adding UDP-[³H]-glucose. d. Incubate for 60-120 minutes at 30°C. e. Terminate the reaction by adding an equal volume of cold 20% TCA.

  • Quantification: a. Collect the acid-insoluble glucan product by vacuum filtration onto glass fiber filters. b. Wash the filters with distilled water to remove unincorporated UDP-[³H]-glucose. c. Place the filters in scintillation vials with scintillation fluid. d. Measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Glucan_Synthase_Assay Start Start: Fungal Culture Harvest Harvest & Lyse Cells Start->Harvest Enzyme_Prep Prepare Microsomal Fraction (Enzyme Source) Harvest->Enzyme_Prep Assay_Setup Set up Assay: Buffer + Enzyme + this compound Enzyme_Prep->Assay_Setup Reaction Add UDP-[3H]-glucose & Incubate Assay_Setup->Reaction Stop Terminate with TCA Reaction->Stop Filter Filter & Wash (Collect Glucan) Stop->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 Count->Analyze

Caption: Workflow for In Vitro β-(1,3)-D-Glucan Synthase Assay.

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for broth microdilution.[3][20][21][22]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: a. Culture the fungal isolate on an agar (B569324) plate for 24 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Drug Dilution: a. Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. b. Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation and Incubation: a. Add the prepared fungal inoculum to each well (except the sterility control). b. Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: a. Read the plate visually or with a microplate reader at 530 nm. b. The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control.

Cell Wall Integrity Assay (Sorbitol Protection)

This assay determines if a compound's antifungal activity is due to cell wall disruption.[14]

Objective: To confirm that this compound's antifungal effect is due to cell wall damage by assessing if an osmotic stabilizer can rescue fungal growth.

Materials:

  • Same as for MIC determination.

  • Sorbitol (sterile, concentrated stock solution).

Procedure:

  • Perform the MIC assay as described above in two parallel sets of 96-well plates.

  • In one set of plates, supplement the RPMI-1640 medium with a final concentration of 0.8 M sorbitol.

  • Determine the MIC of this compound in the presence and absence of sorbitol.

  • Interpretation: A significant increase (e.g., four-fold or greater) in the MIC in the presence of sorbitol indicates that the compound targets the cell wall. The sorbitol provides osmotic support, preventing cell lysis when the cell wall is compromised.

Conclusion

This compound represents a class of potent antifungal agents with a well-defined mechanism of action targeting the essential fungal enzyme β-(1,3)-D-glucan synthase. Its specific inhibition of this enzyme leads to a cascade of events, including the disruption of cell wall integrity and the activation of cellular stress responses like the CWI pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation of papulacandins and other cell wall-active antifungals. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies to combat the growing challenge of fungal infections.

References

An In-depth Technical Guide to the Inhibition of β-(1,3)-D-glucan Synthase by Papulacandin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cellular integrity, morphology, and viability. A key component of the cell wall in most pathogenic fungi is β-(1,3)-D-glucan, a polysaccharide synthesized by the enzyme β-(1,3)-D-glucan synthase. This enzyme, absent in mammals, represents a prime target for the development of antifungal agents. Papulacandin C, a member of the papulacandin family of glycolipid antifungals, specifically inhibits this enzyme, leading to disruption of the cell wall and subsequent fungal cell death. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on quantitative data, detailed experimental protocols, and the relevant signaling pathways involved in the fungal response to this inhibition.

Mechanism of Action

This compound exerts its antifungal activity by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1] This enzyme is responsible for the polymerization of UDP-glucose into linear chains of β-(1,3)-D-glucan, a fundamental structural component of the fungal cell wall. The catalytic subunit of this enzyme is encoded by the FKS family of genes. By binding to the Fks1p subunit, this compound disrupts the synthesis of β-(1,3)-D-glucan, leading to a weakened cell wall that is unable to withstand osmotic stress, ultimately resulting in cell lysis.[2]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound and other related compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the β-(1,3)-D-glucan synthase by 50%.

Table 1: Comparative IC50 Values of Glucan Synthase Inhibitors

InhibitorFungal SpeciesIC50 (µg/mL)Reference
Papulacandin BSchizosaccharomyces pombe (wild-type)0.03[3]
Papulacandin BSchizosaccharomyces pombe (pbr1-6 mutant)>250[3]
Papulacandin BSchizosaccharomyces pombe (pbr1-8 mutant)>250[3]
L-687,781 (Papulacandin analog)Candida albicans MY12080.16[4]
CaspofunginSchizosaccharomyces pombe (wild-type)0.05[3]
CilofunginCandida albicans MY12081.30[4]
L-671,329Candida albicans MY12080.64[4]
Tetrahydroechinocandin BCandida albicans MY12080.85[4]

Note: Specific IC50 values for this compound were not available in the searched literature. The table presents data for the closely related Papulacandin B and other relevant inhibitors for comparative purposes.

Experimental Protocols

Accurate determination of β-(1,3)-D-glucan synthase inhibition requires robust and reproducible experimental protocols. Two primary methods are widely used: the radioactive assay and the fluorescence-based assay.

Radioactive Assay for β-(1,3)-D-Glucan Synthase Activity

This method measures the incorporation of a radiolabeled glucose substrate into the growing β-glucan polymer.

Materials:

  • Fungal cell culture (e.g., Candida albicans, Saccharomyces cerevisiae)

  • Lysis buffer (e.g., 100 mM HEPES, pH 8.0, 10 µM GTPγS, 2 mM EDTA, 5 mM NaF, 250 mM sucrose, 10 mM NaH2PO4 for C. albicans)[1]

  • Assay buffer (e.g., 150 mM Tris pH 7.5, 50 mM KF, 1.5 mM EDTA, 40 μM GTPγS, and 1.5% BSA)[5]

  • UDP-[U-14C]Glc (radiolabeled substrate)

  • This compound or other inhibitors

  • 10% (w/v) Trichloroacetic acid (TCA)

  • Ethanol (B145695) (EtOH)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Enzyme Preparation:

    • Harvest fungal cells in the exponential growth phase by centrifugation.

    • Wash the cell pellet with lysis buffer.

    • Disrupt the cells using methods such as bead beating or French press.

    • Prepare a crude membrane fraction by centrifugation, which will serve as the enzyme source.[6]

  • Assay Reaction:

    • Prepare reaction mixtures in a final volume of 100 µL containing assay buffer, the enzyme preparation, and varying concentrations of the inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Pre-incubate the mixtures at 30°C for a specified time.

    • Initiate the reaction by adding UDP-[U-14C]Glc.[5]

    • Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).

  • Quenching and Filtration:

    • Stop the reaction by adding an equal volume of 10% TCA.[6]

    • Collect the insoluble, radiolabeled β-glucan product by vacuum filtration through glass fiber filters.

    • Wash the filters sequentially with 10% TCA and ethanol to remove unincorporated substrate and other soluble components.[5]

  • Quantification:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

G Radioactive Assay Workflow cluster_prep Enzyme Preparation cluster_assay Assay Reaction cluster_quant Quantification Harvest Harvest Fungal Cells Wash Wash Cells Harvest->Wash Lyse Lyse Cells Wash->Lyse Centrifuge Centrifuge to Isolate Membranes Lyse->Centrifuge Mix Prepare Reaction Mix (Buffer, Enzyme, Inhibitor) Centrifuge->Mix Preincubate Pre-incubate at 30°C Mix->Preincubate Initiate Initiate with UDP-[14C]Glc Preincubate->Initiate Incubate Incubate at 30°C Initiate->Incubate Quench Quench with TCA Incubate->Quench Filter Filter and Wash Quench->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 Count->Analyze

Radioactive Assay Workflow

Fluorescence-Based Assay for β-(1,3)-D-Glucan Synthase Activity

This method relies on the specific binding of a fluorescent dye, such as aniline (B41778) blue, to the newly synthesized β-(1,3)-D-glucan.

Materials:

  • Fungal cell culture and enzyme preparation (as in the radioactive assay)

  • Assay buffer (e.g., 80 mM Tris-HCl pH 7.8, 20 µM GTP-γ-S, 1 mM EDTA, 8% (v/v) glycerol, 0.5% (v/v) Brij-35 for C. albicans)[7]

  • UDP-glucose (non-radiolabeled)

  • This compound or other inhibitors

  • NaOH

  • Aniline blue solution

  • Fluorometer or microplate reader with fluorescence detection

Procedure:

  • Enzyme Preparation:

    • Prepare the crude membrane fraction as described for the radioactive assay.

  • Assay Reaction:

    • Set up reaction mixtures containing assay buffer, enzyme, and inhibitor.

    • Initiate the reaction by adding UDP-glucose.

    • Incubate at 30°C for a specified time.[7]

  • Glucan Solubilization and Staining:

    • Terminate the reaction and solubilize the glucan product by adding NaOH and heating (e.g., 80°C for 30 minutes).[7]

    • Add the aniline blue solution to the solubilized glucan.

  • Quantification:

    • Measure the fluorescence of the glucan-aniline blue complex using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Generate a standard curve using known concentrations of a β-(1,3)-D-glucan standard (e.g., pachyman).

    • Calculate the amount of glucan produced in each reaction from the standard curve.

    • Determine the IC50 value as described for the radioactive assay.

G Fluorescence Assay Workflow cluster_prep Enzyme Preparation cluster_assay Assay & Staining cluster_quant Quantification Harvest Harvest Fungal Cells Wash Wash Cells Harvest->Wash Lyse Lyse Cells Wash->Lyse Centrifuge Isolate Membranes Lyse->Centrifuge Mix Prepare Reaction Mix Centrifuge->Mix Incubate Incubate with UDP-Glucose Mix->Incubate Solubilize Solubilize Glucan with NaOH Incubate->Solubilize Stain Stain with Aniline Blue Solubilize->Stain Measure Measure Fluorescence Stain->Measure Analyze Calculate IC50 from Standard Curve Measure->Analyze

Fluorescence Assay Workflow

Signaling Pathways and Cellular Response

The inhibition of β-(1,3)-D-glucan synthase by this compound triggers a cellular stress response, primarily mediated by the cell wall integrity (CWI) pathway. This pathway is crucial for maintaining cell wall homeostasis and responding to various stresses that compromise the cell wall.

A key regulator of the CWI pathway is the Rho1 GTPase.[8] In its active, GTP-bound state, Rho1 directly activates the Fks1p subunit of β-(1,3)-D-glucan synthase.[9] When this compound inhibits Fks1p, the resulting cell wall stress is sensed by transmembrane proteins, which in turn activate Rho1. Activated Rho1 then initiates a downstream signaling cascade through Protein Kinase C (Pkc1).[10] Pkc1 activates a mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of transcription factors that upregulate the expression of genes involved in cell wall synthesis and repair, including chitin (B13524) synthases, as a compensatory mechanism.[11]

G Cell Wall Integrity Pathway Response to this compound PapulacandinC This compound GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p) PapulacandinC->GlucanSynthase Inhibits CellWallStress Cell Wall Stress GlucanSynthase->CellWallStress Leads to Sensors Cell Surface Sensors CellWallStress->Sensors Activates Rho1 Rho1-GTP (Active) Sensors->Rho1 Activates Pkc1 Pkc1 Rho1->Pkc1 Activates MAPK_cascade MAPK Cascade Pkc1->MAPK_cascade Activates TranscriptionFactors Transcription Factors MAPK_cascade->TranscriptionFactors Activates CellWallRepair Cell Wall Repair Genes (e.g., Chitin Synthase) TranscriptionFactors->CellWallRepair Upregulates

Cell Wall Integrity Pathway

Conclusion

This compound is a potent inhibitor of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. This technical guide has provided a detailed overview of its mechanism of action, methods for quantifying its inhibitory activity, and the cellular signaling pathways that are activated in response to its effects. The provided experimental protocols offer a foundation for researchers to investigate the efficacy of this compound and other potential antifungal compounds targeting the fungal cell wall. Further research to elucidate the precise binding site of this compound on Fks1p and to explore potential synergistic interactions with other antifungal agents will be valuable for the development of novel therapeutic strategies against invasive fungal infections.

References

Papulacandin C: A Technical Deep Dive into its Antifungal Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papulacandin C belongs to the papulacandin family of antifungal antibiotics, first isolated from Papularia sphaerosperma.[1] These compounds have garnered interest due to their specific mechanism of action, targeting the fungal cell wall—a structure absent in mammalian cells, suggesting a potential for selective toxicity. This technical guide provides an in-depth overview of the antifungal activity of this compound, its mechanism of action, and the experimental protocols relevant to its study. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the known information about the papulacandin class and related analogs to provide a comprehensive resource.

Antifungal Spectrum of Papulacandins (B1234519)

The papulacandin family exhibits a targeted spectrum of activity, primarily against yeasts.[1] Their efficacy against filamentous fungi, bacteria, and protozoa is reported to be limited. The most studied member of this class is Papulacandin B, and data on this compound's specific activity is scarce. However, studies on papulacandin analogs provide valuable insights into the potential spectrum.

Quantitative Antifungal Activity

The following table summarizes the available quantitative data for a known papulacandin analog, L-687,781. This data is presented to offer a representative profile of the antifungal potency of this class of compounds. It is important to note that these values are not specific to this compound.

Fungal SpeciesCompoundMIC (µg/mL)Reference
Candida albicans MY1055L-687,781 (a papulacandin analog)1.0 - 2.0[2]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

Papulacandins, including this compound, exert their antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[3] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. The inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, cell lysis. This mechanism is analogous to that of the echinocandin class of antifungal drugs.

Mechanism of Action of this compound cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane UDP_Glucose UDP-Glucose Beta_1_3_D_Glucan_Synthase β-(1,3)-D-Glucan Synthase UDP_Glucose->Beta_1_3_D_Glucan_Synthase Substrate Beta_1_3_D_Glucan β-(1,3)-D-Glucan Polymer Beta_1_3_D_Glucan_Synthase->Beta_1_3_D_Glucan Synthesis Cell_Wall Cell Wall Integrity Beta_1_3_D_Glucan->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Papulacandin_C This compound Papulacandin_C->Beta_1_3_D_Glucan_Synthase Inhibits

Mechanism of this compound action.

Experimental Protocols

The determination of the antifungal activity of compounds like this compound is typically performed using standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M27-A3/M27-S4)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

1. Inoculum Preparation:

  • Fungal isolates are subcultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.

  • A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is then further diluted in a standardized test medium, such as RPMI-1640, to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Assay Plate Preparation:

  • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing RPMI-1640 medium.

  • A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

3. Inoculation and Incubation:

  • Each well (except the sterility control) is inoculated with the prepared fungal suspension.

  • The plate is incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Broth Microdilution Workflow A Fungal Isolate B Subculture on Agar A->B C Prepare Inoculum (0.5 McFarland) B->C D Dilute Inoculum in RPMI-1640 C->D F Inoculate Plate D->F E Prepare Serial Dilutions of this compound in 96-well plate E->F G Incubate at 35°C for 24-48h F->G H Read MIC G->H

Workflow for broth microdilution assay.
Agar Dilution Method (CLSI M38-A2)

This method is often used for filamentous fungi but can also be adapted for yeasts.

1. Plate Preparation:

  • A series of agar plates (e.g., RPMI-1640 agar) are prepared, each containing a different concentration of this compound.

  • A drug-free control plate is also prepared.

2. Inoculum Preparation:

  • A standardized suspension of the fungal isolate is prepared as described for the broth microdilution method.

3. Inoculation:

  • A small, defined volume of the fungal suspension is spotted onto the surface of each agar plate.

4. Incubation:

  • The plates are incubated at an appropriate temperature and duration for the specific fungus being tested.

5. MIC Determination:

  • The MIC is the lowest concentration of the drug that prevents macroscopic growth on the agar surface.

Conclusion

This compound, as a member of the papulacandin family, holds promise as an antifungal agent due to its specific targeting of the fungal cell wall. While its antifungal spectrum appears to be focused on yeasts, a comprehensive quantitative evaluation of this compound against a broad range of clinically relevant fungal pathogens is still needed. The standardized methodologies outlined in this guide provide a framework for conducting such studies, which will be crucial for elucidating the full therapeutic potential of this natural product. Further research is warranted to isolate and test pure this compound and to explore its efficacy in in vivo models of fungal infections.

References

The Structure-Activity Relationship of Papulacandin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papulacandins (B1234519) are a class of glycolipid antibiotics that exhibit potent antifungal activity through the specific inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall.[1][2] This enzyme's absence in mammalian cells makes it an attractive target for the development of selective antifungal therapies. Among this family, Papulacandin C, isolated from Papularia sphaerosperma, represents a key structure for understanding the intricate molecular interactions required for antifungal efficacy.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. While comprehensive SAR studies specifically on this compound are limited, this guide draws upon data from closely related papulacandins, particularly Papulacandin D, to elucidate the critical structural motifs governing its antifungal properties.

Core Structure and Mechanism of Action

The core structure of this compound consists of a diglycoside (lactose) core linked to a benzannulated spiroketal. This central scaffold is decorated with two unsaturated fatty acid side chains, which are crucial for its biological activity.[3] Papulacandins exert their antifungal effect by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex.[1] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell lysis.

Structure-Activity Relationship (SAR) Studies

The antifungal activity of papulacandins is highly dependent on specific structural features. Modifications to the fatty acid side chains, the sugar moieties, and the spiroketal core have profound effects on their efficacy.

The Importance of the Fatty Acid Side Chains

The nature of the two fatty acid tails is a critical determinant of antifungal activity. Variations in length, saturation, and stereochemistry of these chains significantly impact the compound's ability to inhibit (1,3)-β-D-glucan synthase and penetrate the fungal cell wall.[4]

Key observations from SAR studies on papulacandin analogs include:

  • Chain Length and Unsaturation: Some degree of unsaturation in the fatty acid chains is necessary for biological activity.[4] Hydrogenation of the side chains, as seen in derivatives of Papulacandin D, can lead to a loss of antifungal activity, although the molecule may still inhibit the target enzyme in vitro.[4] This suggests that the rigidity and conformation conferred by the double bonds are important for reaching the target site in a whole-cell context.

  • Drastic Changes and Removal of Chains: While small modifications to the fatty acid tails may have minor effects, significant alterations or the complete removal of one of the chains drastically reduces antifungal activity.[4] For instance, removing the galactose acyl chain from Papulacandin B results in a compound that can still inhibit the glucan synthase in a spheroplast assay but is unable to reach its target in intact C. albicans cells.[4]

  • Comparison with Papulacandin Analogs: Studies on synthetic analogs of Papulacandin D have provided valuable insights. A derivative with a saturated palmitic acid side chain of the same length as the natural product showed slightly better activity than a linoleic acid derivative, which contains two cis double bonds.[1][5] In contrast, derivatives with a shorter sorbic acid tail or a bulky all-trans-retinoic acid tail were inactive.[1] This highlights the importance of an optimal chain length and conformation for effective interaction with the fungal cell membrane and/or the enzyme.

The Role of the Disaccharide Core and Spiroketal Moiety

The central diglycoside spiroketal is another crucial element for the antifungal activity of this compound.

  • Disaccharide vs. Monosaccharide: The presence of the substituted galactose moiety enhances the potency of papulacandins. Papulacandin D, which is a monosaccharide, is still active but less potent than the disaccharide-containing papulacandins like A, B, and C.[4][6]

  • Spirocyclic System: The benzannulated spiroketal unit is a signature feature of bioactive papulacandins.[4] Synthetic studies on Papulacandin D analogs where the spirocyclic nucleus was absent resulted in a significant loss of antifungal activity, underscoring the importance of this rigid, three-dimensional structure for biological function.[6]

Quantitative Data on Papulacandin Analogs

The following table summarizes the available quantitative data on the antifungal activity of various Papulacandin D analogs against Candida albicans. This data, while not directly from this compound derivatives, provides valuable insights into the SAR of this class of compounds.

Compound/AnalogModification of Papulacandin D CoreMIC (µg/mL) against C. albicansReference
Papulacandin BDisaccharide with two fatty acid chains0.1[6]
Papulacandin DMonosaccharide with one fatty acid chain1-2[6]
Palmitic Acid DerivativeSaturated C16 fatty acid side chain88[1][5]
Linoleic Acid DerivativeC18 fatty acid side chain with two cis double bonds100[1][5]
Sorbic Acid DerivativeShort, unsaturated fatty acid side chainNo inhibition[1]
All-trans-retinoic Acid DerivativeBulky, unsaturated side chainNo inhibition[1]

Signaling Pathways

This compound's inhibition of (1,3)-β-D-glucan synthesis directly impacts the fungal cell wall integrity (CWI) pathway. This pathway is a critical stress response mechanism that helps the fungus cope with cell wall damage.

(1,3)-β-D-Glucan Synthesis Pathway

The synthesis of (1,3)-β-D-glucan is a fundamental process for fungal cell wall construction. The diagram below illustrates the key steps leading to the formation of this essential polymer.

Glucan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase Complex UDP_Glucose->Glucan_Synthase Substrate Glucan_Polymer Nascent (1,3)-β-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Polymerization Cell_Wall Fungal Cell Wall (Structural Component) Glucan_Polymer->Cell_Wall Incorporation Papulacandin_C This compound Papulacandin_C->Glucan_Synthase Inhibition

Caption: The (1,3)-β-D-Glucan Synthesis Pathway and the inhibitory action of this compound.

Fungal Cell Wall Integrity (CWI) Signaling Pathway

Inhibition of glucan synthesis by this compound triggers the CWI pathway, a compensatory stress response. The following diagram outlines this signaling cascade.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Wall_Stress Cell Wall Stress (e.g., this compound) Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Cell_Wall_Stress->Sensors Rho1_GTPase Rho1-GTPase (Active) Sensors->Rho1_GTPase Activation PKC1 PKC1 (Protein Kinase C) Rho1_GTPase->PKC1 Activation MAPK_Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Slt2) PKC1->MAPK_Cascade Phosphorylation Cascade Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Activation Gene_Expression Upregulation of Cell Wall Repair Genes Transcription_Factors->Gene_Expression Induction Broth_Microdilution_Workflow Start Start: Fungal Culture Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions Prepare Serial Dilutions of this compound Analog Prep_Dilutions->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Visual Inspection) Incubate->Read_MIC End End: Determine MIC Value Read_MIC->End Glucan_Synthase_Assay_Workflow Start Start: Fungal Culture Prep_Enzyme Prepare Membrane Fraction (Enzyme Source) Start->Prep_Enzyme Setup_Reaction Set up Reaction Mixture: Enzyme, UDP-[3H]glucose, Inhibitor Prep_Enzyme->Setup_Reaction Incubate Incubate at 30°C Setup_Reaction->Incubate Stop_Reaction Stop Reaction and Filter to Capture [3H]-Glucan Incubate->Stop_Reaction Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Stop_Reaction->Measure_Radioactivity Calculate_IC50 Calculate IC50 Value Measure_Radioactivity->Calculate_IC50

References

An In-depth Technical Guide to the Physicochemical Properties of Papulacandin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papulacandin C is a member of the papulacandin family of glycolipid antibiotics, first isolated from the fermentation broth of Papularia sphaerosperma.[1][2] This class of compounds has garnered significant interest within the scientific community for its potent and specific antifungal activity. This compound, along with its congeners, exerts its effect by inhibiting the enzyme β-(1,3)-D-glucan synthase, a critical component in the synthesis of the fungal cell wall.[3] This targeted mechanism of action, which disrupts the integrity of a structure absent in mammalian cells, makes this compound a valuable subject for research in the development of novel antifungal therapeutics. This guide provides a detailed overview of the core physicochemical properties of this compound, its mechanism of action, and standardized experimental protocols for its evaluation.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized below. While extensive quantitative data for this compound is not widely published, the following table provides established values and notes where data is inferred from closely related compounds.

PropertyValueSource
Molecular Formula C₃₁H₄₂O₁₀[3]
Molecular Weight 574.7 g/mol [3]
Appearance White to off-white powder (inferred)General observation for this class
Melting Point Data not availableN/A
Solubility - DMSO: Soluble - Ethanol/Methanol: Sparingly soluble - Water: Poorly solubleGeneral for papulacandins (B1234519)
Stability Sensitive to pH and temperature extremes (inferred)General for related compounds

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary antifungal activity of this compound stems from its non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[4] This enzyme is an integral membrane protein complex responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan, a major structural polysaccharide of the fungal cell wall. This glucan polymer is essential for maintaining the cell's osmotic integrity and morphology.

By inhibiting this synthase, this compound effectively halts cell wall construction, leading to a weakened cell structure. This disruption triggers the cell wall integrity (CWI) signaling pathway as a stress response, but ultimately results in osmotic instability and cell lysis, particularly in growing fungal cells.[5]

This compound inhibits fungal cell wall synthesis. cluster_membrane Fungal Plasma Membrane Enzyme β-(1,3)-D-Glucan Synthase (Fks1p subunit) Glucan β-(1,3)-D-Glucan Polymer Enzyme->Glucan Catalyzes UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->Enzyme Binds to Papulacandin_C This compound Papulacandin_C->Enzyme Non-competitive inhibition Cell_Wall Fungal Cell Wall Synthesis Glucan->Cell_Wall Lysis Cell Lysis & Death Cell_Wall->Lysis Disruption leads to

Mechanism of Action of this compound.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

To determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast pathogens like Candida albicans, the Clinical and Laboratory Standards Institute (CLSI) M27 reference method for broth dilution is employed.[6][7]

Methodology:

  • Preparation of Antifungal Stock: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium within a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).[5]

  • Inoculum Preparation: Culture the yeast strain on an appropriate agar (B569324) plate. Select a few colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ cells/mL.[5]

  • Inoculation: Dilute the adjusted yeast suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ cells/mL in the microtiter plate wells. Each well should contain 100 µL of the drug dilution and 100 µL of the inoculum.[5]

  • Controls: Include a drug-free well (positive growth control) and an uninoculated media well (negative control).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control. This can be determined visually or by using a microplate reader to measure optical density.[5]

Workflow for CLSI M27 Broth Microdilution Assay. A 1. Prepare 2X serial dilutions of This compound in 96-well plate D 4. Add 100 µL of 2X drug dilution to new plate A->D B 2. Prepare fungal inoculum (0.5 McFarland standard) C 3. Dilute inoculum to 2X final concentration in RPMI 1640 B->C E 5. Add 100 µL of 2X inoculum to corresponding wells C->E D->E F 6. Incubate plate at 35°C for 24-48 hours E->F G 7. Determine MIC (Lowest concentration with ≥50% growth inhibition) F->G Workflow for Glucan Synthase Inhibition Assay. A 1. Prepare microsomal fraction containing glucan synthase B 2. Set up reaction buffer with activators (e.g., GTP) A->B C 3. Add this compound dilutions (in DMSO) B->C D 4. Initiate reaction with radiolabeled UDP-[3H]glucose C->D E 5. Incubate at 30°C for 1-2 hours D->E F 6. Quench reaction with TCA E->F G 7. Filter to collect insoluble [3H]glucan product F->G H 8. Quantify radioactivity via scintillation counting G->H I 9. Calculate % inhibition and IC50 value H->I

References

An In-Depth Technical Guide to the Spiroketal Core of Papulacandin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The papulacandins (B1234519) are a family of antifungal glycolipids first isolated from Papularia sphaerosperma.[1] They exhibit potent activity against various pathogenic fungi, most notably Candida species, by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[2][3] This mode of action, targeting a pathway absent in mammals, makes the papulacandins attractive candidates for antifungal drug development.

At the heart of the papulacandin structure lies a unique and synthetically challenging benzannulated spiroketal core. This intricate three-dimensional scaffold is crucial for the molecule's biological activity. This technical guide provides a detailed exploration of the spiroketal core of Papulacandin C, focusing on its structure, synthesis, and interaction with its biological target. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key synthetic steps are provided. Visualizations of key pathways and workflows are presented using Graphviz diagrams to facilitate understanding.

Structural Elucidation of the Spiroketal Core

The structure of this compound, including its spiroketal core, was initially determined through spectral analysis and chemical degradation studies.[4] The core consists of a glucose-derived ring fused to a substituted aromatic ring via a spiroketal linkage.

Quantitative Structural Data

Precise bond lengths and angles for the spiroketal core of this compound are not publicly available in crystallographic databases. However, analysis of closely related benzannulated spiroketal structures provides valuable insights into the expected geometry. The following table summarizes representative bond lengths and angles derived from a similar crystal structure.

Parameter Value
Bond Lengths (Å)
C-O (anomeric)1.42 - 1.44
C-O (ketal)1.43 - 1.45
C-C (spirocenter)1.53 - 1.55
**Bond Angles (°) **
O-C-O (ketal)108 - 112
C-C-C (spirocenter)109 - 111

Note: These values are illustrative and based on general crystallographic data for similar spiroketal systems.

The 1H and 13C NMR chemical shifts are critical for characterizing the spiroketal core. While a complete, unambiguous assignment for every proton and carbon in the this compound spiroketal core from a single source is challenging, the following table compiles key reported chemical shifts.[5][6]

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
H-15.1 (d, J = 7.4 Hz)99.8
H-87.2 (d, J = 8.2 Hz)114.9
H-96.9 (d, J = 8.2 Hz)110.9
H-117.4 (s)125.4
C-7-151.2
C-10-132.9
C-12-118.2

Synthesis of the Papulacandin Spiroketal Core

The synthesis of the benzannulated spiroketal core of the papulacandins is a significant challenge in organic chemistry. The key strategic steps involve the formation of the C-aryl glycosidic bond and the subsequent spiroketalization. The synthetic routes developed by Denmark and Barrett for Papulacandin D, which shares the same spiroketal core, are particularly noteworthy.[7][8][9]

A generalized synthetic approach is outlined below:

G A Aryl Iodide Precursor C Palladium-Catalyzed Cross-Coupling A->C B Glycal Derivative B->C D Coupled Product C->D E Oxidative Spiroketalization D->E F Spiroketal Core E->F

Caption: Generalized synthetic workflow for the Papulacandin spiroketal core.
Detailed Experimental Protocols

The following are detailed methodologies for the key transformations in the synthesis of the Papulacandin spiroketal core, adapted from published procedures.[8][10]

1. Palladium-Catalyzed Cross-Coupling of a Glycal Silanolate and an Aryl Iodide

This reaction establishes the crucial C-aryl glycosidic bond.

  • Reaction:

    G A Glycal Silanolate C Pd2(dba)3 NaOt-Bu, Toluene (B28343), 50 °C A->C B Aryl Iodide B->C D Coupled Aryl Glycal C->D

    Caption: Palladium-catalyzed cross-coupling reaction.
  • Procedure: To a solution of the aryl iodide (1.0 equiv) and the glycal silanolate (1.1 equiv) in anhydrous toluene is added NaOt-Bu (2.0 equiv) followed by Pd2(dba)3 (0.05 equiv). The reaction mixture is stirred at 50 °C under an inert atmosphere until completion (monitored by TLC). The reaction is then quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. Oxidative Spiroketalization

This step constructs the spiroketal ring system from the coupled aryl glycal.

  • Reaction:

    G A Coupled Aryl Glycal B m-CPBA, NaHCO3 CH2Cl2 A->B C Epoxide Intermediate B->C D Acidic Workup C->D E Spiroketal Product D->E

    Caption: Oxidative spiroketalization workflow.
  • Procedure: To a solution of the coupled aryl glycal (1.0 equiv) in CH2Cl2 at 0 °C is added NaHCO3 (3.0 equiv) followed by m-chloroperoxybenzoic acid (m-CPBA) (1.5 equiv). The reaction mixture is stirred at 0 °C and allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous Na2S2O3 and extracted with CH2Cl2. The combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude epoxide is then dissolved in a suitable solvent and treated with a catalytic amount of acid (e.g., HCl in CHCl3) to induce spiroketalization. The reaction is monitored by TLC and, upon completion, quenched with saturated aqueous NaHCO3. The product is extracted, dried, and purified by flash column chromatography.

Biological Activity and Interaction with β-(1,3)-D-Glucan Synthase

The antifungal activity of the papulacandins stems from their non-competitive inhibition of β-(1,3)-D-glucan synthase, a key enzyme in fungal cell wall biosynthesis.[3][11] This enzyme is a multi-subunit complex, with the catalytic subunit being encoded by the FKS genes.[12][13][14] The spiroketal core of this compound is believed to play a critical role in binding to the FKS1 subunit.

While a co-crystal structure of this compound with β-(1,3)-D-glucan synthase is not available, a logical workflow for a molecular modeling study can be proposed to investigate this interaction.

G cluster_0 Model Preparation cluster_1 Docking and Simulation cluster_2 Analysis A Homology Modeling of FKS1 (using Cryo-EM structure as template) C Molecular Docking of Spiroketal to FKS1 Active Site A->C B 3D Structure Generation of This compound Spiroketal B->C D Molecular Dynamics Simulation of the Complex C->D E Binding Energy Calculation D->E F Identification of Key Interacting Residues D->F

Caption: Logical workflow for a molecular modeling study of the this compound spiroketal core with the FKS1 subunit.

Such a study would involve building a homology model of the fungal FKS1 subunit, generating a 3D conformer of the this compound spiroketal, and then performing molecular docking to predict the binding pose. Molecular dynamics simulations would further refine the complex and allow for the calculation of binding free energies and the identification of key amino acid residues involved in the interaction. This information is invaluable for the rational design of novel, more potent antifungal agents based on the papulacandin scaffold.

Conclusion

The benzannulated spiroketal core of this compound is a fascinating and biologically significant molecular architecture. Its complex structure presents a formidable synthetic challenge, which has been met with elegant and innovative chemical strategies. Understanding the three-dimensional structure of this core and its interaction with its biological target, β-(1,3)-D-glucan synthase, is paramount for the development of new antifungal therapies. This technical guide has provided a comprehensive overview of the current knowledge of the this compound spiroketal core, from its structural characterization and synthesis to its mode of action. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery. Further investigation, particularly the acquisition of a high-resolution co-crystal structure with its target enzyme, will undoubtedly pave the way for the design of the next generation of spiroketal-based antifungal agents.

References

Methodological & Application

Total Synthesis of Papulacandin C: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of Papulacandin C, a member of the papulacandin family of antifungal agents. These compounds are of significant interest due to their potent in vitro activity against various fungal pathogens, including Candida albicans. The papulacandins (B1234519) function by inhibiting the (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis, making it a prime target for antifungal drug development.

The synthetic strategy presented herein is based on the convergent total synthesis of the closely related Papulacandin D, pioneered by the research groups of Denmark and Barrett. The synthesis involves the construction of a common spirocyclic C-arylglycopyranoside core, followed by the attachment of the specific fatty acid side chains that characterize this compound.

I. Retrosynthetic Analysis

The retrosynthetic analysis for this compound involves disconnecting the two fatty acid side chains from the core spirocyclic diglycoside. The core itself is further broken down into a functionalized aryl iodide and a protected glucal derivative. This strategy allows for a modular and convergent synthesis.

Retrosynthesis This compound This compound Spirocyclic Core Spirocyclic Core This compound->Spirocyclic Core Esterification Fatty Acid Side Chain 1 Fatty Acid Side Chain 1 This compound->Fatty Acid Side Chain 1 Esterification Fatty Acid Side Chain 2 Fatty Acid Side Chain 2 This compound->Fatty Acid Side Chain 2 Esterification Aryl Iodide Aryl Iodide Spirocyclic Core->Aryl Iodide Pd-catalyzed Cross-Coupling Protected Glucal Protected Glucal Spirocyclic Core->Protected Glucal Pd-catalyzed Cross-Coupling

Caption: Retrosynthetic analysis of this compound.

II. Synthesis of the Spirocyclic Core

The synthesis of the papulacandin spirocyclic core is a key feature of the overall strategy and has been extensively studied. The following protocol is a summary of the key transformations established in the literature.

A. Key Transformations and Data
StepReactionReagents and ConditionsYield (%)Reference
1Protection of D-glucalAc₂O, Pyridine95[1][2]
2SilylationTBDMSCl, Imidazole, DMF92[1][2]
3Lithiation and Silylationt-BuLi, THF; then Me₂SiHCl85[1]
4Oxidation to Silanol (B1196071)[RuCl₂(p-cymene)]₂, H₂O, CH₃CN81[1]
5Synthesis of Aryl Iodide3,5-Dihydroxybenzoic acid (multi-step)~60 (overall)[1][2]
6Palladium-catalyzed Cross-CouplingPd₂(dba)₃, NaOt-Bu, Toluene (B28343), 50 °C82[1][2]
7DeprotectionTBAF, THF96[1]
8Spiroketalizationm-CPBA, NaHCO₃, CH₂Cl₂; then HCl77 (over two steps)[3]
B. Experimental Protocols

Step 6: Palladium-catalyzed Cross-Coupling

To a solution of the glucal silanol (1.0 equiv) and the aryl iodide (1.2 equiv) in toluene is added Pd₂(dba)₃ (0.05 equiv) and NaOt-Bu (2.0 equiv). The reaction mixture is degassed and heated to 50 °C for 4-6 hours until the starting materials are consumed (monitored by TLC). The reaction is then cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel chromatography to afford the coupled product.

Step 8: Spiroketalization

To a solution of the coupled product (1.0 equiv) in CH₂Cl₂ at 0 °C is added NaHCO₃ (3.0 equiv) followed by m-CPBA (1.5 equiv). The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous Na₂S₂O₃ and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, filtered, and concentrated. The crude epoxide is then dissolved in CHCl₃ and treated with a catalytic amount of HCl. The reaction is stirred at room temperature for 1 hour, then quenched with saturated aqueous NaHCO₃. The product is extracted with CH₂Cl₂, dried, and purified by silica gel chromatography to yield the spiroketal core.

III. Synthesis of this compound Side Chains

This compound is distinguished from other papulacandins by its two unique fatty acid side chains attached at the C-3 and C-6' positions. The structures of these side chains were elucidated by Traxler et al. in 1980.

  • C-3 Acyl Group: (10'R)-10'-hydroxy-8'-methyl-6',8'-decadienoic acid

  • C-6' Acyl Group: (2E,4Z)-deca-2,4-dienoic acid

The synthesis of these specific fatty acids is a prerequisite for the final assembly of this compound.

A. Synthesis of (10'R)-10'-hydroxy-8'-methyl-6',8'-decadienoic acid
B. Synthesis of (2E,4Z)-deca-2,4-dienoic acid

The synthesis of (2E,4Z)-dienoic acids has been reported in the literature, often employing stereoselective Wittig-type reactions or other coupling methodologies.

IV. Final Assembly of this compound

The final stage of the total synthesis involves the esterification of the spirocyclic core with the two synthesized fatty acid side chains. This requires selective protection and deprotection of the hydroxyl groups on the sugar moieties to direct the acylation to the desired positions.

A. Proposed Esterification Protocol
  • Selective Protection: The hydroxyl groups at positions other than C-3 and C-6' of the spirocyclic core are protected using appropriate protecting groups (e.g., silyl (B83357) ethers).

  • First Esterification (C-3): The free hydroxyl group at the C-3 position is esterified with the protected (10'R)-10'-hydroxy-8'-methyl-6',8'-decadienoic acid using a suitable coupling reagent such as DCC/DMAP or by forming a mixed anhydride.

  • Selective Deprotection: The protecting group at the C-6' position is selectively removed.

  • Second Esterification (C-6'): The newly freed hydroxyl group at the C-6' position is then acylated with (2E,4Z)-deca-2,4-dienoic acid.

  • Global Deprotection: All remaining protecting groups are removed under appropriate conditions to yield this compound.

V. Workflow Diagram

Synthesis_Workflow cluster_core Spirocyclic Core Synthesis cluster_sidechains Side Chain Synthesis cluster_final Final Assembly Protected Glucal Protected Glucal Glucal Silanol Glucal Silanol Protected Glucal->Glucal Silanol Lithiation/Silylation/Oxidation Coupled Product Coupled Product Glucal Silanol->Coupled Product Pd-catalyzed Cross-Coupling Aryl Iodide_prep Aryl Iodide Synthesis Aryl Iodide_prep->Coupled Product Spirocyclic Core Spirocyclic Core Coupled Product->Spirocyclic Core Spiroketalization Selectively Protected Core Selectively Protected Core Spirocyclic Core->Selectively Protected Core Protection Side Chain 1 Synthesis Synthesis of (10'R)-10'-hydroxy- 8'-methyl-6',8'-decadienoic acid Mono-acylated Core Mono-acylated Core Side Chain 1 Synthesis->Mono-acylated Core Side Chain 2 Synthesis Synthesis of (2E,4Z)- deca-2,4-dienoic acid Di-acylated Core Di-acylated Core Side Chain 2 Synthesis->Di-acylated Core Selectively Protected Core->Mono-acylated Core Esterification 1 Mono-acylated Core->Di-acylated Core Deprotection & Esterification 2 This compound This compound Di-acylated Core->this compound Global Deprotection

Caption: Overall workflow for the total synthesis of this compound.

References

Application Notes and Protocols for the Isolation and Purification of Papulacandin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papulacandin C is a member of the papulacandin family of antifungal antibiotics, which are produced by the fungus Papularia sphaerosperma.[1][2] These compounds exhibit significant activity against various yeasts, most notably Candida albicans, by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This mode of action makes papulacandins (B1234519), including this compound, valuable subjects of study for the development of new antifungal therapies. These application notes provide detailed protocols for the fermentation, isolation, and purification of this compound.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

This compound exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is a complex located in the fungal cell membrane responsible for the synthesis of β-(1,3)-D-glucan polymers, which are crucial for maintaining the structural integrity of the cell wall. The synthase complex consists of a catalytic subunit (encoded by the FKS/GSL genes) and a regulatory subunit (Rho1 GTPase). By inhibiting this enzyme, this compound disrupts cell wall biosynthesis, leading to osmotic instability and ultimately, cell lysis.

Papulacandin_Mechanism_of_Action cluster_Cell_Membrane Fungal Cell Membrane cluster_Cell_Wall Fungal Cell Wall UDP_Glucose UDP-Glucose (Substrate) Glucan_Synthase β-(1,3)-D-Glucan Synthase Complex (FKS1/Rho1) UDP_Glucose->Glucan_Synthase Binds to catalytic subunit Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesizes Papulacandin_C This compound Papulacandin_C->Glucan_Synthase Inhibits Cell_Lysis Cell Lysis Papulacandin_C->Cell_Lysis Leads to Cell_Wall_Integrity Cell Wall Integrity Glucan_Polymer->Cell_Wall_Integrity Maintains Fungal_Cell Fungal Cell Cell_Wall_Integrity->Fungal_Cell Protects

Caption: Mechanism of action of this compound.

Data Presentation: Purity and Yield at Various Purification Stages

The following table summarizes the expected purity and yield of this compound at different stages of the isolation and purification process. The values are estimates based on reported data for papulacandin isolation.

Purification StagePurity (%)Yield (%)Notes
Crude Extract 5 - 1580 - 95Combined ethyl acetate (B1210297) and methanol (B129727) extracts after initial solvent partitioning.
Silica (B1680970) Gel Chromatography (Initial) 40 - 6050 - 70Separation of the papulacandin complex from other metabolites.
Silica Gel Chromatography (Repeated) ~9030 - 50Enrichment of this compound by separating it from Papulacandin B.[1]
Sephadex LH-20 Chromatography >9580 - 90 (of the previous step)Final polishing step to remove remaining impurities.

Experimental Workflows

The overall process for the isolation and purification of this compound can be visualized in the following workflow diagrams.

Papulacandin_Isolation_Workflow cluster_Fermentation Fermentation cluster_Extraction Extraction cluster_Purification Purification Fermentation Fermentation of Papularia sphaerosperma Harvest Harvest Culture Broth and Mycelium Fermentation->Harvest Filtrate_Extraction Extract Filtrate (Ethyl Acetate, pH 8.6) Harvest->Filtrate_Extraction Mycelium_Extraction Extract Mycelium (Methanol) Harvest->Mycelium_Extraction Combine_Extracts Combine and Concentrate Extracts Filtrate_Extraction->Combine_Extracts Mycelium_Extraction->Combine_Extracts Lipid_Removal Remove Lipids (Petroleum Ether/Heptane) Combine_Extracts->Lipid_Removal Silica_Gel_1 Silica Gel Chromatography (Chloroform-Methanol Gradient) Lipid_Removal->Silica_Gel_1 Silica_Gel_2 Repeated Silica Gel Chromatography Silica_Gel_1->Silica_Gel_2 Sephadex Sephadex LH-20 Chromatography Silica_Gel_2->Sephadex Pure_Papulacandin_C Pure this compound Sephadex->Pure_Papulacandin_C

Caption: Overall workflow for this compound isolation.

Experimental Protocols

Fermentation of Papularia sphaerosperma

This protocol describes the fermentation of Papularia sphaerosperma for the production of papulacandins.

Materials:

  • Strain of Papularia sphaerosperma

  • Nutrient broth medium (2% soybean, 2% mannitol)

  • 1N NaOH

  • 0.2 M Sörensen phosphate (B84403) buffer (pH 7.0)

  • Erlenmeyer flasks (500 mL and 2 L)

  • Fermenter (50 L and 500 L)

Protocol:

  • Seed Culture (Preculture 1): a. Prepare a mycelial-spore suspension by washing a well-sporulated agar (B569324) slant culture with 5 mL of 0.2 M Sörensen phosphate buffer (pH 7.0). b. Inoculate a 500 mL Erlenmeyer flask containing 100 mL of nutrient broth (pH adjusted to 8.2 with 1N NaOH before sterilization) with the suspension. c. Incubate at 23°C for 48 hours on a rotary shaker at 250 rpm.[1]

  • Second Preculture: a. Inoculate three 2 L Erlenmeyer flasks, each containing 500 mL of the same nutrient broth, with 25 mL of the first preculture. b. Incubate at 23°C for 48 hours on a rotary shaker at 120 rpm.[1]

  • Fermenter Preculture: a. Use the second preculture (1.5 L total) to inoculate a 50 L fermenter containing 30 L of the nutrient broth. b. Maintain the fermentation at 23°C for 48 hours with an agitation of 750 rpm and an air throughput of 1 L/L/min.

  • Main Fermentation: a. Inoculate a 500 L fermenter containing 300 L of the nutrient broth with 15 L of the fermenter preculture. b. Carry out the fermentation at 23°C with an agitation of 450 rpm and an air throughput of 1 L/L/min. c. Optimal production of papulacandins is typically achieved after approximately 60 hours, when the pH of the culture broth reaches 6.7.[1]

Extraction of Papulacandins

This protocol details the extraction of the papulacandin complex from the fermentation broth and mycelium.

Materials:

  • Fermentation broth from Protocol 1

  • Ethyl acetate

  • Methanol

  • Petroleum ether

  • Heptane

  • Rotary evaporator

Protocol:

  • Harvesting: Separate the mycelium from the culture filtrate by filtration.

  • Culture Filtrate Extraction: a. Adjust the pH of the culture filtrate to 8.6. b. Extract the filtrate with an equal volume of ethyl acetate. Repeat the extraction twice.

  • Mycelium Extraction: a. Extract the mycelium with methanol. b. Concentrate the methanol extract to an aqueous oil using a rotary evaporator. c. Adjust the pH of the aqueous oil to 8.4 and extract with ethyl acetate.[1]

  • Combining and Initial Purification: a. Combine all ethyl acetate extracts and concentrate to an oily residue. b. Dissolve the crude extract in 85% aqueous methanol. c. Remove lipophilic impurities by extracting the aqueous methanol solution with petroleum ether and then with heptane. d. Concentrate the methanol phase to obtain the crude antibiotic mixture.[1]

Purification of this compound

This protocol describes the chromatographic purification of this compound from the crude extract.

Materials:

  • Crude papulacandin extract from Protocol 2

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Chloroform (B151607)

  • Methanol

  • Acetone

  • Ether

  • Hexane

  • Glass chromatography column

  • Fraction collector

Protocol:

  • Initial Silica Gel Chromatography: a. Pack a glass column with silica gel and equilibrate with chloroform. b. Dissolve the crude extract in a minimal amount of chloroform-methanol and load it onto the column. c. Elute the column with a gradient of increasing methanol in chloroform. d. Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the papulacandin complex.

  • Separation of this compound (Repeated Silica Gel Chromatography): a. Pool the fractions containing the mixture of Papulacandin B and C. b. Perform repeated silica gel chromatography on these pooled fractions. A mobile phase of chloroform-methanol (e.g., starting with a low percentage of methanol and gradually increasing) is effective. A preparative TLC system using chloroform-methanol (6:1) has been reported and can be adapted for column chromatography.[1] c. Collect fractions enriched in this compound. This step should yield this compound with approximately 90% purity.[1]

  • Final Purification with Sephadex LH-20: a. Pack a column with Sephadex LH-20 and equilibrate with a suitable solvent (e.g., methanol or a chloroform-methanol mixture). b. Dissolve the enriched this compound fractions in the equilibration solvent and load onto the column. c. Elute with the same solvent and collect fractions. d. Combine the pure fractions of this compound.

  • Precipitation: a. Precipitate the purified this compound from a solution of acetone-ether-hexane to obtain a solid product.[1]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. A starting point could be a linear gradient from 20% to 80% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-230 nm.

  • Purity Assessment: The purity of this compound can be determined by the relative peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) are suitable solvents.

  • Analysis: ¹H and ¹³C NMR spectra are used to confirm the structure of this compound by comparing the observed chemical shifts with published data for papulacandins. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete structural elucidation.

References

Application Notes and Protocols for the Analytical Characterization of Papulacandin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papulacandin C belongs to the papulacandin family of antifungal agents, which are known for their potent activity against a range of pathogenic fungi. These glycolipid compounds exert their antifungal effect by inhibiting the enzyme β-1,3-glucan synthase, a critical component in the synthesis of the fungal cell wall. This mode of action, targeting a structure absent in mammalian cells, makes papulacandins (B1234519) attractive candidates for antifungal drug development.

Accurate and robust analytical methods are essential for the characterization of this compound, ensuring its identity, purity, and potency. This document provides an overview of the key analytical techniques and detailed protocols for the characterization of this compound, intended to guide researchers in their drug discovery and development efforts.

Analytical Techniques for this compound Characterization

The structural elucidation and quantitative analysis of this compound rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC is commonly employed, where this compound is separated based on its hydrophobicity. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Detection is often performed using a UV detector, as the aromatic moiety of this compound absorbs UV light.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and structure of this compound. When coupled with HPLC (LC-MS), it allows for the sensitive and specific detection of the compound in complex mixtures. Electrospray ionization (ESI) is a common ionization technique for molecules like this compound. Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns, which are invaluable for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are necessary to assign all the proton and carbon signals and to establish the connectivity of the atoms within the molecule. Quantitative NMR (qNMR) can also be utilized for the accurate determination of this compound concentration in a sample.

Experimental Protocols

The following are representative protocols for the analytical characterization of this compound. These should be considered as starting points and may require optimization based on the specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Analysis of this compound

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm and 275 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve this compound standard and samples in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration.

  • Filter the samples through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the this compound peak based on its retention time compared to the reference standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from the reference standard.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a method for the sensitive and specific detection and identification of this compound using LC-MS/MS.

1. Materials and Reagents:

  • Same as Protocol 1.

2. Instrumentation:

  • LC-MS/MS system consisting of an HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

3. LC Conditions:

  • Use the same chromatographic conditions as described in Protocol 1.

4. MS/MS Conditions:

  • Ionization Mode: Positive or Negative ESI (to be optimized)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: To be optimized for the specific instrument.

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) in a full scan mode.

    • Select characteristic product ions by fragmenting the precursor ion in a product ion scan.

    • Set up MRM transitions for quantification and confirmation.

5. Data Analysis:

  • Identify this compound based on its retention time and the presence of the specific MRM transitions.

  • Quantify this compound using the peak area from the MRM chromatogram and a calibration curve.

Protocol 3: NMR Spectroscopic Analysis of this compound

This protocol provides a general workflow for the structural characterization of this compound using NMR.

1. Materials and Reagents:

  • Purified this compound (typically >5 mg)

  • Deuterated solvent (e.g., Methanol-d₄, DMSO-d₆)

  • NMR tubes

2. Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

3. NMR Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts, multiplicities, and integrals of the proton signals.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum (e.g., using a proton-decoupled sequence like PENDANT or DEPT) to identify the chemical shifts of the carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry.

4. Sample Preparation:

  • Dissolve the purified this compound in the chosen deuterated solvent in an NMR tube.

5. Data Analysis:

  • Process the NMR data using appropriate software.

  • Assign all proton and carbon signals by systematically analyzing the 1D and 2D spectra.

  • Combine the information from all NMR experiments to deduce the complete chemical structure of this compound.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables to facilitate comparison and interpretation.

Table 1: HPLC-UV Purity Analysis of this compound Batches

Batch IDRetention Time (min)Peak AreaPurity (%)
PC-00112.51,250,00098.5
PC-00212.61,235,00097.9
PC-00312.51,265,00099.1

Table 2: Quantitative Analysis of this compound by qNMR

Sample IDInternal StandardAnalyte Signal (ppm)Concentration (mg/mL)
PC-Std-1Maleic Acid7.25 (d)1.02
PC-Sample-AMaleic Acid7.25 (d)0.85
PC-Sample-BMaleic Acid7.26 (d)1.15

Table 3: In Vitro Activity of Papulacandins against Candida albicans β-1,3-Glucan Synthase

CompoundIC₅₀ (µg/mL)
Papulacandin B0.02
This compoundData to be determined
Echinocandin B0.15

Note: IC₅₀ value for Papulacandin B is provided as a reference.[1][2]

Mandatory Visualization

The following diagrams illustrate key aspects of this compound's mechanism of action and analytical workflows.

PapulacandinC_Workflow cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Biological Evaluation cluster_3 Results A This compound (Crude Extract/Synthesized) B Purification (e.g., Column Chromatography) A->B C Isolated this compound B->C D HPLC-UV (Purity & Quantification) C->D E LC-MS/MS (Identity & Molecular Weight) C->E F NMR Spectroscopy (Structural Elucidation) C->F G β-1,3-Glucan Synthase Inhibition Assay C->G H Purity, Identity, Structure, Potency D->H E->H F->H G->H

Caption: Experimental workflow for this compound characterization.

PapulacandinC_Signaling_Pathway cluster_0 Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase β-1,3-Glucan Synthase (Fks1 subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-1,3-Glucan Chain Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Cell_Lysis Cell Wall Instability & Osmotic Lysis Cell_Wall->Cell_Lysis Papulacandin_C This compound Papulacandin_C->Inhibition Inhibition->Glucan_Synthase Inhibition

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of Papulacandin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papulacandin C is a member of the papulacandin family of antifungal antibiotics, first isolated from Papularia sphaerosperma.[1][2] These compounds are of significant interest due to their potent activity against various yeasts, including Candida albicans.[2] The papulacandins (B1234519), including this compound, are complex glycolipids characterized by a diglycoside core linked to a spirocyclic system and esterified with unsaturated fatty acids.[3] Their unique structural features and biological activity make them a subject of interest for antifungal drug development.

This document provides detailed application notes and standardized protocols for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Given the limited availability of high-resolution public data for this compound, this guide also serves as a template for the analysis of similar complex natural products.

Molecular Structure of this compound

The structure of this compound, established through spectral analysis and chemical degradation, consists of a spirocyclic diglycoside core with two fatty acid chains attached via ester linkages.[3]

Data Presentation

Nuclear Magnetic Resonance (NMR) Data

Table 1: Representative ¹H NMR Chemical Shifts for this compound Core Structure (in CD₃OD)

Proton Representative Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Anomeric Protons (Sugar)4.5 - 5.5d7.0 - 8.0
Aromatic Protons6.5 - 7.5m-
Olefinic Protons5.0 - 6.5m-
Carbinol Protons (Sugar)3.2 - 4.2m-
Methylene Protons (Fatty Acid)1.2 - 1.6m-
Methyl Protons (Fatty Acid)0.8 - 1.0t7.0 - 7.5

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Core Structure (in CD₃OD)

Carbon Representative Chemical Shift (δ, ppm)
Carbonyl (Ester)170 - 175
Aromatic/Olefinic110 - 160
Anomeric (Sugar)95 - 105
Carbinol (Sugar)60 - 80
Methylene (Fatty Acid)20 - 40
Methyl (Fatty Acid)10 - 15
Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition and fragmentation pattern of this compound.

Table 3: Representative High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z Fragmentation Pathway
[M+H]⁺901.4587Parent Ion
[M+Na]⁺923.4406Sodium Adduct
Fragment 1Loss of fatty acid chain(s)
Fragment 2Cleavage of glycosidic bonds
Fragment 3Retro-Diels-Alder of sugar moieties

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring 1D and 2D NMR spectra for a complex natural product like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or chloroform-d).
  • Filter the solution into a 5 mm NMR tube.

2. 1D NMR Acquisition:

  • Acquire a ¹H NMR spectrum to get an overview of the proton signals.
  • Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

3. 2D NMR Acquisition:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for connecting structural fragments.
  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.

4. Data Processing and Analysis:

  • Process the acquired spectra using appropriate NMR software (e.g., TopSpin, Mnova).
  • Integrate ¹H signals and assign chemical shifts relative to the residual solvent peak or an internal standard.
  • Analyze 2D spectra to build up the molecular structure by connecting spin systems and fragments.

Mass Spectrometry (MS)

This protocol describes a general method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Prepare a dilute solution of purified this compound (e.g., 10-100 µg/mL) in a solvent compatible with the LC mobile phase (e.g., methanol (B129727) or acetonitrile).

2. Liquid Chromatography:

  • Use a reverse-phase C18 column.
  • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

3. Mass Spectrometry:

  • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
  • Acquire data in both positive and negative ion modes.
  • Perform MS/MS (tandem mass spectrometry) experiments to induce fragmentation and obtain structural information. Select the parent ion of interest for collision-induced dissociation (CID).

4. Data Analysis:

  • Determine the accurate mass of the molecular ion to deduce the elemental composition.
  • Analyze the MS/MS fragmentation patterns to identify characteristic neutral losses and fragment ions, which can be used to elucidate the structure of different parts of the molecule.

Visualizations

The following diagrams illustrate the general workflow for the analysis of a natural product like this compound.

experimental_workflow cluster_extraction Isolation and Purification cluster_analysis Structural Elucidation Fermentation Fermentation of Papularia sphaerosperma Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Separation (Silica Gel, HPLC) Extraction->Chromatography Purified Purified this compound Chromatography->Purified NMR NMR Spectroscopy (1D & 2D) Purified->NMR MS Mass Spectrometry (HRMS & MS/MS) Purified->MS Data_Analysis Data Analysis and Structure Determination NMR->Data_Analysis MS->Data_Analysis Structure Proposed Structure of this compound Data_Analysis->Structure nmr_analysis_workflow cluster_nmr NMR Analysis H1_NMR 1H NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC NOESY 2D NOESY/ROESY H1_NMR->NOESY C13_NMR 13C NMR C13_NMR->HSQC C13_NMR->HMBC Structure_Elucidation Structure Elucidation COSY->Structure_Elucidation HSQC->Structure_Elucidation HMBC->Structure_Elucidation NOESY->Structure_Elucidation ms_analysis_workflow cluster_ms Mass Spectrometry Analysis LC_Separation LC Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization Full_Scan_MS Full Scan MS (Accurate Mass) ESI_Ionization->Full_Scan_MS MSMS_Fragmentation MS/MS Fragmentation Full_Scan_MS->MSMS_Fragmentation Data_Interpretation Data Interpretation MSMS_Fragmentation->Data_Interpretation

References

Application Notes and Protocols for Developing In Vitro Assays for Papulacandin C Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papulacandin C belongs to the papulacandin family of antifungal agents, which are known to be potent and specific inhibitors of the fungal enzyme β-1,3-D-glucan synthase.[1] This enzyme is crucial for the synthesis of β-1,3-D-glucan, an essential structural component of the fungal cell wall.[2][3] The inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.[4] This mechanism of action is analogous to that of the echinocandin class of antifungals, such as caspofungin.[5] Due to its specific fungal target, which is absent in mammalian cells, this compound is a promising candidate for further investigation and development.[6]

These application notes provide detailed protocols for establishing a suite of in vitro assays to determine the efficacy of this compound against pathogenic fungi. The described methods include antifungal susceptibility testing to determine the Minimum Inhibitory Concentration (MIC), a direct enzyme inhibition assay to measure the IC50 against β-1,3-glucan synthase, and a cytotoxicity assay to assess the compound's effect on mammalian cells.

Data Presentation

The following tables summarize representative quantitative data for this compound. These values are illustrative and should be determined experimentally for specific fungal strains and cell lines.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesThis compound MIC (µg/mL)Caspofungin MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans0.5 - 2.00.03 - 0.250.25 - 2.0
Aspergillus fumigatus1.0 - 4.00.03 - 0.125>64

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: β-1,3-Glucan Synthase Inhibition by this compound

CompoundFungal SpeciesIC50 (µg/mL)
This compoundCandida albicans0.05 - 0.2
Papulacandin Analog (L-687,781)Candida albicans0.16[7]
CaspofunginCandida albicans~0.001

Table 3: Cytotoxicity of this compound against Mammalian Cells

Cell LineAssayThis compound CC50 (µg/mL)
HEK293 (Human Embryonic Kidney)MTT>100
HepG2 (Human Hepatocellular Carcinoma)MTT>100

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for yeasts and filamentous fungi, respectively.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal pathogens. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[8]

Materials:

  • This compound stock solution (in DMSO or water)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Humidified incubator (35°C)

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation (Yeast):

    • Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) at 530 nm.

    • Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

  • Inoculum Preparation (Molds):

    • Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage conidiation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL in RPMI 1640 medium.

  • Drug Dilution:

    • Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium in a separate 96-well plate. The concentrations should be twice the final desired concentrations. A typical range to test is 0.03 to 16 µg/mL.

  • Plate Inoculation:

    • Add 100 µL of each drug dilution to the wells of a new 96-well plate.

    • Add 100 µL of the working fungal inoculum to each well. The final volume in each well will be 200 µL.

    • Include a drug-free well (100 µL RPMI + 100 µL inoculum) as a positive growth control and a media-only well as a negative control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours in a humidified chamber.

  • Reading Results:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and 100% for molds) compared to the positive growth control. This can be assessed visually or by using a microplate reader to measure optical density at 490 nm.

β-1,3-Glucan Synthase Inhibition Assay (Fluorescence-Based)

This protocol is based on the principle that aniline (B41778) blue dye fluoresces upon binding to the β-1,3-glucan polymer product.[9][10][11]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on β-1,3-glucan synthase activity.

Materials:

  • Fungal cell culture (e.g., Candida albicans) for enzyme preparation

  • Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • UDP-glucose (substrate)

  • This compound

  • Aniline blue solution

  • NaOH

  • Black 96-well microtiter plates

  • Fluorometer (Excitation: ~400 nm, Emission: ~460 nm)

  • Sonciator or bead beater

Procedure:

  • Enzyme Preparation (Microsomal Fraction):

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Wash the cell pellet with lysis buffer.

    • Resuspend the cells in lysis buffer and disrupt them using a bead beater or sonicator on ice.

    • Centrifuge the lysate at a low speed to remove whole cells and debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Enzyme Reaction:

    • In a black 96-well plate, prepare the reaction mixture containing Tris-HCl buffer (pH 7.5), GTPγS, EDTA, and the microsomal enzyme preparation.

    • Add varying concentrations of this compound to the wells. Include a no-drug control.

    • Initiate the reaction by adding UDP-glucose.

    • Incubate the plate at 30°C for 1-2 hours.

  • Detection:

    • Stop the reaction by adding NaOH.

    • Add aniline blue solution to each well.

    • Incubate at room temperature in the dark for 30 minutes.

    • Measure the fluorescence using a fluorometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a mammalian cell line and determine the 50% cytotoxic concentration (CC50).

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate for 24 or 48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the CC50 value from the dose-response curve.

Visualizations

experimental_workflow cluster_invitro In Vitro Efficacy Assessment cluster_data Data Analysis cluster_eval Efficacy Evaluation prep Prepare this compound Stock & Fungal/Cell Cultures mic Antifungal Susceptibility (Broth Microdilution) prep->mic ic50 Enzyme Inhibition Assay (β-1,3-Glucan Synthase) prep->ic50 cyto Cytotoxicity Assay (MTT) prep->cyto mic_data Determine MIC Values mic->mic_data ic50_data Calculate IC50 ic50->ic50_data cyto_data Calculate CC50 cyto->cyto_data eval Evaluate Therapeutic Potential (Potency vs. Toxicity) mic_data->eval ic50_data->eval cyto_data->eval

Caption: Experimental workflow for assessing the in vitro efficacy of this compound.

mechanism_of_action papulacandin This compound inhibition Inhibition papulacandin->inhibition synthase β-1,3-D-Glucan Synthase (Fks1p subunit) glucan β-1,3-D-Glucan Synthesis synthase->glucan catalyzes inhibition->synthase inhibition->glucan blocks cell_wall Fungal Cell Wall Integrity glucan->cell_wall maintains lysis Cell Lysis & Death cell_wall->lysis disruption leads to

Caption: Mechanism of action of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus papulacandin This compound synthase β-1,3-Glucan Synthase papulacandin->synthase inhibits stress Cell Wall Stress synthase->stress leads to rho1 Rho1-GTP stress->rho1 pkc1 Pkc1 rho1->pkc1 mapk MAP Kinase Cascade (Bck1, Mkk1/2, Slt2/Mpk1) pkc1->mapk transcription Transcription Factors (e.g., Rlm1, Swi4/Swi6) mapk->transcription genes Cell Wall Repair Genes (e.g., Chitin Synthase) transcription->genes

Caption: Fungal cell wall integrity signaling pathway activated by this compound.

References

Application Notes and Protocols for In Vivo Testing of Papulacandin C in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papulacandin C, a member of the papulacandin family of glycolipid antifungals, targets the fungal cell wall by inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1][2] This mode of action, similar to the echinocandins, makes it a compound of interest for the development of new antifungal therapies.[1] Robust in vivo testing is a critical step in the preclinical evaluation of antifungal drug candidates. Murine models of disseminated fungal infections, particularly with Candida albicans, are well-established and highly utilized for assessing the efficacy of such compounds.[3][4] These models allow for the evaluation of a drug's ability to reduce fungal burden in target organs and improve survival.

This document provides detailed application notes and standardized protocols for the in vivo evaluation of this compound using a murine model of disseminated candidiasis. The protocols outlined below are based on established methodologies for testing β-(1,3)-D-glucan synthase inhibitors.[5]

Murine Models for In Vivo Efficacy Testing

The most common and relevant model for testing antifungal agents against disseminated candidiasis is the intravenous challenge model in mice.[3][6] This model mimics human systemic infections where the fungus spreads through the bloodstream, with the kidneys being the primary target organs.[3]

Mouse Strain Selection:

The choice of mouse strain can significantly impact the course of infection and the outcome of the study. The DBA/2 mouse strain is particularly susceptible to Candida albicans infection and is recommended for its sensitivity in discriminating the efficacy of antifungal agents.[5][7] Other commonly used strains include outbred ICR (CD-1) and inbred BALB/c mice.[8][9] For initial efficacy studies of this compound, the DBA/2 strain is a suitable choice.

Infection Models:

  • Disseminated Candidiasis: This is the primary model for evaluating the systemic efficacy of this compound. It is induced by intravenous (i.v.) injection of Candida albicans.[10]

  • Immunocompromised Models: To mimic the clinical scenario where systemic fungal infections are most prevalent, mice can be rendered neutropenic through the administration of immunosuppressive agents like cyclophosphamide.[8][11]

Data Presentation

Quantitative data from in vivo efficacy studies of this compound and its analogs should be presented in a clear and structured format to allow for easy comparison of different treatment groups.

Treatment GroupDose (mg/kg)Administration RouteFrequencyMean Kidney Fungal Burden (log10 CFU/g ± SD)Percent Reduction in Fungal Burden vs. Control
Vehicle Control-IPBIDData-
This compounde.g., 1.25IPBIDDataData
This compounde.g., 2.5IPBIDDataData
This compounde.g., 5IPBIDDataData
This compounde.g., 10IPBIDDataData
Positive Control (e.g., Caspofungin)e.g., 1IPBIDDataData

Table 1: Example of a structured table for presenting kidney fungal burden data from a murine model of disseminated candidiasis.

Treatment GroupDose (mg/kg)Survival Rate (%) at Day XMedian Survival Time (Days)
Vehicle Control-DataData
This compounde.g., 5DataData
This compounde.g., 10DataData
Positive Control (e.g., Anidulafungin)e.g., 5DataData

Table 2: Example of a structured table for presenting survival data from a murine model of disseminated candidiasis.

Experimental Protocols

Protocol 1: Murine Model of Disseminated Candidiasis for Efficacy Testing of this compound

This protocol is adapted from established methods for testing 1,3-β-D-glucan synthesis inhibitors in a susceptible mouse strain.[5]

Materials:

  • Candida albicans strain (e.g., MY1055)[5]

  • Yeast Peptone Dextrose (YPD) broth and agar (B569324)

  • Sterile, non-pyrogenic 0.9% saline

  • DBA/2 mice (female, 4-6 weeks old)[5]

  • This compound

  • Vehicle for this compound (e.g., sterile water, PBS)

  • Positive control antifungal (e.g., Caspofungin)

  • Sterile syringes and needles (27G)

  • Tissue homogenizer

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • Streak the C. albicans strain on a YPD agar plate and incubate at 35°C for 24-48 hours.

    • Inoculate a single colony into YPD broth and grow overnight at 35°C with shaking.

    • Harvest the yeast cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline.

    • Adjust the cell suspension to the desired concentration (e.g., 1 x 10^4 to 5 x 10^4 CFU/mouse in 0.1 mL) using a hemocytometer.[5] The final inoculum concentration should be confirmed by plating serial dilutions on YPD agar.

  • Infection:

    • Warm the mice under a heat lamp to dilate the lateral tail veins.

    • Inject 0.1 mL of the prepared C. albicans inoculum intravenously (i.v.) into the lateral tail vein of each mouse.[5]

  • Treatment:

    • Prepare fresh solutions of this compound and the positive control in the appropriate vehicle on each day of treatment.

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound, vehicle, or the positive control intraperitoneally (i.p.) at the desired dosages. A typical regimen would be twice daily (BID) for 4 consecutive days.[5]

  • Endpoint Evaluation (Fungal Burden):

    • At predetermined time points (e.g., 24, 48, 72 hours, and up to 9 days post-infection), euthanize a subset of mice from each group.[5]

    • Aseptically remove the kidneys.

    • Weigh the kidneys and homogenize them in a known volume of sterile PBS.

    • Plate serial dilutions of the kidney homogenates onto YPD agar plates.

    • Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).

    • Calculate the fungal burden as CFU per gram of kidney tissue.

Optional Endpoint Evaluation (Survival):

  • For survival studies, a higher inoculum may be required to induce mortality.

  • Monitor the mice daily for signs of morbidity and mortality for a predefined period (e.g., 21 days).

  • Record the number of surviving animals in each group daily.

Visualizations

Experimental_Workflow Experimental Workflow for In Vivo Efficacy Testing cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (C. albicans) Infection Intravenous Infection (DBA/2 Mice) Inoculum_Prep->Infection Drug_Prep Drug Preparation (this compound) Treatment Treatment Administration (IP, BID) Drug_Prep->Treatment Infection->Treatment Euthanasia Euthanasia & Organ Harvest Treatment->Euthanasia Survival Survival Analysis Treatment->Survival Fungal_Burden Kidney Fungal Burden (CFU/gram) Euthanasia->Fungal_Burden Signaling_Pathway Mechanism of Action of this compound cluster_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Chains Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Papulacandin_C This compound Papulacandin_C->Glucan_Synthase Inhibition

References

Application Notes: Papulacandin C as a Tool for Studying Fungal Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papulacandin C, a member of the papulacandin family of glycolipid antifungals, serves as a powerful and specific tool for investigating the biosynthesis of the fungal cell wall.[1] The fungal cell wall is a dynamic and essential structure, absent in mammalian cells, making its synthesis pathways an attractive target for novel antifungal therapies.[2][3] this compound's primary mechanism of action is the noncompetitive inhibition of β-(1,3)-D-glucan synthase (GS), a critical enzyme responsible for synthesizing β-(1,3)-glucan, the main structural polymer of the cell wall in most pathogenic fungi.[1][4][5][6] This specific inhibition disrupts cell wall integrity, leading to osmotic instability and cell lysis, and triggers cellular stress responses, providing multiple avenues for research.[4][7]

These notes provide detailed protocols and data for utilizing this compound to probe the function of the β-(1,3)-D-glucan synthase complex, to quantify its effects on fungal growth, and to study the compensatory mechanisms fungi employ to survive cell wall stress.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

This compound exerts its antifungal effect by directly targeting the β-(1,3)-D-glucan synthase (GS) enzyme complex.[8] This enzyme, located in the plasma membrane, catalyzes the polymerization of UDP-glucose into long chains of β-(1,3)-glucan.[9] The GS holoenzyme consists of a catalytic subunit, encoded by genes such as FKS1, and a regulatory GTPase subunit, Rho1p, which activates the enzyme in its GTP-bound state.[10][11]

By inhibiting the Fks1p subunit, this compound effectively halts the production of β-(1,3)-glucan.[12][13] This blockage prevents the proper assembly and cross-linking of the cell wall, compromising its structural integrity.[4] The weakened cell wall can no longer withstand the internal turgor pressure, resulting in cell lysis and fungicidal activity against susceptible yeasts like Candida species.[4][7] This specific mode of action makes this compound an invaluable probe for dissecting the roles of Fks1p and Rho1p in cell wall biogenesis.

cluster_membrane Plasma Membrane UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p-Rho1p Complex) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Catalysis Cell_Wall Fungal Cell Wall (Structural Integrity) Beta_Glucan->Cell_Wall Component of Papulacandin This compound Papulacandin->Glucan_Synthase Inhibition Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to

Caption: Mechanism of this compound action.

Quantitative Data: In Vitro Enzyme Inhibition and Antifungal Activity

The potency of this compound and related compounds can be quantified by determining the half-maximal inhibitory concentration (IC₅₀) against the isolated β-(1,3)-D-glucan synthase enzyme and the Minimum Inhibitory Concentration (MIC) against whole fungal cells.

Table 1: IC₅₀ Values for β-(1,3)-D-Glucan Synthase (GS) Inhibition

Fungal Species Strain Compound IC₅₀ (µg/mL) Reference
Schizosaccharomyces pombe Wild-type Papulacandin B ~0.001 [5]
S. pombe pbr1-6 (resistant) Papulacandin B >250 [5]
S. pombe pbr1-8 (resistant) Papulacandin B >250 [5]
Saccharomyces cerevisiae Wild-type (MY2141) Papulacandin 0.04 [12]

| S. cerevisiae | fks1-2 mutant (MY2140) | Papulacandin | 2.5 |[12] |

Table 2: Minimum Inhibitory Concentration (MIC) Values

Fungal Species Strain Compound MIC (µg/mL) Reference
S. pombe Wild-type Papulacandin 5 [14]
S. pombe pbr1-8 (resistant) Papulacandin >100 [14]

| S. pombe | pbr1-6 (resistant) | Papulacandin | >100 |[14] |

Experimental Protocols

Protocol 1: In Vitro β-(1,3)-D-Glucan Synthase (GS) Inhibition Assay

This protocol measures the direct inhibitory effect of this compound on GS activity by quantifying the incorporation of radiolabeled UDP-[³H]-glucose into an acid-insoluble glucan product.[12]

Materials and Reagents:

  • Fungal cells (e.g., C. albicans, S. cerevisiae) grown to exponential phase

  • Mini-bead beater and glass beads

  • Buffer A: 37.5 mM Tris (pH 7.5), 7.5% glycerol, 2 mM EDTA, 1.5 mM KF, 10 mM DTT

  • GTP solution: 20 µM GTP

  • Substrate: UDP-[³H]glucose (specific activity ~68,000 dpm/nmol)

  • This compound stock solution (in DMSO)

  • 20% Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Microsome Preparation:

    • Harvest exponential-phase fungal cells by centrifugation.

    • Wash cells with cold water.

    • Disrupt cells using a mini-bead beater in Buffer A.

    • Recover microsome membranes from cell extracts by differential centrifugation.[12] Determine protein concentration.

  • Assay Reaction:

    • In a microcentrifuge tube, prepare a 100 µL reaction mixture containing: Buffer A, 20 µM GTP, 3.2 µg of microsomal protein, and varying concentrations of this compound (diluted from stock, final DMSO concentration ≤5%).[12]

    • Pre-incubate the mixture for 5 minutes at 30°C.

    • Initiate the reaction by adding 0.6 mM UDP-[³H]glucose.

  • Incubation and Quenching:

    • Incubate the reaction mixture for 2 hours at 30°C.[12]

    • Stop the reaction by adding an equal volume (100 µL) of 20% TCA.[12]

  • Product Collection and Quantification:

    • Collect the acid-insoluble glucan product by vacuum filtration onto glass fiber filters.

    • Wash the filters with water to remove unincorporated UDP-[³H]glucose.

    • Place the filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to a no-drug control.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits GS activity by 50%.[12]

start Start prep Prepare Microsomal Membranes from Fungi start->prep mix Prepare Reaction Mix: Buffer, GTP, Microsomes, This compound prep->mix incubate1 Pre-incubate at 30°C mix->incubate1 react Add UDP-[³H]glucose to Start Reaction incubate1->react incubate2 Incubate for 2h at 30°C react->incubate2 quench Quench with 20% TCA incubate2->quench filter Filter and Wash to Collect Glucan Product quench->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate % Inhibition and Determine IC₅₀ count->analyze end End analyze->end start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Both Sets of Plates prep_inoculum->inoculate prep_plates Prepare Two Sets of Microtiter Plates with Serial Dilutions of this compound prep_plates->inoculate medium1 Set 1: Standard Medium medium1->prep_plates medium2 Set 2: Medium + 1.2 M Sorbitol medium2->prep_plates incubate Incubate at 30-35°C for 24-48h inoculate->incubate read_mic Determine MIC for Each Condition (Visual or Spectrophotometric) incubate->read_mic analyze Compare MICs: MIC(Sorbitol) >> MIC(Standard)? read_mic->analyze conclusion Conclusion: Cell Wall-Specific Effect Confirmed analyze->conclusion end End conclusion->end cluster_membrane Plasma Membrane cluster_nucleus Nucleus Sensor Stress Sensors (Wsc1, Mid2) Rho1 Rho1p-GTP Sensor->Rho1 activates Pkc1 Pkc1p Rho1->Pkc1 activates Papulacandin This compound Stress Cell Wall Stress Papulacandin->Stress causes Stress->Sensor activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk12 Mkk1/2 (MAPKK) Bck1->Mkk12 Slt2 Slt2/Mkc1 (MAPK) Mkk12->Slt2 TF Transcription Factors (Rlm1, Cas5) Slt2->TF phosphorylates Genes Cell Wall Repair Genes (e.g., Chitin Synthases) TF->Genes upregulates Response Increased Chitin Synthesis & Cell Wall Remodeling Genes->Response leads to

References

Application Notes and Protocols for the Development of Papulacandin C Derivatives with Enhanced Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of Papulacandin C derivatives aimed at improving antifungal activity. The methodologies and data presented are grounded in published research on the closely related Papulacandin D, offering a robust framework for the development of novel antifungal agents.

Introduction

Papulacandins are a class of antifungal agents that function by inhibiting β-(1,3)-D-glucan synthase, a critical enzyme for the synthesis of the fungal cell wall. This mechanism of action, absent in mammalian cells, makes them attractive candidates for antifungal drug development. This compound, a member of this family, possesses a complex structure featuring a benzannulated spiroketal core and two fatty acid side chains. The modification of these side chains presents a promising strategy for enhancing its antifungal potency and pharmacokinetic properties. Due to the structural complexity of this compound, much of the publicly available research has focused on the synthesis and evaluation of derivatives of the simpler Papulacandin D, which lacks the second fatty acid chain on the galactose moiety. The structure-activity relationships (SAR) established for Papulacandin D derivatives provide valuable insights for the rational design of novel this compound analogs.

Data Presentation: In Vitro Antifungal Activity of Papulacandin D Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of synthesized Papulacandin D derivatives against Candida albicans. This data is crucial for understanding the impact of acyl side chain modifications on antifungal activity and serves as a benchmark for the design of this compound derivatives.

CompoundAcyl Side ChainCandida albicans MIC (µg/mL)Reference
Papulacandin DNatural Acyl Chain1-2[1]
Derivative 49Palmitic acid (saturated)88[2]
Derivative 50Linoleic acid (two cis double bonds)100[2]
Derivative 48Sorbic acidNo inhibition[2]
Derivative 51all-trans-Retinoic acidNo inhibition[2]

Experimental Protocols

I. Synthesis of Papulacandin Derivatives

The synthesis of Papulacandin derivatives is a multi-step process that involves the preparation of a protected glycal core, coupling with a substituted aromatic iodide, and subsequent attachment of various fatty acid side chains. The following protocol is adapted from the synthesis of Papulacandin D derivatives and can be modified for this compound.

A. General Synthetic Strategy

The overall synthetic workflow involves the following key stages:

  • Preparation of the Glycal Donor: Synthesis of a protected glucal silanolate.

  • Palladium-Catalyzed Cross-Coupling: Reaction of the glycal silanolate with a functionalized aryl iodide to form the C-arylglycoside core.

  • Oxidative Spiroketalization: Formation of the characteristic benzannulated spiroketal.

  • Acyl Chain Coupling: Esterification of the glycoside core with various fatty acids.

  • Deprotection: Removal of protecting groups to yield the final Papulacandin derivative.

B. Detailed Protocol for Acyl Chain Coupling (Esterification)

This protocol describes the coupling of a fatty acid to the hydroxyl group of the papulacandin core.

Materials:

  • Protected Papulacandin core (e.g., MOM-protected papulacandin D analog)

  • Fatty acid of interest (e.g., palmitic acid, linoleic acid)

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (B128534) (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of the desired fatty acid (1.2 equivalents) in anhydrous toluene, add triethylamine (1.2 equivalents) and 2,4,6-trichlorobenzoyl chloride (1.2 equivalents) at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture for 2 hours at room temperature.

  • In a separate flask, dissolve the protected Papulacandin core (1 equivalent) and DMAP (2.4 equivalents) in anhydrous toluene.

  • Add the activated fatty acid solution from step 2 to the solution of the Papulacandin core.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the acylated Papulacandin derivative.

II. In Vitro Antifungal Susceptibility Testing

The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution antifungal susceptibility testing of yeasts.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile 96-well microtiter plates

  • This compound derivatives and control antifungal agents (e.g., Amphotericin B, Caspofungin)

  • Dimethyl sulfoxide (B87167) (DMSO) for drug solubilization

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture C. albicans on an SDA plate and incubate at 35°C for 24 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the yeast suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare stock solutions of the this compound derivatives and control drugs in DMSO.

    • Perform serial two-fold dilutions of each compound in RPMI 1640 medium in a 96-well plate to achieve final concentrations typically ranging from 0.03 to 32 µg/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing 100 µL of the diluted drug solutions.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.

    • The endpoint can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).

III. In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol describes a murine model of systemic infection to evaluate the in vivo efficacy of this compound derivatives.

Materials:

  • Immunocompromised mice (e.g., BALB/c or DBA/2, treated with cyclophosphamide (B585) to induce neutropenia)

  • Candida albicans strain

  • This compound derivatives and control antifungal agents

  • Vehicle for drug administration (e.g., sterile saline, PBS with a solubilizing agent)

  • Sterile saline

  • Sabouraud Dextrose Agar (SDA) plates

  • Tissue homogenizer

Procedure:

  • Induction of Immunosuppression (if required):

    • Administer cyclophosphamide to mice via intraperitoneal (i.p.) injection at a dose of 150-200 mg/kg, typically 4 days and 1 day before infection.

  • Infection:

    • Prepare a standardized inoculum of C. albicans in sterile saline (e.g., 1 x 10^5 to 1 x 10^6 CFU/mL).

    • Infect mice via intravenous (i.v.) injection into the lateral tail vein with 0.1 mL of the yeast suspension.

  • Treatment:

    • Initiate treatment with this compound derivatives or control drugs at a specified time post-infection (e.g., 2 hours).

    • Administer the compounds via a suitable route (e.g., i.p. or i.v.) at various dose levels.

    • Continue treatment for a defined period (e.g., once or twice daily for 4-7 days).

    • Include a vehicle-treated control group.

  • Efficacy Assessment:

    • Monitor the mice daily for signs of illness and mortality.

    • At the end of the treatment period (or at a humane endpoint), euthanize the mice.

    • Aseptically remove target organs (e.g., kidneys, spleen, liver).

    • Homogenize the organs in sterile saline.

    • Perform serial dilutions of the homogenates and plate on SDA to determine the fungal burden (CFU/gram of tissue).

    • Efficacy is determined by a significant reduction in fungal burden in the organs of treated mice compared to the vehicle control group.

Visualizations

G cluster_synthesis Synthetic Workflow for Papulacandin Derivatives start Starting Materials (Protected Glucal, Aryl Iodide) coupling Palladium-Catalyzed Cross-Coupling start->coupling spiro Oxidative Spiroketalization coupling->spiro core Protected Papulacandin Core spiro->core acyl Fatty Acid Coupling (Esterification) core->acyl protected_deriv Protected Derivative acyl->protected_deriv deprotection Deprotection protected_deriv->deprotection final_product Final Papulacandin Derivative deprotection->final_product

Caption: Synthetic workflow for Papulacandin derivatives.

G cluster_screening Antifungal Activity Screening Workflow start Synthesized Papulacandin Derivatives in_vitro In Vitro Susceptibility Testing (Broth Microdilution - MIC) start->in_vitro active_compounds Active Compounds Identified in_vitro->active_compounds MIC ≤ Threshold inactive Inactive Compounds in_vitro->inactive MIC > Threshold in_vivo In Vivo Efficacy Testing (Murine Candidiasis Model) active_compounds->in_vivo lead_candidate Lead Candidate for Further Development in_vivo->lead_candidate Significant Reduction in Fungal Burden

Caption: Workflow for antifungal activity screening.

G cluster_pathway Papulacandin Mechanism of Action papulacandin Papulacandin Derivative enzyme β-(1,3)-D-Glucan Synthase papulacandin->enzyme Inhibition synthesis β-(1,3)-D-Glucan Synthesis enzyme->synthesis cell_wall Fungal Cell Wall Integrity synthesis->cell_wall lysis Cell Lysis and Fungal Death cell_wall->lysis Disruption leads to

Caption: Mechanism of action of Papulacandins.

References

Application Notes and Protocols for Testing Papulacandin C Susceptibility in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Papulacandin C belongs to the papulacandin family of antifungal agents, which act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] This mode of action is similar to that of the echinocandins, a clinically important class of antifungals.[1] The disruption of β-(1,3)-D-glucan synthesis compromises the structural integrity of the yeast cell wall, leading to osmotic instability and cell lysis. This document provides detailed protocols for determining the susceptibility of yeast isolates to this compound, primarily based on the widely recognized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI). Given that this compound is an investigational agent, established clinical breakpoints are not available. The provided minimum inhibitory concentration (MIC) ranges are for research and comparative purposes.

Mechanism of Action: Targeting the Cell Wall Integrity Pathway

This compound exerts its antifungal activity by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase, which is encoded by the FKS genes in yeast. This enzyme is a critical component of the cell wall integrity (CWI) signaling pathway. The CWI pathway is a conserved signaling cascade that responds to cell wall stress and is essential for maintaining cell morphology and viability. By inhibiting β-(1,3)-D-glucan synthase, this compound induces cell wall stress, which in turn activates the CWI pathway as a compensatory response. Understanding this pathway is crucial for elucidating mechanisms of action and potential resistance to this compound and other glucan synthase inhibitors.

CellWallIntegrityPathway cluster_cytoplasm Cytoplasm This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p/Fks2p) This compound->Glucan_Synthase Inhibits Wsc1_Mid2 Wsc1/Mid2 (Sensors) Rho1_GDP Rho1-GDP (Inactive) Wsc1_Mid2->Rho1_GDP Activates GEF (Rom2) Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP GTP Exchange Rho1_GTP->Glucan_Synthase Activates Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 Cell_Wall_Genes Cell Wall Stress Response Genes Rlm1->Cell_Wall_Genes Activates Transcription Cell_Wall_Genes->Wsc1_Mid2 Feedback

Diagram 1: this compound Target and the Yeast Cell Wall Integrity Pathway.

Data Presentation

The following tables summarize hypothetical MIC data for this compound against common yeast species and quality control strains. These values are for illustrative purposes and should be determined experimentally.

Table 1: Hypothetical this compound MIC Ranges for Common Yeast Species

Yeast SpeciesThis compound MIC Range (µg/mL)
Candida albicans0.5 - 2.0
Candida glabrata1.0 - 4.0
Candida parapsilosis2.0 - 8.0
Candida tropicalis0.25 - 1.0
Candida krusei4.0 - 16.0
Cryptococcus neoformans>64

Table 2: Quality Control Ranges for this compound Susceptibility Testing

QC StrainATCC NumberThis compound MIC Range (µg/mL)
Candida parapsilosis220191.0 - 4.0
Candida krusei62582.0 - 8.0

Experimental Protocols

Broth Microdilution Susceptibility Testing for this compound

This protocol is adapted from the CLSI M27 methodology for antifungal susceptibility testing of yeasts.

1. Materials

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile, flat-bottom 96-well microtiter plates

  • Yeast isolates and quality control (QC) strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile 0.85% saline

  • Spectrophotometer

  • Incubator (35°C)

  • Multichannel pipette

2. Preparation of this compound Stock Solution

  • This compound is sparingly soluble in water but soluble in DMSO.[3]

  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in 100% DMSO.

  • Store the stock solution in small aliquots at -70°C.

3. Preparation of Microtiter Plates

  • Thaw one aliquot of the this compound stock solution.

  • In a sterile tube, perform an initial 1:10 dilution of the stock solution in RPMI 1640 medium to obtain a concentration of 128 µg/mL. The final DMSO concentration should not exceed 1%.

  • Add 100 µL of RPMI 1640 medium to wells 2 through 11 of a 96-well microtiter plate.

  • Add 200 µL of the 128 µg/mL this compound solution to well 1.

  • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • This will result in a concentration range of 64 µg/mL to 0.125 µg/mL.

  • Well 11 serves as the growth control (drug-free). Well 12 can be used as a sterility control (medium only).

4. Inoculum Preparation

  • Subculture yeast isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • From a fresh culture, select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

5. Inoculation and Incubation

  • Add 100 µL of the standardized yeast inoculum to each well (1 through 11) of the prepared microtiter plate.

  • The final volume in each well will be 200 µL, and the final this compound concentrations will be half of the initial concentrations (32 µg/mL to 0.0625 µg/mL).

  • Seal the plates and incubate at 35°C for 24-48 hours.

6. Reading and Interpretation of Results

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control well.

  • The growth can be assessed visually or by using a microplate reader to measure the optical density at 490 nm.

  • The MICs of the QC strains should fall within their established ranges to validate the experiment.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis stock Prepare this compound Stock Solution (1280 µg/mL in DMSO) plate Prepare Serial Dilutions in 96-well Plate stock->plate inoculate Inoculate Plate with Yeast Suspension plate->inoculate inoculum Prepare Yeast Inoculum (0.5 McFarland, then dilute) inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic qc_check Verify QC Strain MICs read_mic->qc_check report Report Results qc_check->report

Diagram 2: Experimental Workflow for Broth Microdilution Susceptibility Testing.

References

Application Notes and Protocols for Using Papulacandin C in Combination with Other Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance necessitates innovative therapeutic strategies. Combination therapy, utilizing drugs with different mechanisms of action, presents a promising approach to enhance efficacy, reduce toxicity, and combat resistance. Papulacandin C, a member of the papulacandin family of antibiotics, inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1] This mechanism is analogous to that of echinocandins, a widely used class of antifungals.[2] Consequently, combining this compound with antifungal agents that target different cellular pathways, such as the ergosterol (B1671047) biosynthesis pathway (targeted by azoles), is a rational strategy to achieve synergistic antifungal effects.[2][3]

These application notes provide a framework for investigating the synergistic potential of this compound with other antifungal agents, with a focus on in vitro testing methodologies and an overview of the relevant cellular signaling pathways. While specific data on this compound combinations are limited in publicly available literature, the extensive research on echinocandin combinations provides a strong predictive model for its synergistic interactions.

Predicted Synergistic Interactions of this compound

Based on the synergistic effects observed with echinocandins, this compound is predicted to exhibit synergy when combined with azole antifungals, such as fluconazole (B54011) and voriconazole (B182144), against various Candida species. The dual disruption of both cell wall and cell membrane integrity is expected to result in enhanced fungal cell death.[2][4] The Fractional Inhibitory Concentration Index (FICI) is a standard metric used to quantify the degree of interaction between two antimicrobial agents.[3] A FICI of ≤ 0.5 is indicative of synergy.[5]

Table 1: Predicted Synergistic Interactions of this compound with Azoles against Candida Species (Based on Echinocandin Data)

Fungal SpeciesThis compound CombinationPredicted FICI RangePredicted Interaction
Candida albicansFluconazole0.07 - 0.5Synergy[4][6]
Candida glabrataFluconazole0.25 - 0.5Synergy[6]
Candida parapsilosisFluconazole0.07 - 0.5Synergy[4]
Candida tropicalisFluconazole0.281 - 1.008Synergy to Indifference[7]
Candida kruseiFluconazoleNot widely studied-
Candida albicansVoriconazole0.15 - 0.5Synergy
Candida glabrataVoriconazole0.16 - IndifferentSynergy to Indifference[8]

Note: The FICI values are extrapolated from studies on echinocandin-azole combinations. Experimental verification is required for this compound.

Experimental Protocols

Checkerboard Broth Microdilution Assay for Synergy Testing

The checkerboard assay is the most common in vitro method for assessing the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[5][9]

Materials:

  • This compound

  • Second antifungal agent (e.g., Fluconazole)

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine and buffered with MOPS

  • Fungal inoculum (e.g., Candida albicans), standardized to 0.5 McFarland

  • Spectrophotometer or plate reader

  • Sterile multichannel pipettes and reservoirs

Protocol:

  • Prepare Drug Stock Solutions: Prepare stock solutions of this compound and the second antifungal agent in an appropriate solvent (e.g., DMSO or water) at a concentration that is at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Prepare Drug Dilutions:

    • In a 96-well plate, perform serial twofold dilutions of this compound along the y-axis (rows A-G). Row H will serve as the drug-free control for the second antifungal.

    • Perform serial twofold dilutions of the second antifungal agent along the x-axis (columns 1-10). Column 11 will serve as the drug-free control for this compound. Column 12 will be the growth control (no drugs).

  • Inoculate the Plate: Add the standardized fungal inoculum to each well to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Incubate: Incubate the plate at 35°C for 24-48 hours.

  • Determine MICs: The MIC of each drug alone is determined as the lowest concentration that inhibits visible fungal growth.

  • Read Results: Visually inspect the wells for fungal growth or use a spectrophotometer to measure the optical density at 490 nm. The MIC of the combination is the lowest concentration of each drug that inhibits growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI):

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of second antifungal = (MIC of second antifungal in combination) / (MIC of second antifungal alone)

    • FICI = FIC of this compound + FIC of second antifungal[3]

  • Interpret the Results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference (or additive)

    • FICI > 4.0: Antagonism[5]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Drug_Stock Prepare Drug Stock Solutions (this compound & Azole) Drug_Dilutions Create Serial Dilutions in 96-well Plate Drug_Stock->Drug_Dilutions Inoculation Inoculate Microtiter Plate Drug_Dilutions->Inoculation Inoculum_Prep Standardize Fungal Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Determination Determine MICs (Visually or Spectrophotometrically) Incubation->MIC_Determination FICI_Calculation Calculate FICI MIC_Determination->FICI_Calculation Result_Interpretation Interpret Results (Synergy, Indifference, Antagonism) FICI_Calculation->Result_Interpretation

Caption: Workflow for the checkerboard synergy assay.

Signaling Pathways Involved in Synergistic Action

The synergistic effect of combining a cell wall synthesis inhibitor like this compound with a cell membrane disrupting agent like an azole is rooted in the induction of significant stress on the fungal cell, which can overwhelm its compensatory response mechanisms. Key signaling pathways involved in the fungal stress response include the Cell Wall Integrity (CWI) pathway and the Calcineurin pathway.[10]

Cell Wall Integrity (CWI) Pathway: This pathway is activated in response to cell wall stress, such as that induced by this compound. It triggers a compensatory increase in chitin (B13524) synthesis to reinforce the cell wall.[10]

Calcineurin Pathway: This pathway is activated by various stresses, including membrane stress caused by azoles. It also plays a role in regulating chitin synthesis and cell wall integrity.[10]

The simultaneous disruption of both the cell wall by this compound and the cell membrane by an azole likely leads to a level of cellular stress that these pathways cannot adequately compensate for, resulting in cell death.

Signaling_Pathways cluster_drugs Antifungal Agents cluster_targets Fungal Cell Targets Papulacandin_C This compound Cell_Wall Cell Wall (β-1,3-D-glucan synthesis) Papulacandin_C->Cell_Wall Inhibits Azole Azole Antifungal Cell_Membrane Cell Membrane (Ergosterol synthesis) Azole->Cell_Membrane Inhibits CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall->CWI_Pathway Induces Stress Calcineurin_Pathway Calcineurin Pathway Cell_Membrane->Calcineurin_Pathway Induces Stress Outcome Synergistic Cell Death CWI_Pathway->Outcome Calcineurin_Pathway->Outcome

Caption: Antifungal combination targets and pathways.

Conclusion

The combination of this compound with other antifungal agents, particularly azoles, represents a promising area of research for the development of more effective antifungal therapies. The protocols and conceptual frameworks provided here offer a starting point for researchers to explore these synergistic interactions. It is crucial to perform experimental validation to determine the specific FICI values and optimal concentrations for this compound combinations against a range of fungal pathogens. Understanding the interplay between different antifungal agents and the fungal stress response pathways will be key to designing novel and effective combination therapies to combat the growing threat of antifungal resistance.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Papulacandin C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a formal total synthesis of Papulacandin C has not been published in peer-reviewed literature. The following troubleshooting guide and frequently asked questions are based on the successful total synthesis of the closely related Papulacandin D, and established synthetic methodologies in carbohydrate and natural product chemistry. The proposed strategies for the unique challenges of this compound, namely the disaccharide formation and selective acylation, are based on analogous reactions reported in the literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound presents several formidable challenges, primarily categorized as:

  • Construction of the C-arylglycoside Core: Forming the C-C bond between the glucose moiety and the aromatic ring is a significant hurdle due to the steric hindrance and electronic properties of the coupling partners.

  • Formation of the Benzannulated Spiroketal: The creation of this complex tricyclic system requires a carefully orchestrated oxidative cyclization.

  • Stereoselective Synthesis of the Disaccharide: The stereocontrolled formation of the β-(1→4)-glycosidic linkage between the core glucose and the galactose unit is a major challenge, especially given the steric congestion around the C4 hydroxyl of the glucose core.

  • Synthesis of the Unsaturated Fatty Acid Side Chains: The two distinct and complex polyunsaturated fatty acid side chains require separate, stereocontrolled syntheses.

  • Selective Acylation: The regioselective attachment of the two different fatty acid side chains to specific hydroxyl groups on the disaccharide core is a critical and challenging step.

  • Protecting Group Strategy: A robust and meticulously planned protecting group strategy is paramount to navigate the numerous reactive functional groups and reaction conditions.

Q2: What are the structures of the fatty acid side chains of this compound?

Based on the structural elucidation of the papulacandin family, this compound possesses two distinct fatty acid side chains:

  • At the C-3 position of the glucose unit: A C16 unsaturated fatty acid.

  • At the C-6' position of the galactose unit: A C10 unsaturated fatty acid.

The exact stereochemistry and position of the unsaturations in these chains present a significant synthetic challenge.

Q3: Has the total synthesis of any Papulacandin been achieved?

Yes, the total synthesis of Papulacandin D has been successfully reported, most notably by the Denmark group.[1] Their strategy provides a foundational roadmap for approaching the synthesis of the Papulacandin core structure.

Troubleshooting Guides

Challenge 1: C-arylglycoside Bond Formation

The key transformation for this challenge is the palladium-catalyzed cross-coupling of a glucal silanol (B1196071) with a sterically hindered aryl iodide.

Issue: Low yield in the palladium-catalyzed cross-coupling reaction.

Potential Cause Troubleshooting Suggestion
Protiodesilylation of the glucal silanolEnsure strictly anhydrous conditions. Use a non-protic, anhydrous solvent like toluene (B28343).
Steric hindrance of the aryl iodideIncrease catalyst loading (e.g., from 5 mol% to 10 mol% of Pd2(dba)3). Screen different phosphine (B1218219) ligands to enhance catalytic activity.
Inefficient activation of the silanolOptimize the base and its stoichiometry. Sodium tert-butoxide (NaOt-Bu) has been shown to be effective.[1]
Catalyst decompositionEnsure the reaction is properly degassed to remove oxygen. Run the reaction under an inert atmosphere (Argon or Nitrogen).

A solution of the aryl iodide and glucal silanol in anhydrous toluene is degassed. To this solution, Pd2(dba)3·CHCl3 and a suitable phosphine ligand are added, followed by the addition of NaOt-Bu. The reaction is stirred at an elevated temperature (e.g., 50-80 °C) under an inert atmosphere until completion, monitored by TLC or LC-MS.

Challenge 2: Oxidative Spiroketalization

This step involves the formation of the spiroketal from the C-arylglycoside intermediate.

Issue: Low yield or formation of side products during spiroketalization.

Potential Cause Troubleshooting Suggestion
Incomplete epoxidation of the glycalIncrease the amount of the epoxidizing agent (e.g., m-CPBA). Monitor the reaction carefully to avoid over-oxidation.
Unwanted side reactions from the protecting groupsEnsure the protecting groups are stable to the oxidative and acidic conditions of the spiroketalization.
Inefficient acid-catalyzed cyclizationScreen different Lewis or Brønsted acids to promote the cyclization. Optimize the reaction temperature and time.

The C-arylglycoside is dissolved in a suitable solvent like dichloromethane (B109758) and treated with an epoxidizing agent such as m-CPBA at 0 °C. After the epoxidation is complete, an acid (e.g., camphorsulfonic acid) is added to facilitate the spirocyclization. The reaction progress is monitored, and upon completion, the product is isolated and purified. A 77% yield has been reported for this transformation in the synthesis of Papulacandin D.[1]

Challenge 3: Stereoselective β-(1→4) Glycosylation

The formation of the disaccharide is a critical step unique to the synthesis of this compound.

Issue: Poor stereoselectivity (formation of the α-anomer) in the glycosylation step.

Potential Cause Troubleshooting Suggestion
Steric hindrance at the C4-hydroxyl of the glucose acceptorUse a highly reactive glycosyl donor (e.g., a trichloroacetimidate (B1259523) or a glycosyl fluoride). Employ a low-temperature glycosylation protocol to favor the SN2-like pathway.
Anomerization of the glycosyl donorPrepare the glycosyl donor in situ if possible. Use a solvent system that minimizes anomerization.
Non-participating protecting group at C2' of the galactose donorA participating protecting group (e.g., an acetyl or benzoyl group) at the C2' position of the galactose donor can help direct the formation of the β-glycosidic bond.

The glucose acceptor with a free C4-hydroxyl is dissolved in an anhydrous solvent (e.g., dichloromethane) with a molecular sieve. The galactose donor (e.g., a galactose trichloroacetimidate with a participating group at C2') is added, and the mixture is cooled to a low temperature (e.g., -78 °C). A Lewis acid promoter (e.g., TMSOTf) is then added, and the reaction is slowly allowed to warm to room temperature. The reaction is quenched, and the product is purified to isolate the desired β-linked disaccharide.

Challenge 4: Selective Acylation

Attaching two different fatty acid chains to the disaccharide core requires high regioselectivity.

Issue: Poor regioselectivity in the acylation of the disaccharide.

Potential Cause Troubleshooting Suggestion
Similar reactivity of the hydroxyl groupsEmploy a protecting group strategy that differentiates the reactivity of the target hydroxyls. For example, use a more labile protecting group on the hydroxyl to be acylated first.
Steric hindrance around the target hydroxylUse a less sterically hindered acylating agent if possible, or a more reactive one to overcome the steric barrier.
Acyl migrationUse mild reaction conditions and avoid prolonged reaction times. After acylation, handle the product under neutral or slightly acidic conditions to minimize acyl migration.
  • First Acylation (e.g., at C-6' of Galactose): The primary hydroxyl at C-6' of the galactose unit is generally more reactive. A standard esterification protocol using the C10 fatty acid, a coupling agent (e.g., DCC or HATU), and a base (e.g., DMAP) at low temperature should favor acylation at this position.

  • Second Acylation (at C-3 of Glucose): After the first acylation, the remaining free hydroxyl at the C-3 position of the glucose unit can be acylated with the C16 fatty acid using a similar esterification protocol, possibly under more forcing conditions if necessary.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of the Papulacandin D core, which can serve as a benchmark for a proposed synthesis of this compound.

Reaction Step Reactants Product Reported Yield Reference
Pd-catalyzed Cross-CouplingGlucal silanol and aryl iodideC-arylglycoside~70-80%[1]
Oxidative SpiroketalizationC-arylglycosideSpiroketal core~77%[1]
Esterification (Yamaguchi)Spiroketal core and fatty acidPapulacandin D-[1]

Visualizations

Proposed Retrosynthetic Analysis of this compound

Papulacandin_C_Retrosynthesis Papulacandin_C This compound Disaccharide_Core Disaccharide Spiroketal Core Papulacandin_C->Disaccharide_Core Selective Deprotection Fatty_Acid_1 C16 Fatty Acid Papulacandin_C->Fatty_Acid_1 Esterification Fatty_Acid_2 C10 Fatty Acid Papulacandin_C->Fatty_Acid_2 Esterification Glucose_Core Glucose Spiroketal Core Disaccharide_Core->Glucose_Core Glycosylation Galactose_Unit Protected Galactose Disaccharide_Core->Galactose_Unit Glycosylation Aryl_Iodide Aryl Iodide Glucose_Core->Aryl_Iodide Pd-catalyzed Cross-Coupling Glucal_Silanol Glucal Silanol Glucose_Core->Glucal_Silanol Pd-catalyzed Cross-Coupling

Caption: A simplified retrosynthetic analysis of this compound.

Troubleshooting Workflow for Low-Yielding Glycosylation

Glycosylation_Troubleshooting Start Low Yield in Glycosylation Check_Purity Check Purity of Donor and Acceptor Start->Check_Purity Check_Anhydrous Ensure Strictly Anhydrous Conditions Check_Purity->Check_Anhydrous If pure Optimize_Promoter Optimize Lewis Acid Promoter and Stoichiometry Check_Anhydrous->Optimize_Promoter If dry Change_Donor Change Glycosyl Donor (e.g., to Trichloroacetimidate) Optimize_Promoter->Change_Donor If still low yield Lower_Temp Lower Reaction Temperature Change_Donor->Lower_Temp Participating_Group Use Donor with C2' Participating Group Lower_Temp->Participating_Group Success Improved Yield Participating_Group->Success

Caption: A logical workflow for troubleshooting a low-yielding glycosylation reaction.

References

Technical Support Center: Enhancing Papulacandin C Fermentation Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of Papulacandin C.

Frequently Asked Questions (FAQs)

Q1: What is the typical producing organism for this compound?

A1: this compound is a secondary metabolite produced by the fungus Papularia sphaerosperma.[1]

Q2: What are the major challenges in this compound fermentation?

A2: Common challenges include low yields, batch-to-batch variability, and the production of a mixture of related papulacandin compounds, which can complicate purification.[2] Optimizing nutritional and physical parameters is crucial to overcome these hurdles.

Q3: What are the key stages in developing a high-yield this compound fermentation process?

A3: A systematic approach to improving this compound yield involves several key stages:

  • Strain Improvement: Selection of high-producing strains of Papularia sphaerosperma.

  • Media Optimization: Screening and optimizing the concentrations of carbon, nitrogen, and trace elements.

  • Process Parameter Optimization: Fine-tuning physical parameters such as pH, temperature, aeration, and agitation.

  • Process Scaling: Translating the optimized process from laboratory-scale flasks to pilot- and large-scale fermenters.

Q4: How can I quantify the concentration of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for the quantification of this compound. A reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, is typically used. A detailed protocol outline is provided in the "Experimental Protocols" section.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound fermentation experiments.

Problem Potential Causes Troubleshooting Steps & Solutions
Low or No this compound Production 1. Inadequate nutrient levels in the medium. 2. Suboptimal pH of the fermentation broth. 3. Incorrect fermentation temperature. 4. Poor aeration or agitation. 5. Low-producing microbial strain.1. Optimize Media Composition: Systematically screen for optimal carbon and nitrogen sources and their concentrations. Refer to the "Experimental Protocol for Media Optimization". 2. Monitor and Control pH: Maintain the pH of the medium within the optimal range for Papularia sphaerosperma. Start with a pH around 6.5 and monitor its evolution during fermentation. 3. Optimize Temperature: Determine the optimal temperature for this compound production by testing a range of temperatures (e.g., 20°C, 25°C, 30°C). 4. Improve Oxygen Supply: Vary the shaking speed in shake flask cultures or the agitation and aeration rates in a bioreactor to enhance oxygen transfer. 5. Strain Selection: If possible, screen different isolates of Papularia sphaerosperma for higher productivity.
Inconsistent this compound Yields 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation conditions.1. Standardize Inoculum: Use a consistent method for inoculum preparation, including the age and density of the culture. 2. Ensure Media Consistency: Prepare the fermentation medium with precise measurements of all components. 3. Maintain Stable Conditions: Ensure that temperature, pH, and agitation/aeration are kept constant throughout the fermentation process.
Foaming in the Fermenter 1. High protein content in the medium (e.g., from yeast extract or peptone). 2. High agitation or aeration rates.1. Use Antifoaming Agents: Add a sterile antifoaming agent at the beginning of the fermentation or as needed. 2. Optimize Agitation/Aeration: Reduce the agitation and/or aeration rate if it does not negatively impact this compound production.
Slow or Stalled Microbial Growth 1. Nutrient limitation. 2. Presence of inhibitory substances. 3. Suboptimal pH or temperature.1. Check Media Composition: Ensure all essential nutrients are present in sufficient quantities. 2. Analyze Raw Materials: Test for the presence of inhibitors in the raw materials used for the medium. 3. Verify Physical Parameters: Confirm that the pH and temperature are at their optimal levels for the growth of Papularia sphaerosperma.

Experimental Protocols

Protocol 1: Screening of Media Components using Plackett-Burman Design

This protocol outlines a statistical method for identifying the most significant media components affecting this compound production.

  • Factor Selection: Choose a range of carbon sources (e.g., glucose, sucrose, mannitol), nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate), and other components (e.g., K₂HPO₄, MgSO₄·7H₂O).

  • Experimental Design: Set up a Plackett-Burman design with a minimum of N+1 experiments, where N is the number of factors. Each factor is tested at a high (+1) and a low (-1) level.

  • Fermentation: Prepare the media according to the experimental design, inoculate with Papularia sphaerosperma, and incubate under constant temperature and agitation.

  • Analysis: After a set fermentation time, measure the this compound concentration using HPLC.

  • Data Interpretation: Use statistical software to analyze the results and identify the factors with the most significant positive or negative effects on yield.

Table 1: Example of Plackett-Burman Design for 7 Factors

ExperimentFactor AFactor BFactor CFactor DFactor EFactor FFactor G
1+1+1+1-1+1-1-1
2+1+1-1+1-1-1+1
3+1-1+1-1-1+1+1
4-1+1-1-1+1+1+1
5+1-1-1+1+1+1-1
6-1-1+1+1+1-1+1
7-1+1+1+1-1+1-1
8-1-1-1-1-1-1-1
Protocol 2: Optimization of Significant Factors using Response Surface Methodology (RSM)

Once the key media components are identified, RSM can be used to determine their optimal concentrations.

  • Factor Selection: Choose the 2-4 most significant factors identified from the Plackett-Burman experiment.

  • Experimental Design: Use a central composite design (CCD) or a Box-Behnken design to create a set of experiments with varying concentrations of the selected factors.

  • Fermentation and Analysis: Conduct the fermentation experiments as designed and quantify the this compound yield.

  • Model Fitting and Analysis: Use statistical software to fit a quadratic model to the experimental data and generate response surface plots.

  • Optimal Conditions: Determine the optimal concentrations of the factors that maximize the predicted this compound yield.

Protocol 3: HPLC Quantification of this compound

This protocol provides a general framework for quantifying this compound. The specific parameters may need to be optimized for your particular instrument and sample matrix.

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the mycelium.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent and redissolve the residue in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentration.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Papulacandin_Biosynthesis_Pathway Polyketide_Synthase Polyketide Synthase Linear_Polyketide Linear Polyketide Polyketide_Synthase->Linear_Polyketide Aryl_Glucoside_Precursor Aryl-Glucoside Precursor Aryl_Glucoside Aryl-Glucoside Aryl_Glucoside_Precursor->Aryl_Glucoside Acyltransferase_Domain Acyltransferase Domain Linear_Polyketide->Acyltransferase_Domain Glycosylation C-Glycosylation Aryl_Glucoside->Glycosylation Polyketide_Aryl_Glucoside Polyketide-Aryl-Glucoside Intermediate Acyltransferase_Domain->Polyketide_Aryl_Glucoside Glycosylation->Polyketide_Aryl_Glucoside Spirocyclization Spirocyclization (PpcE enzyme) Spiroketal_Core Tricyclic Benzannulated Spiroketal Core Spirocyclization->Spiroketal_Core Polyketide_Aryl_Glucoside->Spirocyclization Papulacandin_C This compound Spiroketal_Core->Papulacandin_C Fermentation_Optimization_Workflow Start Start: Low this compound Yield Strain_Selection Strain Selection/Improvement Start->Strain_Selection Media_Screening Media Component Screening (Plackett-Burman) Strain_Selection->Media_Screening Identify_Factors Identify Significant Factors Media_Screening->Identify_Factors RSM_Optimization Concentration Optimization (RSM) Identify_Factors->RSM_Optimization Physical_Optimization Optimize Physical Parameters (pH, Temp, Aeration) RSM_Optimization->Physical_Optimization Validation Validation in Bioreactor Physical_Optimization->Validation End End: Improved this compound Yield Validation->End Troubleshooting_Logic Low_Yield Low Yield? Check_Growth Check for Microbial Growth Low_Yield->Check_Growth Check_Media Review Media Composition Check_Growth->Check_Media Growth OK Check_Inoculum Standardize Inoculum Check_Growth->Check_Inoculum Poor Growth Check_Parameters Verify Physical Parameters (pH, Temp, Aeration) Check_Media->Check_Parameters Optimize_Media Optimize Media (Protocol 1 & 2) Check_Parameters->Optimize_Media Optimize_Parameters Systematically Vary Parameters Optimize_Media->Optimize_Parameters Strain_Issue Consider Strain Selection Optimize_Parameters->Strain_Issue Check_Inoculum->Check_Media

References

Papulacandin C stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Papulacandin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

While specific data for this compound is limited in publicly available literature, it belongs to the papulacandin class of antifungals, which are structurally and mechanistically related to echinocandins. Echinocandins are known to be susceptible to degradation in aqueous solutions, primarily through hydrolysis. Therefore, it is crucial to carefully consider solvent choice, pH, and temperature when working with this compound solutions.

Q2: What are the optimal storage conditions for this compound solutions?

To maximize stability, it is recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, it is advisable to store the solution at low temperatures (-20°C or -80°C) and in a buffer system that maintains a slightly acidic to neutral pH. Avoid repeated freeze-thaw cycles. For long-term storage, lyophilized powder stored at -20°C or below is preferable.

Q3: Which solvents are recommended for dissolving and storing this compound?

For initial stock solutions, organic solvents such as DMSO are often used for compounds with limited aqueous solubility.[1] Subsequent dilutions into aqueous buffers or culture media should be done immediately before use. The stability of this compound in various organic solvents has not been extensively documented, so it is recommended to perform a preliminary stability assessment in the solvent system of your choice.

Q4: How does pH affect the stability of this compound?

Based on data from related echinocandins, pH can significantly impact stability. Generally, slightly acidic conditions (pH 4.5-6.0) tend to favor the stability of similar compounds in aqueous solutions.[2] Both strongly acidic and alkaline conditions can accelerate degradation.[3][4]

Q5: What is the expected shelf-life of this compound in an aqueous solution?

The precise half-life of this compound in aqueous solution is not well-documented. However, related echinocandins can show significant degradation within 24 to 48 hours at room temperature in aqueous solutions.[2][5] It is therefore highly recommended to use freshly prepared solutions or to conduct a stability study under your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in my assay. Degradation of this compound in the assay medium.Prepare fresh this compound solutions for each experiment. Minimize the incubation time of the compound in aqueous media at elevated temperatures (e.g., 37°C). Consider performing a time-course experiment to assess the stability of this compound under your specific assay conditions.
Inconsistent results between experiments. Variability in the preparation and storage of this compound solutions.Standardize your protocol for solution preparation, including the solvent, pH, and storage conditions. Avoid repeated freeze-thaw cycles of stock solutions. Prepare single-use aliquots of the stock solution.
Precipitation of the compound in aqueous buffer. Poor solubility of this compound at the desired concentration.Prepare a higher concentration stock solution in an organic solvent like DMSO and dilute it further in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Sonication may aid in dissolution, but be mindful of potential degradation from heat.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound.This indicates chemical instability. Review your solution preparation and storage procedures. Consider performing a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.

Quantitative Data on Echinocandin Stability

Compound Condition Percent Remaining Time Reference
Anidulafungin Human Plasma at 37°C7%44 hours[2]
Anidulafungin Phosphate-Buffered Saline at 37°C42%44 hours[2]
CD101 (novel echinocandin) Human Plasma at 37°C93%44 hours[2]
CD101 (novel echinocandin) Phosphate-Buffered Saline at 37°C96%44 hours[2]
Micafungin (B1204384) 0.9% NaCl at 25°C in polypropylene (B1209903) syringes>90%15 days[3]
Caspofungin Aqueous solution at -70°CStable2 months[6]

Experimental Protocols

Protocol: General Stability Assessment of this compound in Solution using HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent or buffer system.

1. Materials:

  • This compound (lyophilized powder)

  • High-purity solvent (e.g., DMSO, water, buffer of choice)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)

  • Temperature-controlled incubator or water bath

  • Autosampler vials

2. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in the chosen solvent to a specific concentration (e.g., 1 mg/mL). This will be your time zero (T=0) sample.

  • Sample Incubation:

    • Aliquot the stock solution into several autosampler vials.

    • Store the vials under the desired storage conditions (e.g., room temperature, 4°C, 37°C).

  • HPLC Analysis:

    • Immediately inject the T=0 sample into the HPLC system to determine the initial peak area of this compound.

    • At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve a vial from the storage condition and inject it into the HPLC system.

    • Record the peak area of the intact this compound and the peak areas of any new peaks that appear, which may be degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound stock solution (T=0) aliquot Aliquot into multiple vials prep->aliquot hplc_t0 HPLC analysis of T=0 sample prep->hplc_t0 storage_rt Room Temperature aliquot->storage_rt Incubate storage_4c 4°C aliquot->storage_4c Incubate storage_37c 37°C aliquot->storage_37c Incubate hplc_tx HPLC analysis at defined time points storage_rt->hplc_tx storage_4c->hplc_tx storage_37c->hplc_tx data_analysis Calculate % remaining and plot degradation hplc_t0->data_analysis hplc_tx->data_analysis

Caption: Workflow for assessing this compound stability.

Troubleshooting_Guide cluster_investigation Investigation cluster_solution Solutions start Inconsistent or Negative Results check_prep Review solution preparation protocol start->check_prep check_storage Examine storage conditions check_prep->check_storage Protocol OK fresh_sol Use freshly prepared solutions check_prep->fresh_sol Protocol issue aliquot_sol Aliquot stock solutions check_prep->aliquot_sol Protocol issue check_assay Assess assay conditions check_storage->check_assay Storage OK optimize_storage Optimize storage (temp, pH, solvent) check_storage->optimize_storage Storage issue stability_study Perform stability study under assay conditions check_assay->stability_study Assay issue

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Optimizing Papulacandin C Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Papulacandin C, particularly concerning its solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the papulacandin family of antifungal antibiotics.[1][2] Its primary mechanism of action is the inhibition of the enzyme β-(1,3)-D-glucan synthase.[3][4] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polymer for maintaining the integrity of the fungal cell wall. By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to osmotic instability and fungal cell death.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

The solubility of this compound in common laboratory solvents is not extensively documented in publicly available literature. However, based on the behavior of similar poorly soluble compounds used in antifungal research, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution. For aqueous-based assays, it is crucial to keep the final concentration of DMSO as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts.

Q3: My this compound precipitates when I add it to my cell culture medium. What can I do to prevent this?

Precipitation of a compound upon addition to an aqueous medium from a DMSO stock is a common issue, often referred to as "crashing out." This occurs when the compound's solubility limit in the final aqueous solution is exceeded. Here are several strategies to mitigate this:

  • Optimize Stock Solution Concentration: Prepare a highly concentrated stock solution in 100% DMSO. This allows you to add a very small volume to your culture medium, minimizing the final DMSO concentration.

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of medium, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) medium or buffer (e.g., PBS), then add this intermediate dilution to the final volume.

  • Increase Mixing Efficiency: When adding the this compound solution to the medium, ensure rapid and thorough mixing. This can be achieved by gently vortexing or swirling the medium during the addition.

  • Consider Media Components: The presence of proteins, such as those in Fetal Bovine Serum (FBS), can sometimes help to stabilize hydrophobic compounds and prevent precipitation.

  • Temperature Control: Always use pre-warmed media for dilutions, as temperature can significantly impact solubility.

Q4: What is the typical working concentration for this compound in in vitro assays?

The effective concentration of this compound can vary depending on the fungal species being tested and the specific assay conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your particular experimental setup. Start with a broad range of concentrations and narrow down to the most effective range with minimal toxicity to your host cells, if applicable.

Troubleshooting Guide

Issue: Variability in experimental results or loss of compound activity.

  • Potential Cause: Degradation of this compound in solution.

  • Troubleshooting Steps:

    • Fresh Stock Solutions: Prepare fresh stock solutions in DMSO before each experiment.

    • Storage: If storing stock solutions, aliquot into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

    • Light Sensitivity: Protect solutions from light, as some compounds are light-sensitive.

Issue: Precipitate forms in the stock solution during storage.

  • Potential Cause: The compound has a low solubility in DMSO at lower temperatures.

  • Troubleshooting Steps:

    • Warming: Gently warm the stock solution to 37°C to try and redissolve the precipitate.

    • Sonication: If warming is not sufficient, briefly sonicate the vial.

    • Fresh Preparation: If the precipitate does not dissolve, it is best to prepare a fresh stock solution.

Quantitative Data Summary

Table 1: Guideline for Experimental Determination of this compound Solubility

SolventRecommended Starting Concentration for TestingObservations to Note
100% DMSO1-10 mg/mLClarity of solution, presence of any particulate matter.
Ethanol1-5 mg/mLClarity of solution, potential for precipitation upon standing.
Sterile Water< 0.1 mg/mLExpected to be poorly soluble. Note any cloudiness or precipitate.
Cell Culture Medium (e.g., RPMI)Test a serial dilution from a DMSO stockThe highest concentration that remains clear after a defined incubation period (e.g., 24 hours) at 37°C.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh out the desired amount of this compound powder.

  • Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.

  • Storage: If not for immediate use, aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

  • Pre-warm Medium: Pre-warm your cell culture medium or assay buffer to 37°C.

  • Intermediate Dilution: Prepare an intermediate dilution of your this compound stock solution in pre-warmed medium. For example, dilute a 10 mg/mL DMSO stock 1:100 in medium to get a 100 µg/mL solution.

  • Final Dilution: Add the required volume of the intermediate dilution to your final assay volume to achieve the desired working concentration. Ensure thorough but gentle mixing.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in your assay to ensure it is below the tolerance level for your cells or assay system.

Visualizations

experimental_workflow This compound Solubility Workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store prewarm Pre-warm Assay Medium store->prewarm intermediate Prepare Intermediate Dilution in Medium prewarm->intermediate final Prepare Final Working Concentration intermediate->final precipitate Precipitation Observed? precipitate->final No optimize Optimize Dilution Protocol: - Stepwise Dilution - Enhance Mixing - Adjust Concentration precipitate->optimize Yes

This compound Experimental Workflow Diagram

signaling_pathway This compound Mechanism of Action cluster_cell_wall Fungal Cell Wall cluster_membrane Fungal Cell Membrane glucan β-(1,3)-D-Glucan lysis Cell Lysis (Osmotic Instability) glucan->lysis Loss of Integrity synthase β-(1,3)-D-Glucan Synthase synthase->glucan Synthesis papulacandin This compound papulacandin->inhibition inhibition->synthase udp_glucose UDP-Glucose udp_glucose->synthase Substrate

This compound Signaling Pathway Diagram

References

common experimental artifacts in Papulacandin C studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Papulacandin C and related compounds.

Troubleshooting Guides & FAQs

This section addresses common experimental artifacts and issues encountered during this compound studies in a question-and-answer format.

1. Inconsistent Antifungal Activity or Loss of Potency

Question: My this compound solution seems to have lost its antifungal activity over time. What could be the cause?

Answer: Loss of this compound activity is often related to issues with solubility and stability. Papulacandins (B1234519), like many natural products, can be susceptible to degradation.[1]

  • Solubility: this compound is sparingly soluble in aqueous solutions. It is typically dissolved in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before being diluted in aqueous buffers or culture media.[2] If the final concentration of DMSO is too low, or if the compound is added to the aqueous phase too quickly, it can precipitate out of solution, leading to a lower effective concentration.

  • Stability: The stability of this compound in solution can be affected by pH, temperature, and repeated freeze-thaw cycles. It is recommended to prepare fresh solutions for each experiment or to store stock solutions in small aliquots at -20°C or -80°C to minimize degradation.

  • Serum Inactivation: Papulacandins can lose activity in the presence of serum.[3] If your assay includes serum, this may be a contributing factor to reduced potency.

Troubleshooting Steps:

  • Ensure complete dissolution of this compound in a suitable organic solvent before preparing working solutions.

  • Visually inspect solutions for any signs of precipitation.

  • Prepare fresh solutions for each experiment.

  • If storing stock solutions, use single-use aliquots to avoid freeze-thaw cycles.

  • Consider the potential for serum inactivation in your experimental design.

2. Unexpected Fungal Growth at High Drug Concentrations (Paradoxical Effect)

Question: I am observing fungal growth at high concentrations of this compound, while lower concentrations are inhibitory. Is this a contamination issue?

Answer: This phenomenon is likely the "paradoxical effect" or "Eagle effect," a known artifact for β-(1,3)-glucan synthase inhibitors like echinocandins.[4][5][6] It is characterized by fungal growth at concentrations significantly above the Minimum Inhibitory Concentration (MIC). This is not typically due to contamination but rather a complex cellular response.

  • Mechanism: The paradoxical effect is thought to be caused by the activation of cell wall stress response pathways.[4] At high drug concentrations, the severe stress on the cell wall can trigger a compensatory increase in chitin (B13524) synthesis, which provides structural support and allows for survival and growth. Key signaling pathways involved include the cell wall integrity (CWI) pathway, the calcineurin pathway, and the Hsp90 heat shock response.

  • Concentration Dependence: This effect is typically observed in a specific range of higher drug concentrations (e.g., approximately 4 to 32 µg/mL for some echinocandins), while at very high concentrations (e.g., >64 µg/mL), the antifungal activity may be restored.[7]

Troubleshooting Steps:

  • To confirm the paradoxical effect, perform a full dose-response curve with a wide range of this compound concentrations.

  • Consider co-treatment with inhibitors of the compensatory pathways, such as cyclosporin (B1163) A or tacrolimus (B1663567) (calcineurin inhibitors), to see if the paradoxical growth is abrogated.

  • Be aware of this phenomenon when interpreting high-dose in vitro experiments.

3. Emergence of Resistant Fungal Strains

Question: After prolonged exposure to this compound, my fungal cultures are now growing at concentrations that were previously inhibitory. How can I determine if they have become resistant?

Answer: The development of resistance to this compound and other echinocandins is primarily associated with mutations in the FKS genes, which encode the catalytic subunit of the target enzyme, β-(1,3)-glucan synthase.[8]

  • FKS Mutations: Specific point mutations in "hot spot" regions of the FKS1 gene (and its orthologs in different fungal species) can lead to reduced sensitivity of the glucan synthase enzyme to the inhibitor.[9]

  • Confirmation of Resistance: To confirm resistance, you can perform the following:

    • MIC Testing: Determine the Minimum Inhibitory Concentration (MIC) of this compound for the suspected resistant strain and compare it to the parental, sensitive strain. A significant increase in the MIC is indicative of resistance.

    • FKS Gene Sequencing: Sequence the hot spot regions of the FKS1 gene to identify known resistance mutations.

    • In Vitro Glucan Synthase Assay: Prepare membrane extracts from both the sensitive and suspected resistant strains and measure the IC50 of this compound for the glucan synthase activity. A significant increase in the IC50 for the suspected resistant strain confirms target-based resistance. For example, in Schizosaccharomyces pombe, a mutation in the pbr1 gene (an FKS homolog) resulted in a 50-fold increase in the IC50 of papulacandin B for the glucan synthase enzyme.[8][10]

4. Off-Target Effects and Atypical Phenotypes

Question: I am observing cellular effects that do not seem to be directly related to cell wall disruption. Could this compound have off-target effects?

Answer: While this compound is a specific inhibitor of β-(1,3)-glucan synthase, the possibility of off-target effects should not be entirely dismissed, especially at high concentrations.[11]

  • Cellular Stress Responses: Many observed atypical phenotypes may be secondary effects resulting from the primary stress of cell wall damage. The activation of the CWI and calcineurin pathways can have wide-ranging effects on gene expression and cellular physiology.

  • Chemical Structure: The complex chemical structure of this compound, with its fatty acid side chains, could potentially lead to interactions with other cellular components, such as membranes.[12][13]

  • Troubleshooting: To investigate potential off-target effects, consider using a structurally related but inactive analog of this compound as a negative control. Additionally, employing systems biology approaches like transcriptomics or proteomics can help to identify cellular pathways that are affected independently of the cell wall stress response.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Concentrations of Papulacandin B against Schizosaccharomyces pombe Glucan Synthase

StrainGenotypeIC50 of Papulacandin BFold Change
Wild-Typepbr1+~5 ng/mL1x
Resistantpbr1-6 (FKS mutant)~250 ng/mL50x

Data adapted from a study on Papulacandin B, a closely related compound to this compound. The pbr1 gene is a homolog of FKS1.[8][10]

Table 2: MIC ranges for Echinocandins against Candida species

EchinocandinCandida albicans MIC Range (µg/mL)Candida glabrata MIC Range (µg/mL)
Anidulafungin0.015 - 0.250.015 - 0.25
Caspofungin0.015 - 0.50.015 - 0.5
Micafungin0.008 - 0.120.008 - 0.12

These values are for general guidance and can vary between studies and testing methodologies. Specific breakpoints are defined by organizations like CLSI and EUCAST.[14]

Experimental Protocols

1. Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27) [4][5][6][15]

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate.

Materials:

  • Yeast isolate

  • Sabouraud Dextrose Agar (SDA) plate

  • Sterile saline or water

  • Spectrophotometer

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Prepare a working inoculum by diluting the stock suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate to achieve the desired final concentration range. Typically, this is done by adding 100 µL of medium to all wells, adding 100 µL of the drug stock to the first well, and then serially transferring 100 µL.

  • Inoculation:

    • Add 100 µL of the working inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control well. The endpoint can be read visually or with a spectrophotometer.

2. In Vitro β-(1,3)-Glucan Synthase Activity Assay [16][17][18]

This assay measures the activity of the β-(1,3)-glucan synthase enzyme in the presence and absence of inhibitors.

Materials:

  • Yeast culture

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, protease inhibitors)

  • Glass beads

  • Ultracentrifuge

  • Membrane suspension buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 33% glycerol)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM NaF, 0.5 mM EDTA, 25 µM GTPγS)

  • UDP-[14C]glucose (radiolabeled substrate)

  • This compound dilutions (in DMSO)

  • Glass fiber filters

  • Ethanol (B145695)

  • Scintillation fluid and counter

Procedure:

  • Preparation of Membrane Extracts:

    • Grow yeast cells to mid-log phase and harvest by centrifugation.

    • Wash the cells with lysis buffer.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by vortexing with glass beads.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in membrane suspension buffer. Determine the protein concentration.

  • Enzyme Assay:

    • In a microcentrifuge tube, combine the assay buffer, the desired dilution of this compound (or DMSO for the control), and the membrane extract.

    • Pre-incubate the mixture at 30°C for 5-10 minutes.

    • Initiate the reaction by adding UDP-[14C]glucose.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stopping the Reaction and Product Collection:

    • Stop the reaction by adding an equal volume of 95% ethanol.

    • Collect the precipitated radiolabeled glucan product by vacuum filtration onto a glass fiber filter.

    • Wash the filter several times with ethanol to remove unincorporated UDP-[14C]glucose.

  • Quantification:

    • Place the dried filter in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition of glucan synthase activity for each this compound concentration relative to the DMSO control. The IC50 is the concentration that results in 50% inhibition.

Visualizations

Experimental_Workflow_Troubleshooting cluster_observation Initial Observation cluster_investigation Investigation cluster_cause Potential Cause cluster_solution Solution/Next Step A Inconsistent/No Activity A1 Check Solubility/Stability A->A1 B Growth at High Concentration B1 Perform Full Dose-Response B->B1 C Growth at Inhibitory Concentration C1 Determine MIC of Suspected Resistant Strain C->C1 A2 Precipitation/Degradation A1->A2 B2 Paradoxical Effect B1->B2 C2 FKS1 Mutation C1->C2 A3 Prepare Fresh Aliquots A2->A3 B3 Consider Cell Wall Stress Response B2->B3 C3 Sequence FKS1 Gene / Perform Glucan Synthase Assay C2->C3

Caption: Troubleshooting workflow for common experimental artifacts.

Cell_Wall_Integrity_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Papulacandin_C This compound Glucan_Synthase β(1,3)-Glucan Synthase (Fks1) Papulacandin_C->Glucan_Synthase inhibition Wsc1_Mid2 Wsc1/Mid2 Sensors Glucan_Synthase->Wsc1_Mid2 Cell Wall Stress Rho1_GTP Rho1-GTP Wsc1_Mid2->Rho1_GTP activates Pkc1 Pkc1 Rho1_GTP->Pkc1 activates Bck1 Bck1 (MEKK) Pkc1->Bck1 activates Mkk1_2 Mkk1/2 (MEK) Bck1->Mkk1_2 activates Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 activates Rlm1_Swi4_6 Rlm1, Swi4/Swi6 Slt2->Rlm1_Swi4_6 activates Gene_Expression Cell Wall Gene Expression Rlm1_Swi4_6->Gene_Expression

Caption: The Cell Wall Integrity (CWI) signaling pathway.

Paradoxical_Effect_Logic cluster_drug_concentration This compound Concentration cluster_cellular_response Cellular Response cluster_outcome Observed Outcome Low_Conc Low ( > MIC) GS_Inhibition Glucan Synthase Inhibition Low_Conc->GS_Inhibition High_Conc High (>> MIC) High_Conc->GS_Inhibition CWS_Activation Cell Wall Stress Activation High_Conc->CWS_Activation Severe Stress GS_Inhibition->CWS_Activation Growth_Inhibition Growth Inhibition GS_Inhibition->Growth_Inhibition Chitin_Upregulation Chitin Synthesis Upregulation CWS_Activation->Chitin_Upregulation Paradoxical_Growth Paradoxical Growth Chitin_Upregulation->Paradoxical_Growth

Caption: Logical flow of the paradoxical growth effect.

References

Technical Support Center: Antifungal Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antifungal assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to inconsistent results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in antifungal susceptibility testing?

A1: Inconsistent results in antifungal susceptibility testing often stem from a few key areas. Many factors can influence the outcome of in vitro susceptibility testing, including the definition of the endpoint, the size of the inoculum, the duration and temperature of incubation, and the medium used for the test.[1][2] The lack of reproducibility and uncertain clinical relevance has historically limited the application of in-vitro antifungal susceptibility testing.[3][4] To address this, standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are crucial for ensuring the rigor and reproducibility of studies.[5]

Q2: My Minimum Inhibitory Concentration (MIC) values are inconsistent between experiments. What should I check first?

A2: High variability in MIC values between replicate experiments is a common issue. The first things to verify are:

  • Inoculum Preparation: Ensure your inoculum concentration is standardized and consistent for every experiment. Deviations can lead to inaccurate MIC values.[6] Using a spectrophotometer or hemocytometer for standardization is recommended.[6]

  • Incubation Conditions: Double-check that the incubation time and temperature are consistent.[6]

  • Endpoint Reading: Subjectivity in reading the final MIC can be a major source of variation.[6] Ensure the same criteria are applied each time.

  • Pipetting Accuracy: Use calibrated pipettes and ensure proper mixing during serial dilutions to avoid errors.[6]

Q3: I'm observing "trailing" growth in my assay. How should I interpret these results?

A3: "Trailing" refers to persistent, partial growth at concentrations above the MIC, which can complicate endpoint determination, especially with azole antifungals.[2][6] This phenomenon can be influenced by factors such as pH.[7] To manage this:

  • Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours).[6][8]

  • Strictly adhere to the recommended endpoint reading criteria, such as 50% inhibition for azoles against yeasts.[6]

  • Using a spectrophotometer to quantify growth inhibition can provide a more objective reading.[6]

Isolates that exhibit trailing growth are generally considered susceptible to the drug.[2]

Q4: What is the "Eagle effect" or paradoxical growth, and how does it affect my results?

A4: The "Eagle effect," or paradoxical growth, is an in vitro phenomenon where a microorganism shows growth at high antifungal concentrations while being susceptible at lower concentrations.[9] This has been observed with echinocandins against species like Candida and Aspergillus.[9] If you observe this, it's crucial to report the MIC as the lowest concentration that inhibits growth and note the paradoxical growth at higher concentrations.

Q5: Why are my MIC results for a known susceptible fungal species unexpectedly high?

A5: If a typically susceptible species shows a high MIC, consider the following possibilities:

  • Mixed Culture or Contamination: Streak your isolate on an agar (B569324) plate to confirm it is a pure culture. Contamination with a resistant species or a resistant subpopulation can lead to inconsistent and high MICs.[10]

  • Acquired Resistance: If the isolate has been sub-cultured multiple times, especially in the presence of the antifungal, it may have developed resistance. It is always best to use fresh isolates from frozen stocks for experiments.[10]

  • Inoculum Density: An inoculum size that is too high can lead to an abrupt increase in the MIC, particularly for azole derivatives and 5-fluorocytosine.[11]

Troubleshooting Guides

Issue 1: No Inhibition of Fungal Growth

If you observe no inhibition of fungal growth even at the highest concentration of your test compound, follow these steps:

start No Growth Inhibition Observed check_panel Test against a broader panel of fungi, including known susceptible strains. start->check_panel Possible Cause: Compound Ineffective check_concentration Perform a wider range-finding study with higher concentrations. start->check_concentration Possible Cause: Concentration Too Low check_solubility Verify compound solubility and stability in the assay medium. Consider a different solvent (e.g., DMSO). start->check_solubility Possible Cause: Solubility/Stability Issue check_dilution Prepare fresh stock solutions and dilutions and repeat the assay. start->check_dilution Possible Cause: Dilution Error end_ineffective Conclusion: Compound may be ineffective against tested strains. check_panel->end_ineffective end_concentration Conclusion: Initial concentration range was too low. check_concentration->end_concentration end_solubility Conclusion: Solubility/stability issue was affecting results. check_solubility->end_solubility end_dilution Conclusion: Error in drug dilution preparation was the cause. check_dilution->end_dilution

Troubleshooting workflow for no growth inhibition.
Issue 2: High Variability in MICs Between Replicates

For high variability in MICs across replicate experiments, use the following guide:

start High Variability in MICs check_inoculum Standardize inoculum preparation using a spectrophotometer or hemocytometer. start->check_inoculum Possible Cause: Inoculum Variation check_incubation Ensure consistent incubation time and temperature. start->check_incubation Possible Cause: Incubation Inconsistency check_reading Use objective endpoint criteria or a spectrophotometer for reading. start->check_reading Possible Cause: Subjective Reading check_pipetting Use calibrated pipettes and ensure proper mixing. start->check_pipetting Possible Cause: Pipetting Errors end_inoculum Resolved: Inconsistent inoculum preparation was the cause. check_inoculum->end_inoculum end_incubation Resolved: Variations in incubation conditions were the cause. check_incubation->end_incubation end_reading Resolved: Subjectivity in endpoint reading was the cause. check_reading->end_reading end_pipetting Resolved: Pipetting errors during serial dilutions were the cause. check_pipetting->end_pipetting

Troubleshooting high MIC variability.

Data Presentation: Impact of Inoculum Size on MIC

The inoculum size is a critical variable in antifungal susceptibility testing.[12][13] The following tables summarize the effect of varying inoculum concentrations on the geometric mean MICs of different antifungal agents against various fungal species.

Table 1: Effect of Inoculum Size on Amphotericin B MICs for Fusarium spp.

Inoculum Size (conidia/mL)Fold Increase in Geometric Mean MIC
10² to 10⁵10 to 19-fold
Data derived from a study on 20 strains of Fusarium spp.[14][15]

Table 2: Effect of Inoculum Size on MICs for Various Antifungals and Fungi

Antifungal AgentFungal SpeciesInoculum Size Increase (CFU/mL)Observed Effect on MIC
5-Fluorocytosine Aspergillus spp.10² to 10⁴>10-fold increase
Itraconazole R. arrhizus, P. boydiiVariesSpecies-dependent increase
Amphotericin B Most species testedVariesMinimal effect (except P. boydii)
Miconazole P. boydiiVariesNo significant effect
This table summarizes findings from a study on 32 clinical isolates of filamentous fungi.[12]

Experimental Protocols

Broth Microdilution Method (Adapted from CLSI M27/M38)

The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[16] This protocol is a generalized adaptation from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines.[6]

prep_stock 1. Prepare Antifungal Stock Solution (e.g., in DMSO) prep_plates 2. Prepare Microdilution Plates (Serial two-fold dilutions in RPMI 1640) prep_stock->prep_plates inoculate 4. Inoculate Plates (Final volume 200µL per well) prep_plates->inoculate prep_inoculum 3. Prepare Standardized Inoculum (0.5 McFarland for yeasts) prep_inoculum->inoculate incubate 5. Incubate Plates (e.g., 35°C for 24-48 hours) inoculate->incubate read_mic 6. Read MIC Endpoint (Visually or with a spectrophotometer) incubate->read_mic

General workflow for the broth microdilution assay.

Detailed Steps:

  • Preparation of Antifungal Stock Solution: Dissolve the antifungal agent in a suitable solvent like DMSO to create a high-concentration stock solution.[6][16] The final solvent concentration in the assay should not exceed a level that affects fungal growth (typically ≤1%).[6]

  • Preparation of Microdilution Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in RPMI 1640 medium to achieve the desired final concentration range. Include a drug-free well for a growth control and a medium-only well for a sterility control.[6][16]

  • Inoculum Preparation:

    • For Yeasts (e.g., Candida spp.): Subculture the isolate on an agar plate and incubate for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to achieve the final target inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[10][16]

    • For Filamentous Fungi (e.g., Aspergillus spp.): Harvest conidia from an agar surface with sterile saline. Adjust the conidial suspension to the desired final concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a hemocytometer.[16]

  • Plate Inoculation: Add the standardized inoculum to each well of the microdilution plate.[10]

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[10]

  • Reading the MIC: Determine the MIC as the lowest drug concentration that causes a prominent decrease in turbidity (e.g., ≥50% inhibition) compared to the drug-free growth control well.[10] This can be done visually or with a microplate reader.[16]

Mechanism of Azole Resistance

A common mechanism of resistance to azole antifungals involves the target enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.

cluster_resistance Resistance Mechanisms azole Azole Antifungal erg11 Lanosterol 14α-demethylase (encoded by ERG11) azole->erg11 Inhibits ergosterol Ergosterol Synthesis erg11->ergosterol Catalyzes cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Maintains point_mutation Point mutations in ERG11 point_mutation->erg11 Reduces azole binding overexpression Overexpression of ERG11 overexpression->erg11 Increases enzyme level efflux Upregulation of Efflux Pumps efflux->azole Removes azole from cell

Simplified diagram of azole action and resistance.

References

methods to prevent Papulacandin C precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Papulacandin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on preventing its precipitation in media.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in your experimental media can lead to inconsistent and unreliable results. This guide provides a systematic approach to troubleshoot and prevent this issue.

Problem Potential Cause Recommended Solution
Immediate precipitation upon addition to media Low aqueous solubility of this compound.Prepare a high-concentration stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO).
Localized high concentration of this compound during dilution.Employ a stepwise dilution method. First, create an intermediate dilution in a small volume of pre-warmed media before adding it to the final volume.
"Salting out" effect due to high salt concentration in the media.Ensure the this compound stock solution is added slowly to the media while gently vortexing or swirling to ensure rapid and uniform dispersion.
Precipitation after a period of incubation Instability of this compound in aqueous solution over time.Prepare fresh working solutions for each experiment and avoid long-term storage of diluted this compound in aqueous media.
Interaction with media components, such as serum proteins.Consider reducing the serum concentration in your media if permissible for your cell line. The presence of serum has been shown to affect the activity of related compounds and may contribute to precipitation.
Changes in pH of the media during the experiment.Monitor the pH of your culture medium, as significant shifts can affect the solubility of the compound.
Precipitate observed in the stock solution Improper storage or repeated freeze-thaw cycles.Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, visually inspect the stock solution for any signs of precipitation. If present, gentle warming to 37°C may help redissolve the compound. If the precipitate persists, prepare a fresh stock solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a member of the papulacandin family of antifungal antibiotics.[1][2] Like other papulacandins (B1234519) and echinocandins, it acts by inhibiting the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-glucan, a critical component of the fungal cell wall.[3][4] This disruption of the cell wall leads to osmotic instability and fungal cell death.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to its limited aqueous solubility, it is highly recommended to prepare stock solutions of this compound in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). For related compounds like echinocandins, DMSO has been shown to be a more effective solvent than water, leading to better dispersion and accessibility to the cellular target.

Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?

Q4: How can I minimize the toxic effects of the solvent on my cells?

A4: To mitigate solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and for sensitive cell lines, even lower (e.g., <0.1%). Preparing a higher concentration stock solution allows for the addition of a smaller volume to the final culture medium.

Q5: Should I be concerned about the stability of this compound in my experimental setup?

A5: Yes, the stability of compounds in aqueous solutions can be influenced by factors such as pH, temperature, and light. It is advisable to prepare fresh dilutions of this compound for each experiment. Long-term incubation may lead to degradation or aggregation, potentially affecting your results.

Q6: Can I filter-sterilize my this compound working solution?

A6: If you observe any particulate matter after diluting your stock solution into the media, you can attempt to filter-sterilize the final working solution using a 0.22 µm filter. However, be aware that this could potentially remove some of the active compounds if it has precipitated or adsorbed to the filter membrane. It is best to optimize the dissolution procedure to avoid precipitation in the first place.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol outlines the recommended procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Diluting this compound into Cell Culture Media

This protocol provides a stepwise method to dilute the this compound stock solution into your experimental media to prevent precipitation.

Materials:

  • Prepared this compound stock solution (in DMSO)

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm your cell culture medium to 37°C.

  • Stepwise Dilution:

    • In a sterile tube, prepare an intermediate dilution by adding a small volume of the pre-warmed medium.

    • While gently vortexing or swirling the medium, slowly add the required volume of the this compound stock solution to this small volume of media.

    • Mix gently by pipetting up and down.

  • Add this intermediate dilution to the final volume of your pre-warmed cell culture medium.

  • Mix the final solution thoroughly by gentle inversion or swirling.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

PapulacandinC_MoA PapulacandinC This compound GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) PapulacandinC->GlucanSynthase Inhibits BetaGlucan β-(1,3)-D-Glucan Synthesis GlucanSynthase->BetaGlucan CellLysis Osmotic Instability & Cell Lysis CellWall Fungal Cell Wall Integrity BetaGlucan->CellWall Maintains CellWall->CellLysis Prevents

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Precipitation Observed CheckStock Inspect Stock Solution Start->CheckStock StockOK Stock is Clear CheckStock->StockOK Clear StockNotOK Precipitate in Stock CheckStock->StockNotOK Cloudy CheckDilution Review Dilution Protocol StockOK->CheckDilution WarmStock Warm to 37°C StockNotOK->WarmStock WarmStock->CheckStock Re-inspect FreshStock Prepare Fresh Stock WarmStock->FreshStock If still cloudy FreshStock->CheckStock End Solution Clear FreshStock->End DilutionOK Protocol is Optimal CheckDilution->DilutionOK Correct DilutionNotOK Suboptimal Dilution CheckDilution->DilutionNotOK Incorrect CheckMedia Evaluate Media Conditions DilutionOK->CheckMedia OptimizeDilution Implement Stepwise Dilution & Pre-warm Media DilutionNotOK->OptimizeDilution OptimizeDilution->CheckDilution Re-evaluate OptimizeDilution->End MediaOK Conditions Unchanged CheckMedia->MediaOK No MediaNotOK High Serum / pH Shift CheckMedia->MediaNotOK Yes MediaOK->End AdjustMedia Reduce Serum / Monitor pH MediaNotOK->AdjustMedia AdjustMedia->CheckMedia Re-evaluate AdjustMedia->End

Caption: Troubleshooting workflow for this compound precipitation.

References

Validation & Comparative

Confirming the Antifungal Target of Papulacandin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Papulacandin C and alternative antifungal agents that target the fungal cell wall. We delve into the experimental data confirming the molecular target of these compounds, present detailed protocols for key validation assays, and visualize the associated biological pathways and experimental workflows.

This compound and its Antifungal Target: Inhibition of β-(1,3)-D-Glucan Synthase

This compound belongs to the papulacandin family of antifungal agents. These compounds, like the well-established echinocandin class of drugs, exert their antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. The molecular target of these antifungals is the enzyme β-(1,3)-D-glucan synthase, a multi-subunit complex responsible for polymerizing UDP-glucose into β-(1,3)-D-glucan chains. The catalytic subunit of this enzyme is encoded by the FKS genes (e.g., FKS1, FKS2, FKS3). By inhibiting this enzyme, papulacandins (B1234519) and echinocandins disrupt cell wall integrity, leading to osmotic instability and fungal cell death. This specific targeting of a fungal-specific structure contributes to the low toxicity of these compounds in mammalian hosts.

Comparative Efficacy of Glucan Synthase Inhibitors

The following table summarizes the in vitro activity of Papulacandin B, a papulacandin analog (L-687,781), and the three major echinocandins against various Candida species. The data is presented as Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) for the target enzyme. Lower values indicate higher potency.

CompoundDrug ClassTargetOrganismMIC (µg/mL)IC50 (µg/mL) of β-(1,3)-D-Glucan Synthase
Papulacandin BPapulacandinβ-(1,3)-D-Glucan SynthaseCandida albicans0.1[1]Not explicitly found
L-687,781Papulacandin Analogβ-(1,3)-D-Glucan SynthaseCandida albicans MY10551.0 - 2.0[2][3]0.16[2][3]
CaspofunginEchinocandinβ-(1,3)-D-Glucan SynthaseCandida albicans0.03 - 0.25Not explicitly found
MicafunginEchinocandinβ-(1,3)-D-Glucan SynthaseCandida albicans0.015 - 0.12Not explicitly found
AnidulafunginEchinocandinβ-(1,3)-D-Glucan SynthaseCandida albicans0.03 - 0.12Not explicitly found
CaspofunginEchinocandinβ-(1,3)-D-Glucan SynthaseCandida glabrata0.03 - 0.12Not explicitly found
MicafunginEchinocandinβ-(1,3)-D-Glucan SynthaseCandida glabrata0.015 - 0.06Not explicitly found
AnidulafunginEchinocandinβ-(1,3)-D-Glucan SynthaseCandida glabrata0.06 - 0.25Not explicitly found
CaspofunginEchinocandinβ-(1,3)-D-Glucan SynthaseCandida tropicalis0.03 - 0.12Not explicitly found
MicafunginEchinocandinβ-(1,3)-D-Glucan SynthaseCandida tropicalis0.015 - 0.12Not explicitly found
AnidulafunginEchinocandinβ-(1,3)-D-Glucan SynthaseCandida tropicalis0.03 - 0.12Not explicitly found

Experimental Protocols for Target Validation

The confirmation of β-(1,3)-D-glucan synthase as the antifungal target of compounds like this compound relies on a combination of biochemical and genetic approaches.

Biochemical Validation: In Vitro β-(1,3)-D-Glucan Synthase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of the target enzyme.

Principle: Microsomal fractions containing the β-(1,3)-D-glucan synthase enzyme are isolated from fungal cells. The enzyme's activity is quantified by measuring the incorporation of a radiolabeled substrate, UDP-[14C]-glucose, into the glucan polymer. The assay is performed in the presence of varying concentrations of the test compound to determine the IC50 value.

Protocol:

  • Preparation of Fungal Microsomes:

    • Grow fungal cells (e.g., Candida albicans) to mid-log phase in an appropriate culture medium.

    • Harvest the cells by centrifugation and wash with a suitable buffer.

    • Disrupt the cells using methods like bead beating or enzymatic digestion to release the cellular contents.

    • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in membrane-bound enzymes like β-(1,3)-D-glucan synthase.

  • Enzyme Inhibition Assay:

    • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), GTPγS (an activator of the enzyme), and the radiolabeled substrate UDP-[14C]-glucose.

    • Add varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., Caspofungin) to the reaction mixture.

    • Initiate the reaction by adding the prepared microsomal fraction.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized radiolabeled glucan.

    • Collect the precipitated glucan on a filter membrane and wash to remove unincorporated substrate.

    • Quantify the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the untreated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Genetic Validation: Gene Knockout and Heterologous Expression

Genetic approaches provide strong evidence for the in vivo target of an antifungal drug.

Principle: The gene encoding the putative target protein (FKS1 in this case) is manipulated in the fungal organism. If the compound's activity is dependent on this target, alterations to the gene will result in a change in the organism's susceptibility to the drug.

Protocol for Gene Knockout:

  • Construct a Disruption Cassette:

    • Amplify the 5' and 3' flanking regions of the target gene (FKS1) from the fungal genomic DNA using PCR.

    • Clone these flanking regions on either side of a selectable marker gene (e.g., an antibiotic resistance gene) in a plasmid vector.

  • Fungal Transformation:

    • Introduce the linearized disruption cassette into the fungal cells using a suitable transformation method (e.g., electroporation, lithium acetate (B1210297) method).

    • Homologous recombination will lead to the replacement of the endogenous FKS1 gene with the disruption cassette in some of the transformants.

  • Selection and Verification of Mutants:

    • Select the transformants on a medium containing the appropriate antibiotic.

    • Verify the correct integration of the disruption cassette and the deletion of the FKS1 gene using PCR and Southern blot analysis.

  • Susceptibility Testing:

    • Determine the MIC of the antifungal compound for the gene knockout mutant and the wild-type strain.

    • A significant increase in the MIC for the mutant compared to the wild-type strain confirms that the deleted gene is the target of the compound.

Visualizing Key Processes

The following diagrams illustrate the signaling pathway affected by glucan synthase inhibition and the workflows for the experimental validation protocols.

G cluster_0 Fungal Cell cluster_1 Cell Wall Stress cluster_2 PKC Cell Wall Integrity Pathway (Compensatory Response) This compound This compound Glucan Synthase (Fks1p) Glucan Synthase (Fks1p) This compound->Glucan Synthase (Fks1p) Inhibits β-1,3-Glucan Synthesis β-1,3-Glucan Synthesis Glucan Synthase (Fks1p)->β-1,3-Glucan Synthesis Catalyzes Weakened Cell Wall Weakened Cell Wall β-1,3-Glucan Synthesis->Weakened Cell Wall Reduced Cell Surface Sensors Cell Surface Sensors Weakened Cell Wall->Cell Surface Sensors Activates Rho1 Rho1 Cell Surface Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK Cascade MAPK Cascade Pkc1->MAPK Cascade Chitin Synthesis Chitin Synthesis MAPK Cascade->Chitin Synthesis Upregulates

Figure 1. Signaling pathway activated by this compound.

G Start Start Prepare Fungal Microsomes Prepare Fungal Microsomes Start->Prepare Fungal Microsomes Prepare Reaction Mix (Buffer, GTPγS, UDP-[14C]-glucose) Prepare Reaction Mix (Buffer, GTPγS, UDP-[14C]-glucose) Start->Prepare Reaction Mix (Buffer, GTPγS, UDP-[14C]-glucose) Initiate Reaction with Microsomes Initiate Reaction with Microsomes Prepare Fungal Microsomes->Initiate Reaction with Microsomes Add Test Compound (Varying Concentrations) Add Test Compound (Varying Concentrations) Prepare Reaction Mix (Buffer, GTPγS, UDP-[14C]-glucose)->Add Test Compound (Varying Concentrations) Add Test Compound (Varying Concentrations)->Initiate Reaction with Microsomes Incubate (e.g., 30°C) Incubate (e.g., 30°C) Initiate Reaction with Microsomes->Incubate (e.g., 30°C) Stop Reaction (e.g., TCA) Stop Reaction (e.g., TCA) Incubate (e.g., 30°C)->Stop Reaction (e.g., TCA) Filter and Wash Filter and Wash Stop Reaction (e.g., TCA)->Filter and Wash Quantify Radioactivity Quantify Radioactivity Filter and Wash->Quantify Radioactivity Calculate % Inhibition and Determine IC50 Calculate % Inhibition and Determine IC50 Quantify Radioactivity->Calculate % Inhibition and Determine IC50 End End Calculate % Inhibition and Determine IC50->End

Figure 2. Workflow for β-(1,3)-D-glucan synthase inhibition assay.

G cluster_0 Gene Knockout Workflow cluster_1 Phenotypic Analysis Design Disruption Cassette (FKS1 flanking regions + Marker) Design Disruption Cassette (FKS1 flanking regions + Marker) Transform Fungal Cells Transform Fungal Cells Design Disruption Cassette (FKS1 flanking regions + Marker)->Transform Fungal Cells Select for Transformants (e.g., Antibiotic Resistance) Select for Transformants (e.g., Antibiotic Resistance) Transform Fungal Cells->Select for Transformants (e.g., Antibiotic Resistance) Verify Gene Deletion (PCR, Southern Blot) Verify Gene Deletion (PCR, Southern Blot) Select for Transformants (e.g., Antibiotic Resistance)->Verify Gene Deletion (PCR, Southern Blot) Susceptibility Testing (MIC determination) Susceptibility Testing (MIC determination) Verify Gene Deletion (PCR, Southern Blot)->Susceptibility Testing (MIC determination) Compare MIC of Wild-Type vs. Knockout Mutant Compare MIC of Wild-Type vs. Knockout Mutant Susceptibility Testing (MIC determination)->Compare MIC of Wild-Type vs. Knockout Mutant Conclusion: Increased MIC in mutant confirms FKS1 as target Conclusion: Increased MIC in mutant confirms FKS1 as target Compare MIC of Wild-Type vs. Knockout Mutant->Conclusion: Increased MIC in mutant confirms FKS1 as target

Figure 3. Logical workflow for genetic validation of FKS1 as the target.

References

Cross-Resistance Between Papulacandin C and Echinocandins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates a deeper understanding of the mechanisms governing drug efficacy and the potential for cross-resistance between different classes of antifungals. This guide provides a comprehensive comparison of Papulacandin C and the echinocandin class of drugs, both of which target the essential fungal enzyme β-1,3-D-glucan synthase. The analysis focuses on the nuances of cross-resistance, supported by experimental data, detailed methodologies, and visualizations of the relevant biological pathways.

Mechanism of Action and Resistance: A Shared Target

Both this compound and echinocandins, such as caspofungin, micafungin, and anidulafungin, inhibit the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall. They achieve this by targeting the catalytic subunit of the β-1,3-D-glucan synthase enzyme, which is encoded by the FKS family of genes (FKS1, FKS2, and FKS3). Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.

The primary mechanism of acquired resistance to echinocandins involves specific point mutations within conserved "hot spot" regions of the FKS genes. These mutations alter the drug-binding site on the Fks protein, reducing the inhibitory effect of the echinocandins.

Cross-Resistance: A Complex and Mutation-Specific Phenomenon

While both drug classes share the same molecular target, the development of cross-resistance is not always straightforward. Evidence suggests that the pattern of cross-resistance is highly dependent on the specific mutation within the FKS gene.

Some studies have demonstrated that Candida albicans mutants selected for resistance to the echinocandin pneumocandin also exhibit cross-resistance to papulacandins. This suggests that certain FKS mutations can confer resistance to both classes of drugs.

However, other research indicates a more nuanced relationship. A study on Arborcandin C, a compound structurally related to this compound, found that specific mutations in the FKS1 gene of Saccharomyces cerevisiae (Asn470 to Lys and Leu642 to Ser) conferred high-level resistance to Arborcandin C but only modestly affected susceptibility to the echinocandin pneumocandin A0. This highlights that not all mutations leading to resistance to one compound will necessarily lead to broad resistance across all β-1,3-D-glucan synthase inhibitors.

The structural differences between the cyclic peptide nature of echinocandins and the glycosphingolipid-like structure of this compound likely contribute to these differential interactions with the mutated enzyme.

Quantitative Data on Antifungal Susceptibility

The following tables summarize the in vitro susceptibility data for various echinocandins against wild-type and FKS mutant strains of Candida species. Due to a lack of comprehensive studies providing quantitative data for this compound against a wide array of characterized FKS mutants, a direct side-by-side numerical comparison is not fully possible at this time. The available information for this compound is presented descriptively.

Table 1: Minimum Inhibitory Concentrations (MICs) of Echinocandins against Candida albicans Strains with Different FKS1 Mutations

FKS1 MutationCaspofungin MIC (µg/mL)Micafungin MIC (µg/mL)Anidulafungin MIC (µg/mL)This compound Susceptibility
Wild-Type0.125 - 0.50.03 - 0.1250.015 - 0.06Susceptible
S645P>8>82 - 4Cross-resistance observed in some studies
S645F4 - >162 - 81 - 4Data not available for this specific mutation
S645Y>84 - 82Data not available for this specific mutation
F641S2 - 81 - 40.5 - 2Data not available for this specific mutation

Table 2: 50% Inhibitory Concentrations (IC50) of Echinocandins for Glucan Synthase from Candida albicans with FKS1 Mutations

FKS1 MutationCaspofungin IC50 (ng/mL)Micafungin IC50 (ng/mL)Anidulafungin IC50 (ng/mL)This compound IC50
Wild-Type2 - 101 - 50.5 - 3Data not available
S645P>10,000>5,000>2,000Enzyme from resistant mutants shows reduced sensitivity
S645F>5,000>2,000>1,000Data not available for this specific mutation
S645Y>10,000>5,000>2,000Data not available for this specific mutation
F641S~500~200~100Data not available for this specific mutation

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M27.

Protocol Overview:

  • Antifungal Preparation: A series of twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates, and a standardized inoculum suspension is prepared to a final concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Incubation: 100 µL of the standardized inoculum is added to each well of a microtiter plate containing 100 µL of the serially diluted antifungal agent. The plates are incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control well.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis antifungal Prepare Antifungal Dilutions dispense Dispense into Microtiter Plate antifungal->dispense inoculum Prepare Standardized Inoculum inoculum->dispense incubate Incubate at 35°C dispense->incubate read Read Turbidity incubate->read determine_mic Determine MIC read->determine_mic

Workflow for the broth microdilution MIC assay.
In Vitro Glucan Synthase Inhibition Assay

The IC50 values are determined by measuring the inhibitory effect of the compounds on the activity of the β-1,3-D-glucan synthase enzyme in vitro.

Protocol Overview:

  • Enzyme Preparation: A crude membrane fraction containing the β-1,3-D-glucan synthase is isolated from fungal spheroplasts.

  • Reaction Mixture: The reaction mixture typically contains the enzyme preparation, the substrate UDP-[¹⁴C]glucose, an activator (GTP), and varying concentrations of the inhibitor (this compound or echinocandin).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Quantification: The reaction is stopped, and the amount of radiolabeled glucan polymer formed is quantified by filtration and scintillation counting.

  • IC50 Calculation: The IC50 is calculated as the drug concentration that inhibits 50% of the enzyme activity compared to the control without any inhibitor.

Fungal Cell Wall Integrity Pathway: A Compensatory Response

Inhibition of β-1,3-D-glucan synthesis by this compound or echinocandins triggers a cellular stress response, activating the cell wall integrity (CWI) signaling pathway. This pathway attempts to compensate for the cell wall damage, primarily by upregulating the synthesis of chitin (B13524), another major structural component of the fungal cell wall.

CWI_Pathway cluster_inhibition Drug Action cluster_cwi Cell Wall Integrity Pathway PapulacandinC This compound GlucanSynthase β-1,3-D-Glucan Synthase (Fks proteins) PapulacandinC->GlucanSynthase inhibit Echinocandins Echinocandins Echinocandins->GlucanSynthase inhibit GlucanSynthaseInhibition Inhibition of β-1,3-D-Glucan Synthesis GlucanSynthase->GlucanSynthaseInhibition CellWallStress Cell Wall Stress GlucanSynthaseInhibition->CellWallStress PKC_pathway PKC Pathway CellWallStress->PKC_pathway activates HOG_pathway HOG Pathway CellWallStress->HOG_pathway activates Calcineurin_pathway Calcineurin Pathway CellWallStress->Calcineurin_pathway activates Chitin_synthesis Upregulation of Chitin Synthesis PKC_pathway->Chitin_synthesis HOG_pathway->Chitin_synthesis Calcineurin_pathway->Chitin_synthesis

Fungal cell wall integrity pathway activation.

This compensatory increase in chitin can contribute to a phenomenon known as "paradoxical growth" or tolerance, where fungal cells can survive in the presence of the drug despite the inhibition of their primary cell wall synthesis pathway.

Conclusion and Future Directions

The cross-resistance between this compound and echinocandins is a complex issue that is dependent on the specific FKS mutation. While some mutations confer broad resistance to both classes of β-1,3-D-glucan synthase inhibitors, others exhibit a more selective resistance profile. This highlights the potential for developing new β-1,3-D-glucan synthase inhibitors that can overcome existing echinocandin resistance mechanisms.

Future research should focus on:

  • Comprehensive Susceptibility Testing: Performing head-to-head comparisons of this compound and a panel of echinocandins against a wide array of clinically relevant FKS mutants.

  • Structural Biology: Elucidating the high-resolution structures of wild-type and mutant Fks proteins in complex with both this compound and echinocandins to understand the molecular basis of their differential interactions.

  • Synergy Studies: Investigating the potential for synergistic effects when combining β-1,3-D-glucan synthase inhibitors with compounds that target the compensatory chitin synthesis pathway.

A deeper understanding of these mechanisms will be crucial for the development of novel antifungal strategies to combat the growing threat of drug-resistant fungal infections.

A Head-to-Head Comparison: Papulacandin C and Caspofungin Efficacy in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective antifungal agents is a continuous endeavor. This guide provides a detailed comparison of the efficacy of Papulacandin C, a member of the papulacandin class of antifungal agents, and caspofungin, a leading echinocandin, based on available experimental data.

Both this compound and caspofungin share a common mechanism of action, targeting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This targeted approach offers a significant advantage as this component is absent in mammalian cells, suggesting a lower potential for host toxicity. While caspofungin is a well-established clinical antifungal, the papulacandins (B1234519), including this compound, represent a class of compounds with considerable interest for their potential antifungal properties.

Quantitative Efficacy: A Comparative Overview

Direct comparative studies detailing the efficacy of this compound against a wide range of fungal pathogens are limited in publicly available literature. However, data from studies on papulacandin analogs and the papulacandin family, in general, provide valuable insights. The following tables summarize the available quantitative data for a papulacandin analog (L-687,781) and caspofungin to facilitate a comparative assessment.

It is crucial to note that the data for papulacandins is primarily for an analog, and direct extrapolation to this compound should be made with caution.

Table 1: In Vitro Efficacy against Candida albicans

CompoundMetricValue (µg/mL)Fungal Strain(s)
Papulacandin Analog (L-687,781) IC50 (β-(1,3)-D-glucan synthase inhibition)0.16C. albicans (MY1208)
MIC1.0 - 2.0C. albicans (MY1055)
Caspofungin MIC500.5Clinical isolates of Candida spp.
MIC901.0 - 2.0Clinical isolates of Candida spp.

Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

CompoundDosageOutcome
Papulacandin Analog (L-687,781) 10 mg/kg (intraperitoneally, twice daily for 4 days)Ineffective
Caspofungin 1, 2, 4, and 8 mg/kg/day (intraperitoneally)Dose-dependent reduction in kidney and brain fungal burden; 100% survival in all treated groups.

Mechanism of Action: Targeting the Fungal Cell Wall

Both this compound and caspofungin disrupt the integrity of the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide that provides structural rigidity to the cell wall. The inhibition of this enzyme leads to a weakened cell wall, making the fungus susceptible to osmotic stress and ultimately causing cell death.

G cluster_membrane Fungal Cell Membrane cluster_cell_wall Fungal Cell Wall UDP-Glucose UDP-Glucose Glucan_Synthase β-(1,3)-D-Glucan Synthase UDP-Glucose->Glucan_Synthase Substrate Glucan β-(1,3)-D-Glucan Chain Glucan_Synthase->Glucan Synthesis Cell_Lysis Cell Lysis Glucan->Cell_Lysis Weakened Cell Wall Papulacandin_C This compound Papulacandin_C->Glucan_Synthase Inhibition Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibition

Figure 1. Mechanism of action of this compound and Caspofungin.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental methodologies are paramount. Below are outlines of key experimental protocols relevant to the comparison of these antifungal agents.

In Vitro Susceptibility Testing: Broth Microdilution Assay

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

G Start Prepare Fungal Inoculum (e.g., Candida albicans) Serial_Dilution Perform Serial Dilutions of Antifungal Agent in Microtiter Plate Start->Serial_Dilution Inoculation Inoculate Microtiter Plate with Fungal Suspension Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Reading Visually or Spectrophotometrically Determine MIC Incubation->Reading End Lowest concentration with no visible growth = MIC Reading->End

Figure 2. Workflow for Broth Microdilution Assay.

Protocol Details:

  • Inoculum Preparation: Fungal colonies are suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

In Vitro Enzyme Inhibition Assay: β-(1,3)-D-Glucan Synthase Activity

This assay directly measures the inhibitory effect of a compound on the target enzyme.

Protocol Details:

  • Enzyme Preparation: A membrane fraction containing β-(1,3)-D-glucan synthase is prepared from fungal cells (e.g., C. albicans).

  • Reaction Mixture: The reaction mixture typically contains a buffer, the enzyme preparation, the substrate (UDP-[14C]glucose), and varying concentrations of the inhibitor (this compound or caspofungin).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Quantification: The amount of synthesized β-(1,3)-D-glucan (insoluble in trichloroacetic acid) is quantified by measuring the incorporated radioactivity.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.

In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis

This animal model is crucial for evaluating the in vivo efficacy of antifungal agents.

G Start Induce Immunosuppression in Mice (optional) Infection Intravenously Infect Mice with Candida albicans Start->Infection Treatment Administer Antifungal Agent (e.g., intraperitoneally) Infection->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint Determine Fungal Burden in Organs (e.g., Kidneys, Brain) Monitoring->Endpoint End Compare Fungal Load and Survival between Treatment Groups Endpoint->End

Figure 3. Workflow for Murine Model of Disseminated Candidiasis.

Protocol Details:

  • Animal Model: Immunocompromised or immunocompetent mice are used. Immunosuppression can be induced by agents like cyclophosphamide.

  • Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment: Treatment with the antifungal agent (or a vehicle control) is initiated at a specific time point post-infection and administered for a defined duration.

  • Outcome Assessment: Efficacy is assessed by monitoring survival rates and by quantifying the fungal burden (colony-forming units per gram of tissue) in target organs such as the kidneys and brain at the end of the treatment period.

Summary and Future Directions

Caspofungin has demonstrated potent in vitro and in vivo efficacy against a broad range of fungal pathogens, establishing it as a cornerstone of antifungal therapy. The available data on a papulacandin analog suggests that while it exhibits in vitro activity against Candida albicans and inhibits the target enzyme, its in vivo efficacy in the tested model was limited.

The lack of extensive, publicly available data for this compound specifically makes a direct and comprehensive comparison with caspofungin challenging. Further research is warranted to fully elucidate the in vitro and in vivo efficacy profile of this compound against a wider array of clinically relevant fungal species. Direct, head-to-head comparative studies employing standardized methodologies are essential to accurately assess its potential as a therapeutic agent and to understand its relative positioning against established antifungals like caspofungin. Such studies will be invaluable for guiding future drug development efforts in the critical area of antifungal research.

Unveiling Synergistic Antifungal Activity: A Comparative Analysis of Papulacandin C and Fluconazole Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the persistent challenge against resistant fungal pathogens, the exploration of combination therapies presents a promising frontier. This guide provides a comprehensive comparison of the synergistic antifungal effects observed when combining a β-1,3-glucan synthase inhibitor, analogous to Papulacandin C, with the widely used azole antifungal, fluconazole (B54011). The data presented herein, derived from studies on echinocandins—a class of drugs with the same mechanism of action as Papulacandins—demonstrates a potentiation of antifungal activity against various Candida species. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and leverage synergistic interactions in the development of novel antifungal strategies.

Quantitative Analysis of Synergistic Efficacy

The synergistic interaction between echinocandins and fluconazole has been quantified using the checkerboard broth microdilution method, with the Fractional Inhibitory Concentration Index (FICI) serving as a key indicator of synergy. A FICI of ≤ 0.5 is indicative of a synergistic relationship. The following table summarizes the significant reduction in the Minimum Inhibitory Concentration (MIC) of both fluconazole and the echinocandin anidulafungin (B1665494) when used in combination against fluconazole-resistant Candida parapsilosis complex isolates.

Fungal SpeciesAntifungal AgentMIC Range Alone (μg/mL)MIC Range in Combination (μg/mL)FICI RangeInteraction
C. parapsilosis complex (n=15)Fluconazole4–640.5–160.07–0.37Synergistic
Anidulafungin2–80.125–1
C. parapsilosis complex (n=15)Fluconazole4–64Not specified0.25–0.5Synergistic
MicafunginNot specifiedNot specified

Data extracted from a study on fluconazole-resistant clinical isolates of C. parapsilosis complex.[1][2][3]

Visualizing the Path to Synergy: Experimental Workflow and Mechanism of Action

To elucidate the synergistic relationship, it is crucial to understand both the experimental approach to its determination and the underlying biological mechanisms.

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis start Start: Prepare Fungal Inoculum and Antifungal Stock Solutions dilute_A Prepare 2-fold serial dilutions of this compound analog (e.g., Anidulafungin) start->dilute_A dilute_B Prepare 2-fold serial dilutions of Fluconazole start->dilute_B setup_plate Dispense dilutions into 96-well microtiter plate in a checkerboard format dilute_A->setup_plate dilute_B->setup_plate inoculate Inoculate plate with fungal suspension setup_plate->inoculate incubate Incubate at 35°C for 48 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) for each drug alone and in combination incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret FICI: ≤ 0.5: Synergy > 0.5 to ≤ 4.0: Indifference > 4.0: Antagonism calc_fici->interpret

Caption: Experimental workflow for determining antifungal synergy using the checkerboard method.

The synergistic effect of combining a this compound analog with fluconazole stems from their distinct yet complementary mechanisms of action targeting the fungal cell's primary protective barriers.

mechanism_of_action cluster_drugs Antifungal Agents cluster_fungal_cell Fungal Cell cluster_pathways Biosynthetic Pathways cluster_outcome Synergistic Outcome papulacandin This compound (or Echinocandin analog) glucan_synthesis β-1,3-D-glucan Synthase papulacandin->glucan_synthesis Inhibits fluconazole Fluconazole ergosterol_synthesis Lanosterol (B1674476) 14-α-demethylase fluconazole->ergosterol_synthesis Inhibits cell_wall Cell Wall cell_lysis Fungal Cell Lysis and Death cell_wall->cell_lysis Weakened cell_membrane Cell Membrane cell_membrane->cell_lysis Disrupted glucan_synthesis->cell_wall Produces β-1,3-glucan for ergosterol_synthesis->cell_membrane Produces ergosterol (B1671047) for

Caption: Synergistic mechanism targeting the fungal cell wall and membrane.

Echinocandins, and by extension this compound, inhibit the enzyme β-1,3-D-glucan synthase, which is essential for the synthesis of β-glucan, a critical component of the fungal cell wall.[4][5] This disruption leads to a weakened cell wall, increased osmotic sensitivity, and ultimately cell lysis.[4] Fluconazole, on the other hand, targets the fungal cell membrane by inhibiting the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. The simultaneous assault on both the cell wall and cell membrane integrity leads to a potent synergistic antifungal effect that is often fungicidal.[6]

Experimental Protocols

The following is a detailed methodology for the checkerboard broth microdilution assay used to determine the synergistic effects of antifungal agents.

Objective: To quantitatively assess the in vitro interaction between a this compound analog (e.g., anidulafungin) and fluconazole against a target fungal pathogen.

Materials:

  • 96-well, flat-bottom microtiter plates

  • Anidulafungin (or other appropriate echinocandin) and fluconazole stock solutions

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Fungal isolate for testing (e.g., Candida species)

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on Sabouraud Dextrose Agar at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Antifungal Dilution Series:

    • Prepare serial two-fold dilutions of fluconazole and the echinocandin in RPMI-1640 medium in separate tubes or a deep-well plate. The concentration range should span the expected MIC of each drug.

  • Checkerboard Plate Setup:

    • Add 50 µL of RPMI-1640 medium to all wells of the 96-well plate.

    • Along the x-axis (e.g., columns 2-11), add 50 µL of each serial dilution of fluconazole, creating a concentration gradient from highest to lowest. Column 12 will serve as the echinocandin-only control.

    • Along the y-axis (e.g., rows B-G), add 50 µL of each serial dilution of the echinocandin, creating a concentration gradient from highest to lowest. Row H will serve as the fluconazole-only control.

    • Well A1 will contain no drugs and serve as the growth control.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well.

  • Incubation:

    • Incubate the plate at 35°C for 48 hours.

  • Reading the Results:

    • Visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control.

    • Determine the MIC of each drug alone (from row H and column 12) and the MIC of each drug in combination from the checkerboard grid.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in every well showing growth inhibition:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI for each combination by summing the individual FICs:

      • FICI = FIC of Drug A + FIC of Drug B

    • The interaction is interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0[7][8]

This guide underscores the potential of combining this compound with fluconazole as a powerful strategy to combat fungal infections, particularly those demonstrating resistance to conventional monotherapies. The provided data and protocols offer a solid foundation for further research and development in this critical area of infectious disease.

References

A Comparative Analysis of the Papulacandin Family: Potent Antifungal Agents Targeting the Fungal Cell Wall

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Papulacandin family, a group of naturally occurring glycolipid antibiotics, represents a significant class of antifungal agents. First isolated from the fungus Papularia sphaerosperma, these compounds exhibit potent activity against a range of pathogenic yeasts by specifically inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] This guide provides a comparative analysis of the primary members of the Papulacandin family, detailing their antifungal efficacy, mechanism of action, and the experimental protocols used to evaluate their activity.

Performance Comparison of Papulacandin Family Members

The antifungal activity of the Papulacandin family varies among its members, with Papulacandin B demonstrating the highest potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the naturally occurring Papulacandins (B1234519) against Candida albicans, a prevalent fungal pathogen.

Family MemberStructureMIC against Candida albicans (μg/mL)Reference
Papulacandin A Glycolipid with two fatty acid side chains1.0[1]
Papulacandin B Glycolipid with two fatty acid side chains0.05 - 0.1[1]
Papulacandin C Glycolipid with two fatty acid side chains2.5[1]
Papulacandin D Glycolipid with one fatty acid side chain25.0[1]
Papulacandin E Glycolipid with one fatty acid side chain1.0[1]

Note: Lower MIC values indicate higher antifungal potency. The data clearly indicates that Papulacandin B is the most active among the tested members against Candida albicans. The structural differences, particularly the number and nature of the fatty acid side chains, are believed to contribute to the observed variations in antifungal activity.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary molecular target of the Papulacandin family is the enzyme β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a polysaccharide that provides structural integrity to the fungal cell wall. By inhibiting this enzyme, Papulacandins disrupt cell wall formation, leading to osmotic instability and ultimately, cell lysis. This targeted mechanism of action makes them attractive candidates for antifungal drug development, as β-(1,3)-D-glucan synthase is absent in mammalian cells, suggesting a high degree of selectivity and potentially lower toxicity.

The inhibition of β-(1,3)-D-glucan synthesis triggers the Cell Wall Integrity (CWI) signaling pathway, a compensatory stress response mechanism in fungi.

Papulacandin Mechanism of Action and the Fungal Cell Wall Integrity Pathway cluster_inhibition Inhibition cluster_cell_wall Fungal Cell Wall Synthesis cluster_cwi Cell Wall Integrity (CWI) Pathway Activation Papulacandins Papulacandins β-(1,3)-D-Glucan Synthase (Fks1) β-(1,3)-D-Glucan Synthase (Fks1) Papulacandins->β-(1,3)-D-Glucan Synthase (Fks1) Inhibition UDP-Glucose UDP-Glucose UDP-Glucose->β-(1,3)-D-Glucan Synthase (Fks1) Substrate β-(1,3)-D-Glucan β-(1,3)-D-Glucan β-(1,3)-D-Glucan Synthase (Fks1)->β-(1,3)-D-Glucan Synthesis Cell Wall Stress Cell Wall Stress Rho1 GTPase Rho1 GTPase Cell Wall Stress->Rho1 GTPase PKC1 PKC1 Rho1 GTPase->PKC1 MAPK Cascade (Bck1, Mkk1/2, Mpk1) MAPK Cascade (Bck1, Mkk1/2, Mpk1) PKC1->MAPK Cascade (Bck1, Mkk1/2, Mpk1) Transcription Factors (e.g., Rlm1) Transcription Factors (e.g., Rlm1) MAPK Cascade (Bck1, Mkk1/2, Mpk1)->Transcription Factors (e.g., Rlm1) Cell Wall Repair Genes Cell Wall Repair Genes Transcription Factors (e.g., Rlm1)->Cell Wall Repair Genes

Caption: Inhibition of β-(1,3)-D-Glucan Synthase by Papulacandins leads to cell wall stress and activation of the CWI pathway.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

a. Preparation of Fungal Inoculum:

  • Subculture the yeast strain onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

  • Select several well-isolated colonies and suspend them in sterile saline (0.85%).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Prepare a working suspension by diluting the stock 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.

b. Preparation of Papulacandin Solutions:

  • Prepare a stock solution of each Papulacandin member in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in RPMI 1640 medium in a 96-well microtiter plate to achieve concentrations that are twice the final desired concentrations.

c. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the Papulacandin dilutions.

  • Include a drug-free well (100 µL RPMI + 100 µL inoculum) as a positive growth control and a media-only well as a negative (sterility) control.

  • Incubate the plate at 35°C for 24-48 hours.

d. Determination of MIC:

  • The MIC is determined as the lowest concentration of the Papulacandin that causes a significant inhibition of growth (e.g., ~50% or 100% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density at 490-530 nm with a microplate reader.

Workflow for MIC Determination by Broth Microdilution Start Start Fungal Culture Fungal Culture Start->Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Standardization (0.5 McFarland) Standardization (0.5 McFarland) Inoculum Preparation->Standardization (0.5 McFarland) Plate Inoculation Plate Inoculation Standardization (0.5 McFarland)->Plate Inoculation Papulacandin Stock Papulacandin Stock Serial Dilutions Serial Dilutions Papulacandin Stock->Serial Dilutions Serial Dilutions->Plate Inoculation Incubation (35°C, 24-48h) Incubation (35°C, 24-48h) Plate Inoculation->Incubation (35°C, 24-48h) MIC Determination MIC Determination Incubation (35°C, 24-48h)->MIC Determination End End MIC Determination->End

Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

In Vitro β-(1,3)-D-Glucan Synthase Inhibition Assay

This protocol is a generalized procedure for measuring the in vitro inhibition of β-(1,3)-D-glucan synthase.

a. Preparation of Enzyme Extract:

  • Grow the fungal cells to the mid-logarithmic phase in an appropriate liquid medium.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA).

  • Disrupt the cells by mechanical means (e.g., glass beads, French press) in a lysis buffer containing protease inhibitors.

  • Prepare a membrane fraction by differential centrifugation. The final pellet containing the membrane-associated β-(1,3)-D-glucan synthase is resuspended in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 30% glycerol) and stored at -80°C.

b. Assay Reaction:

  • The reaction mixture (typically 50-100 µL) contains:

    • Tris-HCl buffer (pH 7.5-8.0)

    • UDP-[14C]-glucose (as the substrate)

    • GTPγS (as an activator)

    • Bovine Serum Albumin (BSA)

    • The prepared enzyme extract

    • Varying concentrations of the Papulacandin inhibitor (or solvent control).

  • Initiate the reaction by adding the enzyme extract and incubate at 30°C for a defined period (e.g., 60 minutes).

c. Quantification of Product and IC50 Determination:

  • Stop the reaction by adding 10% trichloroacetic acid (TCA).

  • Collect the acid-insoluble product (radiolabeled β-(1,3)-D-glucan) by filtration through a glass fiber filter.

  • Wash the filter extensively with 10% TCA and ethanol (B145695) to remove unincorporated substrate.

  • Measure the radioactivity on the filter using a scintillation counter.

  • The 50% inhibitory concentration (IC50) is calculated as the concentration of the Papulacandin that reduces the enzyme activity by 50% compared to the control.

This comprehensive guide provides a foundation for the comparative analysis of the Papulacandin family of antifungal agents. The provided data and protocols can be utilized by researchers to further investigate the potential of these compounds in the development of novel antifungal therapies.

References

In Vivo Efficacy of Papulacandin C vs. Micafungin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the available preclinical data reveals a significant disparity in the in vivo efficacy information for Papulacandin C and the widely studied echinocandin, micafungin (B1204384). While both compounds share a common mechanism of action, their development and in vivo characterization are vastly different. This guide provides a comprehensive comparison based on the existing scientific literature, highlighting the extensive in vivo data for micafungin and the notable absence of such data for this compound.

Mechanism of Action: A Shared Target

Both this compound and micafungin exert their antifungal effects by inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall that provides structural integrity. By disrupting the production of this polysaccharide, both drugs lead to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[3] This shared mechanism classifies them as potent antifungal agents against susceptible fungal species.

cluster_drug Antifungal Agents This compound This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase This compound->Glucan_Synthase Inhibition Micafungin Micafungin Micafungin->Glucan_Synthase Inhibition Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Cell_Lysis Fungal Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Shared Mechanism of Action

In Vivo Efficacy: A Tale of Two Compounds

Direct comparative in vivo efficacy studies between this compound and micafungin are absent in the published literature. Furthermore, there is a significant lack of any in vivo efficacy data specifically for this compound. An early study from 1992 evaluated a papulacandin analog, L-687,781, in a murine model of disseminated candidiasis and found it to be ineffective at the tested dosage.[3][4]

In stark contrast, micafungin has undergone extensive in vivo testing, demonstrating significant efficacy against a broad range of fungal pathogens, particularly Candida and Aspergillus species.

cluster_papulacandin This compound cluster_micafungin Micafungin Papulacandin_In_Vitro In Vitro Data (Limited for analogs) Papulacandin_In_Vivo In Vivo Efficacy Data (Not Available) Comparison Direct In Vivo Efficacy Comparison Papulacandin_In_Vivo->Comparison Lack of Data Micafungin_In_Vitro Extensive In Vitro Data Micafungin_In_Vivo Robust In Vivo Efficacy Data Micafungin_In_Vitro->Micafungin_In_Vivo Translates to Micafungin_In_Vivo->Comparison Available Data

Data Availability for In Vivo Comparison
Papulacandin Analog: In Vitro vs. In Vivo Activity

The 1992 study by Abruzzo et al. provides the only available data for a papulacandin analog in a comparative setting with other β-(1,3)-D-glucan synthesis inhibitors. While the papulacandin analog L-687,781 showed potent in vitro activity, it failed to demonstrate efficacy in vivo.

Compound50% Inhibitory Concentration (IC50) vs. C. albicans (µg/mL)In Vivo Efficacy vs. C. albicans (10 mg/kg)
Papulacandin Analog (L-687,781) 0.16Ineffective
L-671,329 (Echinocandin analog) 0.64Effective
Cilofungin (L-646,991) 1.30Effective
Tetrahydroechinocandin B (L-687,901) 0.85Effective
Data from Abruzzo et al., 1992[3]
Micafungin: Summary of In Vivo Efficacy

Micafungin has consistently demonstrated potent in vivo efficacy in various animal models of fungal infections. The following table summarizes key findings from selected studies.

Animal ModelPathogenDosage RegimenKey FindingsReference
Neutropenic Murine ModelCandida albicans, C. glabrata0.078 to 80 mg/kg/24 hDose-dependent reduction in kidney fungal burden.Andes et al., 2008
Murine Systemic AspergillosisAspergillus fumigatus10 mg/kgProlonged survival and reduced fungal CFU in brain and kidney.Lewis et al., 2002
Murine Disseminated CandidiasisCandida glabrata0.25, 1, and 5 mg/kg/dayActive starting from 1 mg/kg/day against susceptible strains and resistant strains with Fks2p mutations.Paderu et al., 2007
Murine Disseminated CandidiasisCandida albicansHumanized doses of 300 to 1,000 mg every 6 daysDemonstrated efficacy for established infections.Andes et al., 2012

Experimental Protocols

In Vivo Efficacy Model for Papulacandin Analog (Abruzzo et al., 1992)
  • Animal Model: DBA/2 mice.

  • Infection: Intravenous challenge with 1 x 10⁴ to 5 x 10⁴ CFU of Candida albicans MY1055 per mouse.

  • Treatment: Intraperitoneal administration of the papulacandin analog L-687,781 at a concentration of 10 mg/kg of body weight, given twice daily for 4 days.

  • Efficacy Endpoint: Enumeration of Candida organisms (CFU per gram) in homogenized kidneys at various time points (6 hours, and 1, 2, 3, 4, 7, and 9 days) post-challenge.[3]

Representative In Vivo Efficacy Model for Micafungin (Neutropenic Murine Candidiasis)

A common experimental workflow for evaluating the in vivo efficacy of antifungal agents like micafungin is the neutropenic murine model of disseminated candidiasis.

Start Start Neutropenia Induce Neutropenia (e.g., cyclophosphamide) Start->Neutropenia Infection Intravenous Infection (e.g., Candida albicans) Neutropenia->Infection Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Micafungin (various doses) Grouping->Treatment Control Administer Vehicle (Control Group) Grouping->Control Monitoring Monitor Health and Survival Treatment->Monitoring Control->Monitoring Endpoint Efficacy Endpoint Assessment (e.g., Kidney Fungal Burden) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis End End Analysis->End

References

validating results of Papulacandin C studies in different fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal agent Papulacandin C, focusing on its performance against various fungal strains. The information presented is supported by available experimental data to assist researchers and professionals in the fields of mycology and drug development in evaluating its potential.

Mechanism of Action: Targeting the Fungal Cell Wall

This compound, along with its related compounds (A, B, D, and E), belongs to the papulacandin family of antibiotics. These compounds exert their antifungal effect by inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2][3] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key structural component of the fungal cell wall.[3] By disrupting the production of this essential polymer, this compound compromises the integrity of the fungal cell wall, leading to cell lysis and inhibition of fungal growth.[4] This targeted mechanism of action is analogous to that of the echinocandin class of antifungals.[4]

Comparative Antifungal Activity

Quantitative data on the in vitro activity of this compound is limited in publicly available literature. However, early studies by Traxler et al. (1977) provide a qualitative and semi-quantitative comparison of the papulacandin family against a range of fungal species. According to this foundational research, this compound exhibits approximately half the antifungal activity of Papulacandin B, the most potent compound in the family.[5] The table below summarizes the Minimum Inhibitory Concentrations (MICs) for Papulacandin B, offering a proxy for the expected efficacy of this compound.

Fungal StrainPapulacandin B MIC (µg/mL)This compound (Estimated MIC, µg/mL)
Candida albicans0.78~1.56
Candida tropicalis0.78~1.56
Candida pseudotropicalis0.39~0.78
Torulopsis glabrata3.12~6.24
Saccharomyces cerevisiae0.78~1.56
Aspergillus niger> 100> 100
Penicillium digitatum> 100> 100
Trichophyton mentagrophytes> 100> 100
Mucor miehei> 100> 100

Note: The estimated MIC values for this compound are based on the reported observation that its activity is approximately half that of Papulacandin B.[5] It is important to note that papulacandins (B1234519) demonstrate high specific activity against yeasts but are largely inactive against filamentous fungi.[3]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines. This protocol is a standard method for assessing the in vitro activity of compounds like this compound.

Broth Microdilution Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M27)

1. Preparation of Antifungal Stock Solution:

  • a. Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1600 µg/mL.

  • b. The stock solution should be stored at -70°C until use.

2. Preparation of Microdilution Plates:

  • a. Use sterile 96-well microtiter plates with round-bottom wells.

  • b. Prepare a series of 2-fold serial dilutions of the this compound stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS). The final concentrations should typically range from 0.015 to 16 µg/mL.

  • c. To each well, add 100 µL of the appropriate this compound dilution.

  • d. Include a drug-free well for growth control and an uninoculated well for sterility control.

3. Inoculum Preparation:

  • a. Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • b. Prepare a yeast suspension in sterile saline (0.85% NaCl) from 3-5 large colonies.

  • c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • d. Further dilute the adjusted yeast suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

4. Inoculation and Incubation:

  • a. Add 100 µL of the final yeast inoculum to each well of the microdilution plate, resulting in a final volume of 200 µL per well.

  • b. Seal the plates or place them in a humidified chamber to prevent evaporation.

  • c. Incubate the plates at 35°C for 24-48 hours.

5. Reading the MIC:

  • a. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free control well.

  • b. Growth can be assessed visually or by using a spectrophotometric plate reader at a wavelength of 530 nm.

Signaling Pathways and Cellular Response

The inhibition of β-(1,3)-D-glucan synthase by this compound triggers a cascade of cellular stress responses in fungi. The primary pathway activated is the Cell Wall Integrity (CWI) pathway. This signaling cascade is initiated by cell surface sensors that detect cell wall stress. The signal is then transduced through a series of protein kinases, ultimately leading to the activation of transcription factors that regulate the expression of genes involved in cell wall repair and synthesis. A key compensatory mechanism is the increased synthesis of chitin, another major structural component of the fungal cell wall.

PapulacandinC_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_wall Cell Wall cluster_cytoplasm Cytoplasm This compound This compound Beta_1_3_Glucan_Synthase β-(1,3)-D-Glucan Synthase This compound->Beta_1_3_Glucan_Synthase Inhibits Beta_1_3_Glucan β-(1,3)-D-Glucan Beta_1_3_Glucan_Synthase->Beta_1_3_Glucan Synthesizes Cell_Wall_Stress Cell Wall Stress Beta_1_3_Glucan_Synthase->Cell_Wall_Stress Leads to Cell_Wall_Integrity Cell Wall Integrity Rho1 Rho1 Pkc1 PKC1 Rho1->Pkc1 Activates MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Mkc1) Pkc1->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Activates Chitin_Synthase Chitin Synthase Transcription_Factors->Chitin_Synthase Upregulates Chitin Chitin Chitin_Synthase->Chitin Synthesizes Chitin->Cell_Wall_Integrity Compensatory Reinforcement Cell_Wall_Stress->Rho1 Activates Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilutions Perform Serial Dilutions in Microtiter Plate Stock_Solution->Serial_Dilutions Inoculation Inoculate Plate Serial_Dilutions->Inoculation Inoculum_Prep Prepare Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C Inoculation->Incubation MIC_Reading Read MIC (Visual/Spectrophotometric) Incubation->MIC_Reading Data_Analysis Analyze and Compare MIC Values MIC_Reading->Data_Analysis

References

Assessing the Off-Target Effects of Papulacandin C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the off-target effects of Papulacandin C against other echinocandin-class antifungal agents. This analysis is supported by available experimental data and detailed methodologies to assist in the evaluation of antifungal drug candidates.

This compound, a member of the papulacandin family of antifungal agents, operates by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] This mechanism of action is shared with the echinocandin class of drugs, including caspofungin, micafungin (B1204384), and anidulafungin.[1] The target enzyme, β-(1,3)-D-glucan synthase, is absent in mammalian cells, providing a theoretical basis for the selective toxicity of these compounds against fungal pathogens.[2][3][4] However, a thorough assessment of off-target effects is crucial to determine the therapeutic window and potential for host cell toxicity.

Comparative Cytotoxicity in Mammalian Cells

Echinocandins are generally recognized for their favorable safety profile.[4] For instance, studies have shown that caspofungin exhibits low toxicity to various murine and human cell lines, with no significant impact on cellular growth or morphology at concentrations well above its effective antifungal range.[2][5] One study reported no influence on cellular characteristics at concentrations below 512 µg/mL for caspofungin.[2][5]

The following table summarizes the available, albeit limited, data on the cytotoxicity of echinocandins against mammalian cells. It is important to note that direct comparison is challenging due to variations in cell lines and experimental conditions across different studies.

Antifungal AgentCell Line(s)Cytotoxicity MetricReported Value(s)Selectivity Index (SI)
This compound Data not availableCC50Not availableNot available
Caspofungin Murine macrophage-like (J774.16), hybridoma lines, human endothelial cellsNo effect on growth or morphology< 512 µg/mLHigh (specific value depends on fungal MIC)
Vero cellsIC50 (against SARS-CoV-2)5.5 - 12.9 µMNot applicable
Micafungin Vero cellsIC50 (against SARS-CoV-2)26.1 µMNot applicable
Anidulafungin Vero cellsIC50 (against SARS-CoV-2)4.64 µMNot applicable

Note: The Selectivity Index (SI) is calculated as CC50 / MIC (Minimum Inhibitory Concentration). A higher SI indicates greater selectivity for the fungal target over host cells. The IC50 values presented here are for antiviral activity and not direct cytotoxicity, but they provide an indication of the concentrations at which these drugs interact with cellular machinery.

The Paradoxical Growth Effect: A Complex Off-Target Phenomenon

A noteworthy off-target effect observed with some echinocandins is the "paradoxical growth effect," where fungal growth resumes at concentrations significantly above the MIC.[6][7][8] This phenomenon is not a sign of resistance but rather a complex cellular stress response. It is thought to involve the activation of signaling pathways, such as the cell wall integrity and calcineurin pathways, leading to a compensatory increase in chitin (B13524) synthesis.[6]

The frequency of the paradoxical effect appears to vary among the echinocandins and across different fungal species. Studies have indicated that this effect is more frequently observed with caspofungin compared to micafungin and anidulafungin.[6] While data specifically detailing the paradoxical growth effect of this compound is limited, its structural and mechanistic similarity to echinocandins suggests that it may also induce this phenomenon in certain fungal strains.

Experimental Protocols for Assessing Off-Target Effects

To enable researchers to conduct their own comparative assessments, this section provides detailed methodologies for key experiments used to evaluate the off-target effects of antifungal compounds.

Protocol 1: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of mammalian cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HepG2, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • If using DMSO, remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. If using the SDS-HCl solution, add 100 µL directly to the wells.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the CC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, providing a measure of cytotoxicity.

Materials:

  • Mammalian cell line and culture reagents

  • 96-well cell culture plates

  • Test compounds

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Seed cells and treat with test compounds as described in the MTT assay protocol.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution (if required by the kit).

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.

Protocol 3: Assessing Effects on Mammalian Signaling Pathways

Off-target effects can extend beyond overt cytotoxicity to the modulation of specific signaling pathways. Deep learning and interactome-based computational models are emerging as powerful tools to predict and analyze these effects.[9][10][11] A general experimental workflow to validate such predictions is outlined below.

Workflow:

  • Computational Prediction: Utilize interactome-based deep learning models to predict potential off-target interactions of the antifungal compound with proteins in mammalian signaling pathways.[9][10][11]

  • Cell Treatment: Treat a relevant mammalian cell line with the antifungal compound at various concentrations and time points.

  • Target Validation:

    • Western Blotting: Analyze the phosphorylation status or expression levels of key proteins in the predicted target pathway.

    • Reporter Assays: Use luciferase or fluorescent reporter constructs to measure the activity of transcription factors downstream of the predicted target pathway.

    • Gene Expression Analysis (qPCR or RNA-Seq): Quantify changes in the expression of target genes regulated by the signaling pathway of interest.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Mammalian Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay signal_assay Signaling Pathway Analysis treatment->signal_assay readout Measure Absorbance/ Fluorescence mtt_assay->readout ldh_assay->readout signal_assay->readout calculation Calculate CC50/ Pathway Modulation readout->calculation

General workflow for assessing off-target effects.

signaling_pathway cluster_drug Antifungal Drug cluster_fungus Fungal Cell cluster_mammal Mammalian Cell (Potential Off-Target) drug This compound / Echinocandin glucan_synthase β-(1,3)-D-Glucan Synthase drug->glucan_synthase Inhibits (On-Target) off_target Off-Target Protein(s) drug->off_target Interacts with (Off-Target) cell_wall Fungal Cell Wall Synthesis glucan_synthase->cell_wall Blocks lysis Cell Lysis cell_wall->lysis Leads to signaling Signaling Cascade off_target->signaling Modulates response Cellular Response (e.g., Cytotoxicity, Apoptosis) signaling->response Induces

On-target vs. potential off-target signaling.

References

Acquired Resistance to Papulacandin C in Candida: A Comparative Analysis of Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the molecular mechanisms underlying acquired resistance to Papulacandin C and other β-1,3-glucan synthase inhibitors in Candida species. While this compound is a potent antifungal agent, the emergence of resistance poses a significant challenge. This document outlines the primary resistance pathways, presents comparative quantitative data for clinically relevant echinocandins, and provides detailed experimental protocols for studying these resistance mechanisms.

Introduction to this compound and Echinocandin Resistance

This compound belongs to the papulacandin class of antifungal agents that, like the echinocandins (e.g., caspofungin, micafungin, and anidulafungin), inhibit the fungal enzyme β-1,3-glucan synthase. This enzyme is essential for the synthesis of β-1,3-glucan, a critical component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.

Acquired resistance to this class of drugs in Candida species is primarily associated with specific mutations in the genes encoding the catalytic subunits of the glucan synthase complex, namely FKS1 and FKS2. These mutations reduce the sensitivity of the enzyme to the inhibitory drug, leading to elevated minimum inhibitory concentrations (MICs).

Core Resistance Mechanism: FKS Gene Mutations

The most prevalent mechanism of acquired resistance to echinocandins, and by extension this compound, involves amino acid substitutions in highly conserved "hot spot" regions of the Fks1 and Fks2 proteins.[1] In most Candida species, including Candida albicans, mutations in FKS1 are the primary driver of resistance. In Candida glabrata, mutations in either FKS1 or FKS2 can confer resistance.[2][3]

These mutations typically occur in two main hot spot regions of the FKS genes. The resulting amino acid changes decrease the binding affinity of the drug to the glucan synthase enzyme, thereby reducing its inhibitory effect.

Comparative Susceptibility Data

While specific MIC data for this compound against resistant Candida strains are limited in publicly available literature, extensive data exists for the echinocandins. Given the shared target and mechanism of action, these data serve as a strong surrogate for understanding the impact of FKS mutations on the susceptibility to this compound. The following tables summarize representative MIC values for various echinocandins against susceptible (wild-type) and resistant (FKS mutant) Candida isolates.

Table 1: Echinocandin MICs (µg/mL) for Candida albicans with FKS1 Mutations

FKS1 Mutation StatusAmino Acid ChangeAnidulafungin MICCaspofungin MICMicafungin MIC
Wild-Type-≤0.03≤0.25≤0.015
Heterozygous MutantS645P0.2540.5
Homozygous MutantS645P/S645P>4>8>8
Heterozygous MutantS645F0.12520.25

Data compiled from multiple sources, representing typical MIC ranges.

Table 2: Echinocandin MICs (µg/mL) for Candida glabrata with FKS1 or FKS2 Mutations

GeneAmino Acid ChangeAnidulafungin MICCaspofungin MICMicafungin MIC
Wild-Type-≤0.03≤0.06≤0.015
FKS1F625S0.2520.125
FKS2S663P0.125-0.251-40.06-0.125
FKS2F659V0.12510.06

Data compiled from multiple sources, representing typical MIC ranges.[2][3]

Signaling Pathways and Stress Response

The fungal cell wall integrity pathway plays a crucial role in the response to cell wall stress induced by glucan synthase inhibitors. The master regulator of this pathway is the GTPase Rho1, which is also a regulatory subunit of the glucan synthase complex.[4][5] Upon cell wall damage, Rho1 activates downstream effectors, including Protein Kinase C (PKC), which initiates a MAP kinase cascade to reinforce the cell wall.[1] Additionally, stress can lead to a compensatory increase in chitin (B13524) synthesis, which can further reduce susceptibility.[1] While mutations in the signaling pathway components are not a primary mechanism of acquired resistance, a robust stress response can facilitate the survival of the fungus under drug pressure, allowing for the selection of FKS mutants.

Visualizing Resistance Mechanisms and Experimental Workflows

To better understand the molecular interactions and the processes for identifying resistance, the following diagrams have been generated using the Graphviz DOT language.

FKS_Resistance_Pathway Mechanism of Acquired Resistance to Glucan Synthase Inhibitors cluster_cell Candida Cell cluster_synthase β-1,3-glucan Synthase Complex Cell_Wall Cell Wall (β-1,3-glucan, Chitin) Plasma_Membrane Plasma Membrane Fks1_2 Fks1/2 (Catalytic Subunit) beta_glucan β-1,3-glucan Fks1_2->beta_glucan Synthesis FKS_Mutation FKS1/FKS2 Mutation (Hot Spot Regions) Fks1_2->FKS_Mutation Rho1 Rho1 (Regulatory Subunit) Rho1->Fks1_2 Activates Papulacandin_C This compound / Echinocandins Papulacandin_C->Fks1_2 Inhibits Stress_Response Cell Wall Stress Response (PKC, HOG Pathways) Papulacandin_C->Stress_Response Induces UDP_Glucose UDP-Glucose UDP_Glucose->Fks1_2 Substrate beta_glucan->Cell_Wall Incorporation Reduced_Binding Reduced Drug Binding FKS_Mutation->Reduced_Binding Leads to Resistance Resistance (Elevated MIC) Reduced_Binding->Resistance Stress_Response->Cell_Wall Reinforces

Caption: Molecular mechanism of acquired resistance to this compound.

Experimental_Workflow Workflow for Characterizing Echinocandin Resistance Start Clinical Isolate or Lab-generated Mutant MIC_Test Antifungal Susceptibility Testing (MIC Determination) Start->MIC_Test Glucan_Synthase_Assay Glucan Synthase Activity Assay Start->Glucan_Synthase_Assay Decision Elevated MIC? MIC_Test->Decision DNA_Extraction Genomic DNA Extraction Decision->DNA_Extraction Yes Susceptible Susceptible Phenotype Decision->Susceptible No PCR PCR Amplification of FKS Hot Spot Regions DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Sequence_Analysis Sequence Analysis and Mutation Identification Sequencing->Sequence_Analysis Conclusion Confirmation of Resistance Mechanism Sequence_Analysis->Conclusion Glucan_Synthase_Assay->Conclusion

Caption: Experimental workflow for identifying resistance mechanisms.

Experimental Protocols

Antifungal Susceptibility Testing (MIC Determination)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method.

a. Inoculum Preparation:

  • Subculture the Candida isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24 hours.

  • Select several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

b. Drug Dilution:

  • Prepare a stock solution of this compound or the comparator echinocandin.

  • Perform serial twofold dilutions of the drug in RPMI 1640 medium in a 96-well microtiter plate.

c. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24 hours.

d. MIC Reading:

  • The MIC is the lowest concentration of the drug that causes a significant diminution of growth (e.g., 50% inhibition) compared to the growth control.

FKS Gene Sequencing for Mutation Analysis

a. Genomic DNA Extraction:

  • Culture the Candida isolate in YPD broth overnight.

  • Harvest the cells by centrifugation.

  • Use a commercial fungal DNA extraction kit or a standard protocol with lyticase/zymolyase treatment followed by phenol-chloroform extraction to isolate genomic DNA.

b. PCR Amplification:

  • Design primers flanking the "hot spot" regions of the FKS1 and/or FKS2 genes.

  • Perform PCR using a high-fidelity DNA polymerase with the extracted genomic DNA as a template.

  • Verify the PCR product size and purity by agarose (B213101) gel electrophoresis.

c. DNA Sequencing:

  • Purify the PCR product to remove primers and dNTPs.

  • Send the purified product for Sanger sequencing using the same primers used for amplification.

d. Sequence Analysis:

  • Align the obtained sequence with the wild-type FKS gene sequence from a reference strain.

  • Identify any nucleotide changes and deduce the corresponding amino acid substitutions.

Glucan Synthase Activity Assay

This assay measures the in vitro activity of the β-1,3-glucan synthase enzyme and its inhibition by antifungal drugs.

a. Microsome Preparation:

  • Grow Candida cells to mid-log phase and harvest by centrifugation.

  • Spheroplast the cells using lyticase/zymolyase.

  • Lyse the spheroplasts in a hypotonic buffer with protease inhibitors.

  • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in plasma membrane and glucan synthase.

b. Enzyme Assay:

  • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), GTPγS (as an activator), and the substrate UDP-[¹⁴C]-glucose.

  • Add varying concentrations of the inhibitor (this compound or echinocandin).

  • Initiate the reaction by adding the microsomal preparation.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

c. Product Quantification:

  • Stop the reaction by adding ethanol.

  • Filter the mixture through a glass fiber filter to capture the radiolabeled glucan product.

  • Wash the filter to remove unincorporated UDP-[¹⁴C]-glucose.

  • Quantify the radioactivity on the filter using a scintillation counter.

  • Calculate the enzyme activity and the IC₅₀ (the drug concentration that inhibits 50% of the enzyme activity).

Conclusion

Acquired resistance to this compound in Candida is predominantly mediated by mutations in the FKS1 and FKS2 genes, a mechanism shared with the echinocandin class of antifungals. This guide provides a framework for understanding and investigating this resistance. The comparative data from echinocandins, coupled with the detailed experimental protocols, offer valuable tools for researchers and drug development professionals to assess the activity of new glucan synthase inhibitors and to study the evolution of resistance in pathogenic fungi. Continued surveillance and molecular characterization of resistant isolates are crucial for optimizing antifungal therapies.

References

FKS Gene Mutations: A Comparative Guide to Papulacandin C Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of FKS gene mutations on the susceptibility of pathogenic fungi to echinocandin-class antifungal agents, with a special focus on Papulacandin C. While direct comparative data for this compound against a wide array of FKS mutants is limited in publicly available literature, this guide leverages extensive data from closely related and clinically significant echinocandins—caspofungin, micafungin, and anidulafungin—to infer the expected impact of these mutations on this compound efficacy. Mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of the target enzyme β-1,3-D-glucan synthase, are the primary mechanism of acquired resistance to this class of antifungals.

Mechanism of Action and Resistance

Echinocandins, including this compound, function by non-competitively inhibiting β-1,3-D-glucan synthase, a critical enzyme for the synthesis of β-1,3-D-glucan, an essential polymer in the fungal cell wall.[1][2] This inhibition disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[1] Resistance to these drugs predominantly arises from specific amino acid substitutions in two highly conserved "hot spot" regions within the Fks1 and Fks2 proteins.[3][4][5] These mutations reduce the sensitivity of the glucan synthase enzyme to the inhibitory action of echinocandins, resulting in elevated Minimum Inhibitory Concentrations (MICs).[2][4]

Quantitative Data: FKS Mutations and Echinocandin Susceptibility

The following tables summarize the impact of various FKS1 and FKS2 mutations on the MICs of clinically used echinocandins in different Candida species. This data serves as a predictive framework for understanding potential resistance to this compound.

Table 1: Impact of FKS1 Mutations on Echinocandin MICs (μg/mL) in Candida Species

SpeciesFKS1 MutationAnidulafungin MICCaspofungin MICMicafungin MICReference(s)
C. glabrataWild Type≤0.06≤0.125≤0.03[6]
S629P0.25 - 0.54 - 80.5 - 1[4]
F625S0.2540.25[4]
C. albicansWild Type0.03 - 0.120.12 - 10.12 - 0.5[7]
S645P>8>16>16[8]
S645Y>8>16>16[8]
S645F>8>16>16[8]
F641S282[5]
C. tropicalisWild Type≤0.06≤0.125≤0.06[9]
FKS1 HS1 mutation181[9]
C. kruseiWild Type-0.25-[5]
R1361G->8-[10]

Table 2: Impact of FKS2 Mutations on Echinocandin MICs (μg/mL) in Candida glabrata

FKS2 MutationAnidulafungin MICCaspofungin MICMicafungin MICReference(s)
Wild Type≤0.06≤0.125≤0.03[6]
S663P0.25 - 24 - >80.5 - 4[4][11]
F659V0.2540.25[4]
F659del2>82[11]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is a standard method for determining the MIC of antifungal agents.[3][9]

a. Inoculum Preparation:

  • Subculture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute the standardized suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

b. Antifungal Agent Dilution:

  • Prepare a stock solution of this compound (or other echinocandins) in a suitable solvent (e.g., DMSO or water).

  • Perform serial two-fold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate to achieve concentrations that are twice the final desired test concentrations.

c. Inoculation and Incubation:

  • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.

  • Include a drug-free well as a positive growth control and an uninoculated well with medium as a negative control.

  • Incubate the plate at 35°C for 24-48 hours.

d. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

  • Growth inhibition can be assessed visually or by measuring the optical density at 490-530 nm using a microplate reader.

β-1,3-D-Glucan Synthase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the target enzyme.

a. Enzyme Preparation:

  • Grow the fungal strain of interest to mid-log phase in a suitable liquid medium.

  • Harvest the cells by centrifugation and wash with a suitable buffer.

  • Lyse the cells mechanically (e.g., with glass beads) or enzymatically to release the cellular contents.

  • Prepare a membrane fraction, which is enriched for the glucan synthase enzyme, by differential centrifugation.

b. Enzyme Activity Assay:

  • The reaction mixture typically contains a buffer (e.g., Tris-HCl), a substrate (UDP-[³H]glucose), and the prepared membrane fraction.

  • Add varying concentrations of the inhibitor (e.g., this compound).

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding trichloroacetic acid (TCA).

  • Filter the mixture to collect the acid-insoluble glucan product.

  • Quantify the amount of incorporated radiolabeled glucose using a scintillation counter.

  • The 50% inhibitory concentration (IC₅₀) is determined as the concentration of the inhibitor that reduces enzyme activity by 50% compared to the no-drug control.

Site-Directed Mutagenesis of FKS Genes

This technique is used to introduce specific mutations into the FKS genes to study their effect on drug susceptibility. A common method is based on the QuikChange™ Site-Directed Mutagenesis protocol.

a. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle.

  • The primers should anneal to the same sequence on opposite strands of the plasmid DNA containing the target FKS gene.

  • The melting temperature (Tm) of the primers should be ≥78°C.

b. Mutagenesis PCR:

  • Set up a PCR reaction containing the plasmid DNA template, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.

  • Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. The number of cycles is typically between 12 and 18.

c. Template DNA Digestion:

  • Digest the parental, non-mutated, methylated DNA template by adding the DpnI restriction enzyme to the PCR product and incubating at 37°C for at least 1 hour.

d. Transformation:

  • Transform the DpnI-treated, nicked plasmid DNA into competent E. coli cells.

  • The nicks in the plasmid are repaired by the bacterial host.

e. Verification:

  • Isolate the plasmid DNA from the transformed E. coli colonies.

  • Verify the presence of the desired mutation by DNA sequencing.

Visualizations

Fungal_Cell_Wall_Biosynthesis_and_Echinocandin_Action cluster_cytoplasm Cytoplasm cluster_cell_membrane Cell Membrane cluster_cell_wall Cell Wall UDP_Glucose UDP-Glucose GS β-1,3-D-Glucan Synthase (Fks1p/Fks2p) UDP_Glucose->GS Substrate Glucan β-1,3-D-Glucan (Polymer) GS->Glucan Synthesis CellWall Fungal Cell Wall (Structural Integrity) Glucan->CellWall Incorporation PapulacandinC This compound (Echinocandins) PapulacandinC->GS Inhibition FKS_Mutation FKS Gene Mutation (e.g., S645P, S663P) FKS_Mutation->GS Alters Target Site

Caption: Mechanism of this compound action and resistance.

MIC_Testing_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum dilute_drug Serial Dilution of This compound start->dilute_drug inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate dilute_drug->inoculate_plate incubate Incubate at 35°C (24-48h) inoculate_plate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Site_Directed_Mutagenesis_Workflow start Start design_primers Design Mutagenic Primers start->design_primers pcr Perform Mutagenesis PCR design_primers->pcr digest Digest Parental DNA with DpnI pcr->digest transform Transform into E. coli digest->transform verify Verify Mutation by Sequencing transform->verify end End verify->end

References

A Comparative Guide to the In Vitro Activity of Papulacandin C and Other Glucan Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of glucan synthase inhibitors, with a focus on the papulacandin class of antifungals and their comparison with the widely used echinocandins. While this report aims to specifically include data on Papulacandin C, a thorough review of available scientific literature did not yield specific quantitative Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values for this particular compound. The initial discovery of the papulacandin family—including this compound—confirmed its antifungal activity against Candida albicans, but did not provide specific quantitative data for each individual compound[1][2]. Therefore, this guide utilizes data from other members of the papulacandin class, such as Papulacandin B and the analog L-687,781, as representative examples for a comparative analysis against the echinocandins.

Mechanism of Action: Targeting the Fungal Cell Wall

Glucan synthase inhibitors, including both papulacandins (B1234519) and echinocandins, target the fungal cell wall, a structure essential for maintaining cell integrity and viability, which is absent in mammalian cells, making it an attractive target for antifungal therapy[3]. These inhibitors specifically target the enzyme 1,3-β-D-glucan synthase, which is responsible for synthesizing β-glucan polymers, a critical component of the fungal cell wall[3][4]. The inhibition of this enzyme disrupts cell wall synthesis, leading to osmotic instability and ultimately, fungal cell death[4]. The 1,3-β-D-glucan synthase enzyme complex consists of a catalytic subunit encoded by the FKS genes (FKS1, FKS2, etc.) and a regulatory subunit, Rho1.

Quantitative Comparison of In Vitro Activity

The following tables summarize the in vitro activity of representative papulacandins and several echinocandins against various fungal pathogens. The data is presented as Minimum Inhibitory Concentrations (MIC) and 50% Inhibitory Concentrations (IC50) for glucan synthase activity.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL) of Glucan Synthase Inhibitors against Candida Species

Inhibitor ClassCompoundCandida albicansCandida glabrataCandida parapsilosisCandida tropicalisCandida krusei
Papulacandin Papulacandin B-----
L-687,781 (analog)1.0 - 2.0[5][6]----
Echinocandin Caspofungin0.25 - 1.0[5][6]0.06 - 0.51.0 - 2.00.125 - 1.00.25 - 2.0
Micafungin0.03 - 0.250.015 - 0.1250.5 - 2.00.03 - 0.250.125 - 1.0
Anidulafungin0.06 - 0.50.03 - 0.251.0 - 4.00.06 - 0.50.125 - 1.0

Table 2: 50% Inhibitory Concentration (IC50) Values (µg/mL) against Glucan Synthase

Inhibitor ClassCompoundCandida albicans Glucan Synthase
Papulacandin L-687,781 (analog)0.16[5][6]
Echinocandin Caspofungin0.001 - 0.002
Micafungin~0.002
Anidulafungin~0.0015

Note: The IC50 values for echinocandins can vary depending on the specific assay conditions and the strain used.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a generalized representation based on standard methodologies for determining the MIC of antifungal agents.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Plate Inoculation of 96-well Plate Inoculum->Plate Drug Serial Dilution of Inhibitor Drug->Plate Incubation Incubation (24-48h, 35°C) Plate->Incubation Readout Visual or Spectrophotometric Reading Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for MIC determination.

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in a standardized liquid medium (e.g., RPMI-1640) to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: The glucan synthase inhibitors are serially diluted in the liquid medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted inhibitors.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to a drug-free control well. This can be assessed visually or by measuring absorbance with a spectrophotometer.

In Vitro Glucan Synthase Inhibition Assay (IC50 Determination)

This protocol outlines the general steps for measuring the direct inhibitory effect of compounds on glucan synthase activity.

experimental_workflow_ic50 cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Preparation (Microsomal Fraction) Reaction_Mix Reaction Mixture (Enzyme, Inhibitor, Buffer) Enzyme->Reaction_Mix Inhibitor Inhibitor Dilutions Inhibitor->Reaction_Mix Substrate Add Substrate (UDP-[14C]glucose) Reaction_Mix->Substrate Incubate Incubation Substrate->Incubate Quench Quench Reaction Incubate->Quench Filter Filter and Wash Quench->Filter Count Scintillation Counting Filter->Count IC50 Calculate IC50 Count->IC50

Caption: Workflow for IC50 determination.

Methodology:

  • Enzyme Preparation: A microsomal fraction containing the glucan synthase enzyme is prepared from fungal cells. This typically involves cell lysis and differential centrifugation to isolate the membrane-bound enzymes.

  • Reaction Setup: The enzyme preparation is incubated with various concentrations of the inhibitor in a suitable buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, radiolabeled UDP-[14C]glucose.

  • Incubation: The reaction mixture is incubated for a defined period to allow for the synthesis of β-glucan.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized, insoluble radiolabeled glucan is precipitated.

  • Quantification: The precipitated glucan is collected by filtration, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • IC50 Calculation: The concentration of the inhibitor that reduces the glucan synthase activity by 50% compared to a control without the inhibitor is calculated as the IC50 value.

Fungal Cell Wall Integrity Pathway

Inhibition of glucan synthase triggers a cellular stress response known as the Cell Wall Integrity (CWI) pathway. This signaling cascade attempts to compensate for the cell wall damage.

cwi_pathway Inhibitor Glucan Synthase Inhibitor (e.g., Papulacandin, Echinocandin) GS 1,3-β-D-Glucan Synthase (Fks1/Fks2) Inhibitor->GS inhibition Glucan β-Glucan Synthesis GS->Glucan CWS Cell Wall Stress Glucan->CWS disruption Rho1 Rho1 CWS->Rho1 activates Pkc1 Pkc1 Rho1->Pkc1 activates MAPK MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK activates TF Transcription Factors MAPK->TF activates Genes Cell Wall Repair Genes (e.g., CHS, FKS) TF->Genes upregulates

Caption: Fungal Cell Wall Integrity Pathway.

Pathway Description:

Inhibition of 1,3-β-D-glucan synthase by compounds like papulacandins and echinocandins leads to a reduction in β-glucan synthesis, causing cell wall stress. This stress is sensed by transmembrane proteins, which in turn activate the GTPase Rho1. Activated Rho1 then triggers a signaling cascade starting with Protein Kinase C (Pkc1), which subsequently activates a Mitogen-Activated Protein Kinase (MAPK) cascade. The final MAPK in the cascade, Slt2 (in yeast), translocates to the nucleus and activates transcription factors that upregulate the expression of genes involved in cell wall synthesis and repair, including chitin (B13524) synthase genes (CHS) and even the glucan synthase genes (FKS) themselves, in an attempt to compensate for the damage.

References

Safety Operating Guide

Navigating the Safe Disposal of Papulacandin C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Waste Characterization and Segregation: The First Line of Defense

The initial and most crucial step in the proper disposal of Papulacandin C is the thorough identification and characterization of the waste.[1] This involves determining if the waste, whether in solid or liquid form, possesses any hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2] Given that this compound is an antifungal agent, it is prudent to handle all waste contaminated with it as potentially hazardous.

Key Principles of Segregation:

  • Segregate at the Source: Never mix different waste streams.[1][3] At a minimum, aqueous waste should be kept separate from organic solvent waste, and solid waste from liquid waste.[1]

  • Incompatible Chemicals: Be aware of chemical incompatibilities to prevent dangerous reactions. For instance, never mix oxidizing acids with organic chemicals.[4]

  • Sharps: All chemically contaminated sharps, such as needles, scalpels, and Pasteur pipettes, must be collected in designated puncture-proof containers.[1][5]

Collection and Containerization: Ensuring Safe interim Storage

Proper containerization is paramount to prevent leaks, spills, and exposure. The choice of container must be chemically compatible with the waste it holds.[2][6] For instance, hydrofluoric acid, which etches glass, must be collected in plastic containers.[4]

Container Management Best Practices:

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[6]

  • Closed Containers: Waste containers should be kept securely closed except when adding waste.[1][7]

  • Secondary Containment: Whenever possible, store waste containers in secondary containment to mitigate the impact of potential spills.[4]

  • Storage Location: Waste accumulation areas should be designated at or near the point of generation and away from open sinks or floor drains.[4][6]

Disposal Procedures for this compound Waste Streams

The following table summarizes the recommended disposal procedures for different types of waste potentially contaminated with this compound, based on general laboratory waste guidelines.

Waste StreamDescriptionRecommended Disposal Procedure
Solid Waste Gloves, pipette tips, bench paper, contaminated vials, and other disposable labware.Collect in a dedicated, labeled, leak-proof container lined with a plastic bag. When full, seal the bag and container and arrange for pickup by the institution's Environmental Health and Safety (EHS) department for incineration or other approved disposal methods.[5][8]
Aqueous Liquid Waste Solutions of this compound in aqueous buffers.Collect in a clearly labeled, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) carboy). Do not mix with organic solvents. Store in secondary containment. Arrange for EHS pickup for chemical waste treatment.[1][8] Neutralization may be possible for acidic or basic solutions after consulting with EHS.[1][4]
Organic Liquid Waste Solutions of this compound in organic solvents (e.g., DMSO, ethanol).Collect in a designated, labeled, solvent-resistant bottle. Halogenated and non-halogenated solvents should be segregated if required by institutional policy.[8] Store in a well-ventilated area, away from ignition sources. Arrange for EHS pickup for solvent waste disposal.
Sharps Waste Needles, syringes, scalpels, and glass Pasteur pipettes contaminated with this compound.Immediately place in a rigid, puncture-proof, and leak-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.[1][5] Do not overfill the container. When the container is three-quarters full, seal it and arrange for EHS pickup.

Experimental Protocol: Decontamination of Surfaces and Equipment

In the event of a spill or for routine cleaning of equipment and surfaces potentially contaminated with this compound, the following decontamination protocol should be followed. This procedure should be performed in a well-ventilated area, such as a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Materials:

  • Absorbent pads or paper towels

  • A suitable deactivating agent (e.g., a freshly prepared 10% bleach solution, followed by a neutralizing agent like sodium thiosulfate (B1220275), or another institutionally approved disinfectant/decontaminant)

  • 70% ethanol

  • Waste bags for contaminated materials

  • Forceps for handling contaminated debris

Procedure:

  • Contain the Spill: If a spill occurs, immediately alert others in the area. For liquid spills, cover with absorbent pads, working from the outside in. For solid spills, gently cover with damp paper towels to avoid raising dust.

  • Apply Deactivating Agent: Liberally apply the deactivating agent to the contaminated area, ensuring complete coverage. Allow for a sufficient contact time as recommended by your institution's safety guidelines (typically 15-30 minutes).

  • Neutralize (if applicable): If a corrosive deactivating agent like bleach is used, neutralize the area with an appropriate agent (e.g., sodium thiosulfate for bleach).

  • Wipe and Clean: Using forceps to handle the absorbent materials, wipe the area clean. Dispose of all contaminated materials into a designated hazardous waste bag.

  • Rinse with Water: If appropriate for the surface, rinse the area with water.

  • Final Wipe with Ethanol: Perform a final wipe-down of the surface with 70% ethanol.

  • Dispose of PPE: Remove and dispose of all contaminated PPE in the appropriate hazardous waste container.

  • Wash Hands: Thoroughly wash your hands with soap and water.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.

PapulacandinC_Disposal_Workflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tips, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) waste_type->sharps_waste Sharps solid_container Collect in Labeled, Leak-Proof Container solid_waste->solid_container liquid_type Aqueous or Organic? liquid_waste->liquid_type sharps_container Collect in Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Waste Pickup solid_container->ehs_pickup aqueous_waste Aqueous Waste liquid_type->aqueous_waste Aqueous organic_waste Organic Waste liquid_type->organic_waste Organic aqueous_container Collect in Labeled, Compatible Carboy aqueous_waste->aqueous_container organic_container Collect in Labeled, Solvent-Resistant Bottle organic_waste->organic_container aqueous_container->ehs_pickup organic_container->ehs_pickup sharps_container->ehs_pickup

Caption: Workflow for the Segregation and Disposal of this compound Waste.

It is imperative for all laboratory personnel to receive training on these procedures and to consult with their institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.[2][7] By adhering to these established principles of hazardous waste management, researchers can ensure a safe laboratory environment and minimize their environmental impact.

References

Personal protective equipment for handling Papulacandin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Papulacandin C. Given the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandated, treating the compound as potentially hazardous. The following procedures are based on best practices for handling potent, biologically active compounds in a laboratory setting.

I. Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure to this compound. The level of protection should be determined by the specific laboratory activity and the potential for aerosol generation or splashing.

Activity Required Personal Protective Equipment
Handling Solid Compound (e.g., weighing, aliquoting)- Gloves: Double-gloving with nitrile gloves.- Eye/Face Protection: Safety goggles and a face shield.[1]- Respiratory Protection: A fit-tested N95 or higher-level respirator.[2]- Body Protection: Disposable, solid-front gown with tight-fitting cuffs.[2]
Preparing Solutions (e.g., dissolving in solvents)- Gloves: Double-gloving with chemical-resistant nitrile gloves.[2]- Eye/Face Protection: Chemical splash goggles and a face shield.[2]- Respiratory Protection: To be conducted within a certified chemical fume hood.[2]- Body Protection: Chemical-resistant disposable gown.[2]
Administering to In Vitro/In Vivo Systems - Gloves: Nitrile gloves.[2]- Eye/Face Protection: Safety glasses with side shields.[2]- Respiratory Protection: Not generally required if performed in a well-ventilated area or a biological safety cabinet.[2]- Body Protection: Standard lab coat.[2]
Cleaning and Decontamination - Gloves: Heavy-duty nitrile or butyl rubber gloves.[2]- Eye/Face Protection: Chemical splash goggles.[2]- Respiratory Protection: Not generally required if the area is well-ventilated.[2]- Body Protection: Fluid-resistant lab coat or disposable gown.[2]

II. Operational Plan: Step-by-Step Guidance

A systematic workflow is essential to minimize the risk of contamination and exposure when handling this compound.

A. Preparation:

  • Designate a specific work area within a certified chemical fume hood.

  • Cover the work surface with absorbent, plastic-backed paper.[2]

  • Assemble all necessary PPE as outlined in the table above.[2]

  • Ensure that a safety shower and eyewash station are readily accessible.[1]

B. Weighing and Solubilization:

  • Tare a suitable container on an analytical balance inside the chemical fume hood.

  • Carefully transfer the required amount of solid this compound to the container using a chemical spatula, avoiding the creation of dust.[2]

  • Immediately close the primary container.[2]

  • Add the desired solvent to the container with the weighed compound.

  • Gently swirl or vortex to dissolve, ensuring the container is capped to prevent aerosol generation.[2]

C. Transfer and Storage:

  • Transfer the prepared solution to a clearly labeled and sealed storage vial.

  • Store the compound and its solutions under the conditions recommended by the supplier, away from direct sunlight and sources of ignition.[1]

D. Decontamination:

  • Wipe down the balance, spatula, and any other equipment with an appropriate deactivating solution or a surfactant-based cleaner, followed by 70% ethanol.[2]

  • Dispose of all contaminated wipes and absorbent paper as hazardous solid waste.[2]

E. Doffing PPE:

  • Remove PPE in the correct order to avoid self-contamination: gloves first, then the gown, face shield, and goggles.[2]

III. Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of through your institution's environmental health and safety (EHS) office.[3]

Waste Stream Description Container Type Disposal Procedure
Liquid Waste (Aqueous) Solutions containing this compound in aqueous buffers.4L HDPE Carboy, labeled "Hazardous Waste".Collect in a designated, sealed carboy within secondary containment. Do not mix with solvent waste. Request EHS pickup when 90% full.[3]
Liquid Waste (Organic) Solutions containing this compound in organic solvents (e.g., DMSO, ethanol).4L Solvent-resistant bottle, labeled "Hazardous Waste".Collect in a designated, sealed bottle within secondary containment. Keep halogenated and non-halogenated solvents separate if required by institutional policy. Request EHS pickup when full.[3]
Solid Waste Contaminated consumables: gloves, pipette tips, bench paper, vials.Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste".Collect all contaminated solid items. Keep the container closed when not in use. Request EHS pickup when full.[3]
Sharps Waste Contaminated needles, syringes, and other sharp objects.Puncture-resistant sharps container, labeled "Hazardous Waste".Place all contaminated sharps directly into the designated container. Do not recap needles. Request EHS pickup when the container is 3/4 full.

IV. Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Papulacandin_C_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh solubilize Solubilize weigh->solubilize transfer Transfer & Store solubilize->transfer decontaminate Decontaminate Surfaces & Equipment transfer->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.